molecular formula C14H13NO3S B1302484 Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate CAS No. 57560-93-7

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Cat. No.: B1302484
CAS No.: 57560-93-7
M. Wt: 275.32 g/mol
InChI Key: DZEVIDSHPCONQD-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-3-18-14(17)11-12(9(2)16)19-13(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEVIDSHPCONQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372560
Record name Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57560-93-7
Record name Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged heterocycle in drug discovery.[2] This guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of a specific, high-value derivative: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. We will explore the venerable Hantzsch thiazole synthesis, detailing not just the procedural steps but the underlying chemical logic that ensures a high-yielding and pure product. Subsequently, a multi-technique analytical workflow is presented to establish an unequivocal structural and purity profile of the target compound, providing researchers and drug development professionals with a self-validating protocol for obtaining and verifying this important molecular building block.

Introduction: The Significance of the Thiazole Moiety

Thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of pharmacologically active compounds.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][4] The compound Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate incorporates several key pharmacophoric features: a central thiazole ring, a phenyl group at the 2-position (a common feature in bioactive molecules), and ester and acetyl groups at the 4- and 5-positions, respectively. These functional groups provide multiple points for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex drug candidates. Understanding its synthesis and characterization is therefore of fundamental importance for laboratories engaged in heterocyclic chemistry and drug discovery.

Synthesis via Hantzsch Thiazole Condensation

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.[5][7] For our target molecule, this translates to the reaction between a thioamide (thiobenzamide) and an appropriate α-halocarbonyl compound (ethyl 2-chloroacetoacetate).

Mechanistic Rationale and Reagent Selection

The Hantzsch synthesis is a robust reaction, driven by the formation of a highly stable aromatic thiazole ring.[7] The mechanism proceeds through an initial S-alkylation of the thioamide's nucleophilic sulfur atom on the electrophilic α-carbon of the halo-ester, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[7][8][9]

  • Thiobenzamide: This reagent provides the C2-phenyl group and the core N-C=S unit required for ring formation.

  • Ethyl 2-chloroacetoacetate: This α-halo-β-ketoester is the ideal C3-C4 building block. The chloro group provides the reactive site for the initial S-alkylation, while the adjacent keto and ester functionalities ultimately become the acetyl and carboxylate substituents on the final thiazole ring.

  • Solvent and Conditions: Ethanol is often chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing conditions, which provides the necessary activation energy for the reaction to proceed to completion.[10]

The overall synthetic transformation is visualized below.

G Figure 1: Hantzsch Synthesis Pathway cluster_product Product Thiobenzamide Thiobenzamide Plus + Haloester Ethyl 2-chloroacetoacetate Product Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Haloester->Product Condensation (-H2O, -HCl)

Caption: Hantzsch synthesis of the target thiazole derivative.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Table 1: Reactants and Recommended Conditions

ParameterValuePurpose
Reactant 1 Thiobenzamide (1.0 eq)Provides N=C-S and phenyl moieties
Reactant 2 Ethyl 2-chloroacetoacetate (1.05 eq)Provides C-C-C=O backbone and ester group
Solvent Absolute EthanolReaction medium
Temperature Reflux (~78 °C)Provides activation energy for condensation
Reaction Time 4-6 hoursTime to completion
Monitoring Thin Layer Chromatography (TLC)Tracks disappearance of starting materials

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.0 equivalent) and absolute ethanol (approx. 10 mL per gram of thiobenzamide).

  • Reagent Addition: Begin stirring the mixture. Slowly add ethyl 2-chloroacetoacetate (1.05 equivalents) to the flask. The slight excess ensures the complete consumption of the thiobenzamide.

  • Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically complete within 4-6 hours.

  • Progress Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).[5] The reaction is complete when the spot corresponding to the starting materials (visualized under UV light) has disappeared.

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. A solid product may precipitate. If not, reduce the solvent volume under reduced pressure. Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the crude solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove impurities.[8] For high purity, the product should be recrystallized from ethanol. Dry the purified white or off-white solid in a vacuum oven.

Comprehensive Characterization

Unequivocal structural confirmation is paramount. A combination of spectroscopic and physical methods provides a complete and trustworthy profile of the synthesized compound.

Caption: Workflow for purification and characterization.

Physicochemical Properties

Table 2: Physicochemical Data for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

PropertyValueSource
CAS Number 57560-93-7[11][12]
Molecular Formula C₁₄H₁₃NO₃S[11][12]
Molecular Weight 275.32 g/mol [11]
Appearance White to off-white crystalline solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 3: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [11]

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentRationale
8.00–7.42Multiplet-5HPhenyl ProtonsProtons on the aromatic phenyl ring.
4.43Quartet7.02H-OCH₂ CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
2.58Singlet-3HAcetyl -CH₃ Methyl protons of the acetyl group, with no adjacent protons.
1.42Triplet7.33H-OCH₂CH₃ Methyl protons of the ethyl ester, split by the adjacent methylene group.

¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Table 4: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [11]

Chemical Shift (δ, ppm)AssignmentRationale
195.2Acetyl C =OCarbonyl carbon of the ketone.
167.4Ester C =OCarbonyl carbon of the ethyl ester.
153.1C-2 (Thiazole)Carbon atom of the thiazole ring bonded to N and S.
136.5–126.8Phenyl CarbonsCarbons of the aromatic phenyl ring.
61.3-OCH₂ CH₃Methylene carbon of the ethyl ester.
27.1Acetyl -CH₃ Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Table 5: Key IR Absorption Bands [11]

Frequency (cm⁻¹)Vibration TypeFunctional Group
1701C=O StretchEster Carbonyl
1647C=O StretchAcetyl Carbonyl
1593C=N Stretch (in-ring)Thiazole Ring

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the presence of both the ester and acetyl groups in different chemical environments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

  • Expected Result: Using electrospray ionization (ESI-MS), a molecular ion peak is expected at m/z 276.06 [M+H]⁺ , which corresponds to the protonated molecule and is consistent with the molecular formula C₁₄H₁₃NO₃S.[11]

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate using the Hantzsch condensation reaction. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding beyond simple procedural recitation. Furthermore, a comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry has been outlined, providing a robust framework for the unequivocal characterization and quality control of the final product. The data presented herein serves as a benchmark for researchers, ensuring confidence in the identity and purity of this valuable heterocyclic building block, thereby facilitating its application in medicinal chemistry and drug discovery programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
  • Thota, S. et al. (2024). A review on thiazole based compounds & it's pharmacological activities. Authorea Preprints.
  • Benchchem. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | 57560-93-7.
  • Fabad, S. et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Singh, A. et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 133479.
  • Taurins, A. & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Ahmad, I. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Hacini, S. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles.
  • Gomha, S. M. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • ResearchGate. (2021). Reaction mechanism of Hantzsch thiazole synthesis.
  • Hacini, S. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • CymitQuimica. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
  • ResearchGate. (2008). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives.

Sources

An In-Depth Technical Guide to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold." This means it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The inherent versatility of the thiazole core allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a multifunctional derivative that embodies this potential, offering several points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental for its application in research and development. These characteristics serve as a fingerprint for identification, purity assessment, and elucidation of its chemical behavior.

Core Properties
PropertyValueSource
CAS Number 57560-93-7[1]
Molecular Formula C₁₄H₁₃NO₃S[1]
Molecular Weight 275.32 g/mol
Purity Typically ≥95%[1]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. The data presented below for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is critical for its unambiguous identification.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound reveal its key structural features.

¹H NMR (400 MHz, CDCl₃): [2]

  • δ 8.00–7.42 (m, 5H, phenyl protons): This multiplet corresponds to the five protons of the phenyl group attached to the thiazole ring.

  • δ 4.43 (q, J=7.0 Hz, 2H, OCH₂CH₃): The quartet signal is characteristic of the methylene protons of the ethyl ester, split by the adjacent methyl group.

  • δ 2.58 (s, 3H, acetyl CH₃): This singlet represents the three protons of the acetyl methyl group.

  • δ 1.42 (t, J=7.3 Hz, 3H, OCH₂CH₃): The triplet is indicative of the terminal methyl protons of the ethyl ester, split by the neighboring methylene group.

¹³C NMR (100 MHz, CDCl₃): [2]

  • δ 195.2 (acetyl C=O): The chemical shift in this region is characteristic of a ketone carbonyl carbon.

  • δ 167.4 (ester C=O): This signal corresponds to the carbonyl carbon of the ethyl ester.

  • δ 153.1 (C-2 thiazole): This represents the carbon atom of the thiazole ring to which the phenyl group is attached.

  • δ 136.5–126.8 (phenyl carbons): These signals correspond to the carbon atoms of the phenyl ring.

  • δ 61.3 (OCH₂CH₃): This is the chemical shift for the methylene carbon of the ethyl ester.

  • δ 27.1 (acetyl CH₃): This signal represents the methyl carbon of the acetyl group.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Vibrational Modes (cm⁻¹): [2]

  • 1701 cm⁻¹ (ester C=O stretch): This strong absorption is characteristic of the carbonyl group in the ethyl ester.

  • 1647 cm⁻¹ (acetyl C=O stretch): This absorption corresponds to the carbonyl stretching of the acetyl group.

  • 1593 cm⁻¹ (C=N thiazole ring): This signal is indicative of the carbon-nitrogen double bond within the thiazole ring.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.

  • Electrospray Ionization (ESI-MS): A molecular ion peak at m/z 275.0616 ([M+H]⁺) is observed, which is consistent with the molecular formula C₁₄H₁₃NO₃S.[2]

Synthesis and Reactivity

The construction of the thiazole ring is a well-established process in organic synthesis, with the Hantzsch thiazole synthesis being the most prominent method.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. This reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Intermediate1 S-Alkylated Intermediate Thiobenzamide->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetoester Ethyl 2-chloro-3-oxobutanoate AlphaHaloKetoester->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This protocol is based on the principles of the Hantzsch thiazole synthesis, adapted for the specific target molecule.

Materials:

  • Thiobenzamide

  • Ethyl 2-chloro-3-oxobutanoate (or its equivalent)

  • Absolute Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction, until effervescence ceases.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of residue). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by comparing its spectroscopic data (NMR, IR, MS) with the reference data provided in this guide. The melting point (if a solid) should be sharp.

Significance in Drug Development

The structural motifs present in Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate make it a highly attractive starting point for the development of new drug candidates.

  • Ester Handle for Amide Library Synthesis: The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a versatile handle for amide coupling reactions with a diverse library of amines, allowing for the rapid generation of a wide range of derivatives to explore structure-activity relationships (SAR).

  • Ketone for Further Functionalization: The acetyl group at the 5-position provides a reactive ketone functionality. This can be a site for various chemical transformations, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions to build more complex molecular architectures.

  • The Privileged Phenylthiazole Core: The 2-phenylthiazole core is a well-established pharmacophore in numerous clinically used drugs and experimental agents. Its presence suggests a favorable pharmacokinetic profile and the potential for interactions with a variety of biological targets.

SAR_Workflow Start Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (Starting Material) Hydrolysis Carboxylic Acid Intermediate (Hydrolysis) Start->Hydrolysis Ester Modification Ketone_Mod Functionalized Ketone Derivatives (e.g., Reduction, Oximation) Start->Ketone_Mod Ketone Modification Amide_Library Amide Library (Amide Coupling with Diverse Amines) Hydrolysis->Amide_Library Bio_Assay {Biological Screening | (e.g., Enzyme Assays, Cell-based Assays)} Amide_Library->Bio_Assay Ketone_Mod->Bio_Assay SAR_Analysis {SAR Analysis and Lead Optimization} Bio_Assay->SAR_Analysis

Caption: Workflow for SAR studies from the title compound.

Conclusion

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a molecule of significant interest to the medicinal chemistry community. Its well-defined chemical properties, accessible synthesis via the robust Hantzsch reaction, and multiple points for diversification make it an ideal scaffold for the development of novel small-molecule therapeutics. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

Sources

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate CAS number 57560-93-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS 57560-93-7)

Abstract

This guide provides a comprehensive technical overview of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The 2-phenylthiazole scaffold is a privileged motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] This document details the compound's chemical identity, physicochemical properties, a robust synthetic methodology based on the Hantzsch thiazole synthesis, and its spectroscopic characterization. Furthermore, it explores the molecule's significance as a versatile intermediate, elucidating its potential applications in the development of novel therapeutic agents, particularly in the realms of antifungal and anticancer research. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their synthetic and discovery workflows.

Chemical Identity and Physicochemical Properties

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a substituted thiazole derivative available for research and laboratory use.[2][3] Its structural features—a central thiazole ring, a phenyl group at the 2-position, and reactive acetyl and ethyl carboxylate moieties at the 5- and 4-positions, respectively—make it an ideal starting material for further chemical elaboration.

PropertyValueSource(s)
CAS Number 57560-93-7[2][4]
Molecular Formula C₁₄H₁₃NO₃S[2]
Molecular Weight 275.32 g/mol [2]
Purity Typically ≥95%[2]
Common Names Ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate[5]
Category Organic Building Block, Heterocycle, Ketone, Ester[5]

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring system is most classically achieved via the Hantzsch thiazole synthesis, first described in 1887.[6] This reaction provides a direct and efficient pathway to a wide variety of thiazole derivatives by condensing an α-haloketone with a thioamide.[6][7] In the case of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, the synthesis involves the cyclocondensation of benzothioamide with a suitable α-halo-β,δ-diketoester.

The reaction proceeds through a well-established mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon bearing the halogen, forming an intermediate. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks one of the ketone carbonyls. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[7] The Hantzsch synthesis is known for its simplicity and generally high yields.[7][8]

Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This protocol is a representative procedure based on the principles of the Hantzsch Thiazole Synthesis.

Materials:

  • Benzothioamide

  • Ethyl 2-chloroacetoacetate (or a suitable α-halo diketone precursor)

  • Ethanol (or another suitable polar solvent)

  • A weak base (e.g., sodium carbonate or triethylamine, optional, as the reaction can proceed under neutral or acidic conditions)[9]

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzothioamide (1.0 equivalent) in ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 to 1.1 equivalents). If a base is used, it can be added at this stage.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from several hours to overnight.[10]

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the crude product by vacuum filtration through a Buchner funnel and wash the filter cake with cold ethanol or water to remove unreacted starting materials and salts.[7]

  • If the product remains dissolved, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be purified.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel to yield the pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Synthetic Workflow Diagram

G A Benzothioamide C Hantzsch Cyclocondensation (Ethanol, Reflux) A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate C->D G cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Enzyme Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Leads to Drug 2-Phenylthiazole Derivative CYP51 CYP51 Drug->CYP51 Inhibition

Caption: Inhibition of fungal ergosterol synthesis.

Conclusion

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS 57560-93-7) is more than just a chemical compound; it is a strategic starting point for innovation in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with its dual functional handles for derivatization, positions it as a valuable tool for generating novel molecular entities. The established biological relevance of the 2-phenylthiazole core in targeting critical enzymes like CYP51 and xanthine oxidase underscores the immense potential of its derivatives as future therapeutic agents. This guide serves as a foundational resource for scientists aiming to explore and unlock the full potential of this versatile heterocyclic scaffold.

References

  • BenchChem. (n.d.). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0i58n89WWeHljbkMorJGMSIikoVr4T5mDdxNponDBQCCiYNoVEIdrTha35tvaHZR7Ak9Ge-2th8l2hu6bMsjAWyx1mz_THHbGQG3l-CgiKKYBQtfDKJSf5K264YE642Rjjg2oPXil0bFjgz5kCsomM89EjwQy1h-VzwUnPwPe8BBhCcwL6JW1dZhJua9NAY1RezUYhhmS8-W_fVPMLD6f9iNj1LhBS-0IqdmYD5IFH9ZLAzA8pTw6m9kk]
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Sco4NqHY81gsRJiuz2sn7-U7S3k4D6OsY7zSFdJOhR_OvlaALchpfMcU58brydMvejLaMsJ6SouOz-8GRk2ol26UAqttkgOIo-yVcERcP-IXM6f1mGOCFDjbFkTUU8IL0e1Uyv38d0N3Q3Am-r86mg8Sv-I-iUWrdCNOCYFRL6Hds4lF61Chz-HQniNSbhFD3_GiJjyPwZV96A==]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOlGfbu7DCOMtcY7XvbAsI9zI0Zk11Wlwen0oyn5GXerliECg2OrQIORAdEL8gG0Luak7URaCB0gGXnz0tTXwMBN1tXbKs8nALxZIv-Y7sab22MLBXEZ_S17qpUArvbO2ERc7bN4hhl_ab4OTjR4eHePtalLVYgbzu5_V-1w==]
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [URL: https://vertexaisearch.cloud.google.
  • CymitQuimica. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-7zmG4Ls6hSSZibEU9yhzZ2LE-UQpGntcfpr2C-i6wVwx5suH7BDRjo0bEzhLpyxU6RNgwvuPEIp9xONmht0V9ZZBIyJSFKkzzswZ53UXTLFI4toFlvRqWbdsKBGEMTgCdJGxIzXDOA89KEIKkoQk_U0bZURWj6r1im1pT3QzMD-psI19Rc4rHNH1VSlCjGztk-BBzB0=]
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfd6X86_4EbP6yOsjY78iGH221I3znEjYO_v3wJ9o_GH08LOcxb061kWac4B6x0oZvO7_50x4v_Eo1Sip1p3H7LzZJ2F3Sx9nIpnI4ldzP67ybNCGk3-IsBev9MpfUTS8o]
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI0zQG-ey4lO3_-SJ_pq5O7XpY1Mtd7Q0UPscJa96e0EGXaKFmVG5SOUnmyLwYod_OOvmCK9ikiQgW7LwI-cFkfz3C5IczDc-e8RwIPd_uwP2tFeXLJr7M6dTwz2L1OcASeXCFH2V6iQvDlRw=]
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXcRvJiP1QLQK3eeSXNttgTvSDUVBFcNLHVmuKTnH7QQMXvo7ntuZv9uucgU5e0ZvyWnIGbJEiq_Wvk7bcnB0UEMVLlSQbgTjv-MuwUfUyPp9zhcz7QQkesPakYYWhJQ3ClTYhKgacsYoyeTeyFL_H3_NtSs=]
  • BIOFOUNT. (n.d.). Ethyl 5-Acetyl-2-Phenylthiazole-4-Carboxylate. BIOFOUNT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiPW5YyFzR9qy0MUBBTvKoaifrW8VpvajzBPCDfi6AGfcPq5XOUPb_k_zXLkq_POf-rK1Noi_A2f5rrc5VXIkGTzbVg7PS7ZNOqnUPcyNlr2pkVgr0_KnC944-LJdynQKFk51AMxDfZVpM]
  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHzlVhLH4lw6IYK32SJQkzCM0IrBxaEfaBEjWa9sFsoCV1Lxk6jCSD16oFQRjJvXreXflkhVPCY5drf1VgpLW00ey8B6Ay4C4hNuk4A_KYcFC-MzL1lHWijSZm3ivXicDkTacuaIXlw-Tr7-NmeEg_Q588wMWNvtNVVdM6lw==]
  • ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Y96eX7FzwXo4y1CWTPWoDMwgmAweWZ4gr7KqNOQyGhCHkLYq7uVtZzCzYzcKjqbX3KW0vPk9s5LTfx8Yj6z5ZP8rCJLPw63G3JLG1f1GVep-NBlr6pV33QEc3d7YEtUGB7LIhvGkZcT4D76XPHbE2jgM4h1VP1EHWNVMgUyKGXJuXocXlE1VWgtnQdRIFQ8Ky08OKKoBxWUnbJc6CSqWXvotgbm45nvlGku75foKXIpKHVx-WjsIBRGgFJE-TL2RVQtX46rY8vWmSpLtyVE8BMjWMWCAUi5tS79J6rCR]
  • BLD Pharm. (n.d.). 57560-93-7|Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_5k53e3xQ1lfHz0yjxcwJLSS-yWzQ_hDa1BtQImPFAPB345v83CFXD6Dxr2ol2MWSi1Vllf1qTVPmCgIRCjCwarW4Cuwwz14r8OJAixPT1TnR8ZpcoRg7aDD91081r6HdKiRjcgxHMOKqw==]
  • Asian Journal of Research in Chemistry. (2009). Synthesis and Evaluation of Some New Substituted Phenylthiazole Derivatives and their Anticonvulsant Activity. Asian Journal of Research in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNkQLAtjkFdM0AjXrReDPYeyjZyjFY0-1X49-kXJng7Hfuix_7vHhjPKXemkgXl4bB8FcsNVFduFal6Xomwg2l-kLtoJL_uPQwGZODaxZ-uLM-hznVHbBDyAjOwFKEiWSHTO4imlp2FR0OTHTjOfWoDTQ=]
  • Arctom Scientific. (n.d.). CAS NO. 57560-93-7 | Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. Arctom Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmGa4GpDW4KLLxpHMj6jcFeO-pl2n1EgVPM0tR4FIMkHP6u0AEdJk0_-qbhs1VCr2NczuOJm1RtQ1KK0DUjSg0PY8HD_Mb9cuAa_twn_QiEoOxEzsCicRZ1z107w==]
  • BenchChem. (n.d.). Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGouwAIp4Q9Pg50hMVkB34DZ6hywModEMWCi7D3fQiuoZ7Ln5YVdBTgCStAQGtH5i7OYyympXzuTmVdOovSJlgbCUbDJiz6DxMjmK3-jZPfTQaxBS2Ui4yV4Serzli-E-J82wFg6QpyJBmGkxXi-q_UuE1zbybcbfduWU8-LYLDk4-4hUwXxj5Jf-wsPYKhFZsWP6W2SFNF2pbgCkOOOqP2ZxuDOqEeLROvnrDv1-PiY-3uzUQiGSzhsanJOqjYczNUM6afvgHQ]
  • PubMed. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZOfTlFCJkO_MVawdCoGFJk-YGjfZ0shMOvZ0sLQy3a5t4TSQqlY8oYwLDIMSFfJk8n3hBP3-d7uEn4Pg7JFmpYsuF_Y-kUwRlCSRUPfRDnbp5gqhXz1wefjBL88evkoFUAPA=]
  • University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLb4yzIAzOVEflXmVbu_63kCPsryRNh-evx--Py-ZMdLypJWPAs4M76l5PHoKGhZGcEn3Wp1jrCxYSFqA4l1qNKKBIIcbKXb5LWBCinESep5vNYEmbvlyD-AUCp-3asXKCU0mn43cF-Kw6Lr2ShtyubaahMDkyPf5kGYk8FxSPu9bnpms=]
  • ChemicalBook. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. ChemicalBook. [URL: https://vertexaisearch.cloud.google.
  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYo70kdvcuSZf-lX0fovapIHRLsYtJvLHlJiwkoODGr8X4K0VzNh3Y3f7fAfigPwpePtNyww9rv_zhhyiizTil66Q2m-rTOZsbzQ1hU6cvz1iQ9Uzodg8vQNI4VvNCC_kovtR-0C9br4Trug==]
  • PubMed. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNe_wmUO17hIrL3wAMrOnFtDGYOh8mA7L-XeP0WTVgfIClc44lklzpNtdrW1NH_3GHGmrcAMFy2zKtI0WLr00_rKWI09zmRA13irtICWKkAm7nNnwlfRic-K2BFjXr9VbWsgU=]
  • ResearchGate. (n.d.). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpSfiJteMbd7WHpp1PZnvM2OGv9gdTBhDjViwuXYddzal5--kB6MIXQsH0rCdgpc1ZPNHs1tAP08HeadfSKOOhiW3ZE22XN1YcyJ6FeR0NVUjT6g0LwNQJ51mVGdK6MaWef4VAYZAxImxn9OGsLUlUOQDD0_4ScZODdnT98enKS6oMyMTSgEyFobI6gL__9LuKejjo3lm2frLflVa-66Kp7ayQkSAtkhM4u3FiilmlPPqe0ilCZYEpFvGzBqmlh1KkKqLeLXVTxLIHPMqut644lcY1Z_OCKch_NVzM6Tifm4jBy4LODV5kPl_42IHidirEK-lLxQ==]

Sources

Biological activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Derivatives

Executive Summary

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, yet highly promising subclass: derivatives of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. While direct research on this precise scaffold is emerging, extensive data from closely related analogues, particularly 2-phenylthiazole-4-carboxamides and other substituted thiazoles, provide a strong predictive framework for their biological potential. This document synthesizes the available scientific literature to offer a comprehensive overview of the synthesis, anticancer, antimicrobial, and anti-inflammatory activities associated with this class of compounds. We will delve into structure-activity relationships (SAR), explore putative mechanisms of action through signaling pathways, and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel thiazole derivatives.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is an aromatic heterocycle integral to a multitude of natural products and synthetic pharmaceuticals.[2] Its presence in vitamin B1 (thiamine) and in blockbuster drugs like the anticancer agent Dasatinib and the anti-HIV drug Ritonavir underscores its therapeutic importance.[3][4] The unique electronic properties of the thiazole ring, along with its ability to act as a bioisostere for other functional groups, make it a versatile building block in drug design.[5] Derivatives of the 2-phenylthiazole core, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal effects.[1][2][6] The ethyl carboxylate and acetyl groups at the 4 and 5 positions of the core molecule of interest, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, offer key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the 2-Phenylthiazole-4-carboxylate Core

The foundational step in exploring the biological activity of this class of compounds is the efficient synthesis of the core scaffold. The Hantzsch thiazole synthesis, a classic condensation reaction reported in 1881, remains one of the most reliable and widely used methods for constructing the thiazole ring.[7] This reaction typically involves the condensation of a thioamide with an α-haloketone.

For the synthesis of the Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate core, a common approach involves the reaction of benzothioamide (providing the 2-phenyl group) with a suitable α-halo-β-ketoester, such as ethyl 2-chloro-3-oxobutanoate. The causality behind this choice lies in the reactivity of the starting materials, where the thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product Benzothioamide Benzothioamide Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Benzothioamide->Reaction AlphaHaloKetoester Ethyl 2-chloro-3-oxobutanoate AlphaHaloKetoester->Reaction Intermediate Thioether Intermediate (Not Isolated) Reaction->Intermediate S-Alkylation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization FinalProduct Ethyl 5-acetyl-2-phenyl- thiazole-4-carboxylate Cyclization->FinalProduct

Fig. 1: Hantzsch Thiazole Synthesis Workflow
Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized procedure adapted from established methods for Hantzsch thiazole synthesis.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothioamide (1.0 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The aqueous layer is separated and discarded.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Biological Activities of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Derivatives

The true therapeutic potential of the core scaffold is realized through the synthesis and evaluation of its derivatives. By modifying the phenyl ring, the acetyl group, or the ethyl ester, researchers can modulate the compound's biological activity.

Anticancer Activity

A significant body of research points to the potent anticancer activity of 2-phenylthiazole derivatives.[6] Studies on closely related 2-phenylthiazole-4-carboxamides have shown promising cytotoxic effects against a range of human cancer cell lines.[6]

Compound IDR (Substitution on 2-phenylacetamido)Cell LineIC50 (µg/mL)[6]
3a HHT-29> 50
3d 4-OCH₃Caco-211.2
3e 2-OCH₃HT-2912.3
3j 3-FT47D8.5
3j 3-FHT-299.1

Table 1: Cytotoxic Activity of 2-phenylthiazole-4-carboxamide Analogs.

Structure-Activity Relationship (SAR) Insights: The data from these carboxamide analogs suggest that the nature and position of substituents on the extended aromatic system play a crucial role in their cytotoxic potency.

  • Methoxy Groups: A 4-methoxy substitution appears to improve activity against Caco-2 cells, while a 2-methoxy group maintains high activity against HT-29 and T47D cell lines.[6]

  • Halogens: The presence of a 3-fluoro substituent resulted in good cytotoxic activity against all tested cell lines, with IC50 values below 10 µg/mL.[6]

  • Nitro Groups: In other series of N-phenyl-2-p-tolylthiazole-4-carboxamides, a para-nitro group on the N-phenyl ring rendered the best anticancer activity against the SKNMC cell line, suggesting that electron-withdrawing groups can enhance potency.[2]

Proposed Mechanism of Anticancer Action: The anticancer effects of 2-phenylthiazole derivatives are multifaceted. Several studies suggest that these compounds exert their activity through the induction of apoptosis (programmed cell death) and interference with key cell signaling pathways that are often dysregulated in cancer.[2][9]

  • Induction of Apoptosis: Some phenylthiazole derivatives have been shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by some 2-phenylbenzothiazole derivatives leads to decreased cancer cell viability.[9]

Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_apoptosis Apoptotic Pathway Thiazole 2-Phenylthiazole Derivative PI3K PI3K Thiazole->PI3K Inhibits Caspase3 Caspase-3 Activation Thiazole->Caspase3 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 2: Proposed Anticancer Mechanisms
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[10] Thiazole derivatives have long been recognized for their antimicrobial properties.[11] Their mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[3][12]

While specific data for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivatives is limited, studies on other thiazole derivatives provide valuable insights. For example, certain heteroaryl thiazole derivatives have shown moderate to good antibacterial and antifungal activity.

Compound IDTarget OrganismMIC (mg/mL)[11]
3 E. coli0.23
3 S. Typhimurium0.23
9 C. albicans0.06
9 A. flavus0.11

Table 2: Antimicrobial Activity of Selected Heteroaryl Thiazole Derivatives.

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is highly dependent on the specific substituents on the thiazole and associated rings.

  • Hybrid Molecules: A molecular hybridization approach, combining the thiazole ring with other pharmacophores like phthalazine or sulfonamides, has been shown to be a successful strategy for developing potent antimicrobial agents.[11]

  • Lipophilicity: The amphiphilic nature of some thiazole derivatives may facilitate their integration into microbial cell membranes, leading to cytoplasm leakage and cell death.[12]

Proposed Mechanism of Antimicrobial Action: Docking studies on active thiazole derivatives suggest potential mechanisms of action:

  • Antibacterial: Inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[11]

  • Antifungal: Inhibition of 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a key component of the fungal cell membrane.[11]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and many current anti-inflammatory drugs have significant side effects. Thiazole derivatives have emerged as promising candidates for the development of safer and more effective anti-inflammatory agents.[1][13]

Studies on various substituted phenyl thiazole derivatives have demonstrated significant anti-inflammatory activity in vivo.

Compound ID% Inhibition of Paw Edema (3h)[1]
3a 39.06
3c (Nitro-substituted) 44.27
3d 41.14
Nimesulide (Standard) 42.18

Table 3: Anti-inflammatory Activity of Substituted Phenyl Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Phenyl Ring: The presence of a nitro group on the phenyl ring of some thiazole derivatives has been shown to result in better anti-inflammatory activity compared to the standard drug Nimesulide.[1] In other series, methyl and hydroxyl substituents also contributed to good anti-inflammatory effects.[14]

Proposed Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of thiazole derivatives are believed to be mediated through the inhibition of key inflammatory enzymes and pathways.

  • COX Inhibition: Some thiazole derivatives may act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[13]

  • iNOS Inhibition: Virtual screening and in vivo studies of some thiazolyl-carbonyl-thiosemicarbazides suggest they may reduce nitric oxide (NO) synthesis by inhibiting inducible nitric oxide synthase (iNOS).

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed protocols for key biological assays.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15][16]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include untreated control wells and solvent control wells. Incubate for 24-48 hours.[16][17]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow Start Start SeedCells 1. Seed Cells in 96-well Plate Start->SeedCells Incubate1 2. Incubate 24h SeedCells->Incubate1 AddCompound 3. Add Thiazole Derivatives Incubate1->AddCompound Incubate2 4. Incubate 24-48h AddCompound->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (DMSO) Incubate3->Solubilize ReadAbsorbance 8. Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze 9. Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Sources

Spectroscopic analysis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a self-validating approach to molecular analysis.

Foundational Context: Synthesis and Structure

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The structural integrity and purity of such molecules are paramount for their application in research and development. The most common route to this and similar structures is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3][4] Understanding this synthetic origin is crucial as it informs the potential side products and impurities that spectroscopic analysis must be able to identify.

The primary objective of spectroscopic analysis is to confirm the successful synthesis of the target molecule and establish its purity. This is achieved by systematically probing the molecule's atomic and electronic structure using a complementary suite of analytical techniques.

cluster_reactants Reactants alpha_haloketone α-Haloketone cyclocondensation Hantzsch Cyclocondensation alpha_haloketone->cyclocondensation thioamide Thioamide thioamide->cyclocondensation thiazole Substituted Thiazole Product cyclocondensation->thiazole

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure determination, providing unparalleled insight into the molecular skeleton and the chemical environment of each atom. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can piece together the molecule's connectivity.

Expertise & Experience: The Rationale Behind NMR

We rely on NMR as our primary tool because it offers a complete, high-resolution map of the molecule.

  • ¹H NMR reveals the number of different types of protons, their relative abundance (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR, and provides crucial information about the presence of carbonyls and aromatic systems.

Experimental Protocol: Sample Preparation for NMR
  • Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds.[5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) following standard instrument protocols.

Data Interpretation: Predicted Spectra

Based on the structure of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, the following signals are anticipated.

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
¹H NMR Phenyl Protons (Ar-H)7.42–8.00Multiplet5H
Ethyl -OCH₂-4.43Quartet (q)2H
Acetyl -CH₃2.58Singlet (s)3H
Ethyl -CH₃1.42Triplet (t)3H
¹³C NMR Acetyl Carbonyl (C=O)195.2--
Ester Carbonyl (C=O)167.4--
Thiazole C2153.1--
Phenyl Carbons126.8–136.5--
Ethyl -OCH₂-61.3--
Acetyl -CH₃27.1--
Ethyl -CH₃14.5--
Predicted data based on values reported for CDCl₃ solvent.[5][6][7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Power of IR

While NMR maps the skeleton, IR confirms the building blocks. For this molecule, IR provides immediate, unequivocal evidence for the two distinct carbonyl groups (ester and ketone) and the characteristic vibrations of the thiazole and phenyl rings. This is a rapid and cost-effective method to verify that the key chemical transformations have occurred during synthesis.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over the range of 4000–400 cm⁻¹.[8]

Data Interpretation: Key Vibrational Modes

The IR spectrum provides a distinct "fingerprint" for the molecule, with key absorption bands confirming its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100–3000Medium-Weak
Ester C=O Stretch~1701Strong
Acetyl C=O Stretch~1647Strong
Thiazole Ring C=N Stretch~1593Medium-Strong
Aromatic C=C Stretch1570–1470Medium-Strong
Data based on reported values.[5][8][9]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, through high-resolution instruments, its elemental formula. It achieves this by ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.

Expertise & Experience: The Role of MS in Verification

MS provides the ultimate confirmation of the molecule's identity by measuring its most fundamental property: its mass. For Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (Molecular Formula: C₁₄H₁₃NO₃S), the expected monoisotopic mass is 275.0616 Da.[5][10] Electrospray ionization (ESI) is a preferred "soft" ionization technique that typically keeps the molecule intact, showing a prominent protonated molecular ion ([M+H]⁺) at m/z 276.0694.[5] Analysis of the fragmentation patterns can further support the proposed structure.[11]

Data Interpretation: Expected Mass Spectrum
  • Molecular Ion: An ESI-MS spectrum is expected to show a strong peak at m/z 276.0694 , corresponding to the [M+H]⁺ ion.

  • Isotopic Pattern: The presence of a sulfur atom will result in a characteristic [M+2] isotope peak that is approximately 4.4% of the intensity of the main molecular ion peak.

  • Key Fragments: Tandem MS (MS/MS) experiments could reveal characteristic neutral losses, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an acetyl group (CH₃CO•, 43 Da), providing further structural validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing molecules with conjugated π-systems.

Expertise & Experience: Why UV-Vis Matters

The structure of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate contains an extended system of conjugation involving the phenyl ring and the thiazole heterocycle. This conjugation gives rise to characteristic π→π* electronic transitions, which appear as strong absorption bands in the UV region.[12][13] The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment, providing valuable electronic information.

Experimental Protocol: Solution-Phase Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

  • Solution Preparation: Prepare a dilute stock solution of the compound with a precisely known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2–1.0 AU).

  • Data Acquisition: Record the spectrum against a solvent blank, identifying the wavelength(s) of maximum absorbance (λ_max).

Data Interpretation: Electronic Transitions

Thiazole derivatives typically exhibit absorption maxima related to their π–π* transitions.[14] For this molecule, strong absorption bands are expected in the range of 250–400 nm , characteristic of the conjugated aromatic and heterocyclic system.[12][15]

A Self-Validating System: The Integrated Analytical Workflow

Trustworthiness in chemical analysis is achieved not by a single result, but by the convergence of evidence from multiple, independent techniques. Each spectroscopic method provides a unique piece of the puzzle, and together they create a self-validating system for structural confirmation.

synthesis Synthesized Compound ms MS Analysis (Molecular Weight & Formula) synthesis->ms ir IR Analysis (Functional Groups) synthesis->ir nmr NMR Analysis (¹H & ¹³C Connectivity) synthesis->nmr uv UV-Vis Analysis (Conjugated System) synthesis->uv structure Confirmed Structure ms->structure ir->structure nmr->structure uv->structure

Caption: Integrated workflow for spectroscopic validation.

This logical progression ensures a comprehensive and reliable characterization. Mass spectrometry first confirms the correct molecular weight. IR spectroscopy then verifies the presence of essential functional groups. Finally, NMR spectroscopy provides the definitive atomic-level map of the structure, with UV-Vis offering complementary data on the electronic system. When the results from all techniques are consistent with the proposed structure, the identification can be considered authoritative and trustworthy.

References

  • Title: Hantzsch Thiazole Synthesis. Source: Chem Help Asap. URL: [Link]

  • Title: Hantzsch Thiazole Synthesis. Source: SynArchive. URL: [Link]

  • Title: synthesis of thiazoles. Source: YouTube. URL: [Link]

  • Title: THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Source: Canadian Science Publishing. URL: [Link]

  • Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Source: CUTM Courseware. URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Source: PMC - NIH. URL: [Link]

  • Title: Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Source: MDPI. URL: [Link]

  • Title: Thiazoles: iii. Infrared spectra of methylthiazoles. Source: ResearchGate. URL: [Link]

  • Title: Tuning the dimensionality of functional thiazolo[5,4-d]thiazole based supramolecular polymers via competitive interactions. Source: PubMed Central. URL: [Link]

  • Title: The absorption spectra of some thiazines and thiazoles. Source: Journal of the Chemical Society B. URL: [Link]

  • Title: UV/Vis absorption spectra of thiazoles 1-4 with MB. Source: ResearchGate. URL: [Link]

  • Title: Simulated UV-Vis absorption spectrum for the best performed of designed... Source: ResearchGate. URL: [Link]

  • Title: Supporting information. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Source: researchgate.net. URL: [Link]

  • Title: Supporting Information. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Synthesis of 5-Heteroyl-4- Phenylthiazole. Source: IOSR Journal. URL: [Link]

  • Title: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Source: PubChem. URL: [Link]

  • Title: (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Ethyl 5-phenylthiazole-2-carboxylate. Source: PubChem. URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Source: ResearchGate. URL: [Link]

  • Title: NMR Spectroscopy :: 13C NMR Chemical Shifts. Source: Organic Chemistry Data. URL: [Link]

  • Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Source: Journal of Pharmaceutical Chemistry. URL: [Link]

  • Title: Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Source: ResearchGate. URL: [Link]

  • Title: Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Source: ResearchGate. URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: MDPI. URL: [Link]

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Source: PMC - NIH. URL: [Link]

  • Title: Ethyl 2-aminothiazole-4-carboxylate. Source: PubChem. URL: [Link]

Sources

Introduction: The 2-Phenylthiazole Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structural features, including a planar aromatic system and the presence of nitrogen and sulfur heteroatoms, allow for diverse interactions with various biological targets. This has led to the development of 2-phenylthiazole derivatives with a broad spectrum of pharmacological activities, making them promising candidates for novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives, with a focus on their applications in anticancer, antifungal, antimicrobial, and anti-inflammatory drug discovery.

Anticancer Activity: Targeting Cellular Proliferation

The 2-phenylthiazole core has been extensively explored for the development of potent anticancer agents.[4][5][6][7][8][9][10] The SAR studies in this area have revealed critical insights into the structural requirements for cytotoxicity against various cancer cell lines.

Key Structural Modifications and Their Impact:
  • Substitutions on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in modulating anticancer activity.

    • 2-Phenylthiazole-4-carboxamides: In a series of 2-phenylthiazole-4-carboxamide derivatives, it was found that a methoxy group at the 4-position of an arylacetamido pendent attached to the 2-phenyl ring enhanced activity against Caco-2 (colorectal cancer) cells.[5] Conversely, a 2-methoxy substituent was favorable for activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines.[5]

    • c-Met Inhibitors: Inspired by the structure of the c-Met inhibitor crizotinib, novel 2-amino-4-phenylthiazole derivatives were designed.[6] SAR studies revealed that meta-halogen substitution on the terminal phenyl ring was more favorable for antitumor activity than a meta-methyl group.[9] Specifically, the order of activity for different chloro-substitutions was meta > 3,4-dichloro > 2,4-dichloro.[9]

  • Modifications at the Thiazole Ring:

    • 2-Aminothiazole Moiety: The 2-aminothiazole scaffold is a key component in many anticancer agents, including the clinically approved drug dasatinib.[9] Modifications at this position can significantly impact biological activity. For instance, introducing a 3-propanamido function to the 2-aminothiazole core resulted in improved activity compared to a 2-acetamido moiety.[9]

    • Linkage of Other Heterocycles: The attachment of other heterocyclic rings, such as isoxazoles and triazoles, to the 2-phenyl benzothiazole core has been shown to yield compounds with potent cytotoxic activity against cancer cell lines like Colo-205 and A549.[8]

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b HT292.01[6]
Compound 28 HT290.63[9]
Compound 28 HeLa6.05[9]
Compound 28 A5498.64[9]
Compound 46b A5490.16[9]
Compound 46b HepG20.13[9]
Compound 5d Colo-205Good[8]
Compound 5d A549Good[8]
Experimental Protocol: Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives

A general method for the synthesis of 2-phenylthiazole-4-carboxamide derivatives involves the Hantzsch thiazole synthesis.

  • Step 1: Synthesis of Ethyl 2-bromo-3-oxobutanoate. To a solution of ethyl acetoacetate in a suitable solvent (e.g., chloroform), add bromine dropwise at 0°C with constant stirring.

  • Step 2: Synthesis of Ethyl 2-(substituted)-thiazole-4-carboxylate. React the resulting ethyl 2-bromo-3-oxobutanoate with a substituted thiobenzamide in the presence of a base (e.g., pyridine) in ethanol under reflux.

  • Step 3: Hydrolysis of the Ester. Hydrolyze the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of ethanol and water.

  • Step 4: Amide Coupling. Couple the resulting carboxylic acid with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent (e.g., dichloromethane).

  • Step 5: Purification. Purify the final product by column chromatography on silica gel.

Logical Relationship: SAR of Anticancer 2-Phenylthiazole Derivatives

SAR_Anticancer cluster_phenyl 2-Phenyl Ring Substitutions cluster_thiazole Thiazole Ring Modifications cluster_activity Anticancer Activity 4-Methoxy 4-Methoxy (Arylacetamido) Increased_Activity Increased Activity 4-Methoxy->Increased_Activity vs Caco-2 2-Methoxy 2-Methoxy (Arylacetamido) 2-Methoxy->Increased_Activity vs HT-29, T47D meta-Halogen meta-Halogen meta-Halogen->Increased_Activity > meta-Methyl meta-Methyl meta-Methyl Decreased_Activity Decreased Activity meta-Methyl->Decreased_Activity 3-Propanamido 3-Propanamido (2-amino) 3-Propanamido->Increased_Activity > 2-Acetamido 2-Acetamido 2-Acetamido (2-amino) 2-Acetamido->Decreased_Activity Linked_Heterocycles Linked Heterocycles (Isoxazoles, Triazoles) Linked_Heterocycles->Increased_Activity CYP51_Inhibition Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Catalyzed by CYP51 Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Multiple steps 2-Phenylthiazole_Derivative 2-Phenylthiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) 2-Phenylthiazole_Derivative->CYP51 Inhibits Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of

Caption: Inhibition of the ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

The 2-phenylthiazole scaffold is also a valuable template for the development of new antimicrobial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [11][12][13][14]

Key Structural Modifications and Their Impact:
  • Improving Pharmacokinetic Properties: First-generation 2-phenylthiazole antibiotics often contained a rapidly hydrolyzable Schiff-base moiety, limiting their in vivo efficacy. [11]Replacing this with a more stable, unhydrolyzable pyrimidine ring led to second-generation analogs with improved pharmacokinetic properties. [11]* Substitutions on the Phenyl Ring:

    • n-Butyl Group Replacement: Replacement of the n-butyl group with cyclic bioisosteres, such as a cyclohexenyl group, resulted in a significant improvement in in vitro anti-MRSA potency. [11]* Side Chain Modifications:

    • A hydrazide-containing analogue was identified as a highly potent compound, while the corresponding amine was significantly less active. [11]Incorporating the nitrogenous side chain within an aromatic system completely abolished the antibacterial activity. [11]

Quantitative Data: Antimicrobial Activity
Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 3e Gram-positive bacteria31.25[12]
Compound 3e Candida strains7.81[12]
Compound 3l Candida albicans2[13]
Experimental Workflow: Antimicrobial Drug Discovery

Antimicrobial_Workflow Lead_Identification Lead Identification (2-phenylthiazole) SAR_Studies Structure-Activity Relationship Studies Lead_Identification->SAR_Studies Pharmacokinetic_Optimization Pharmacokinetic Optimization SAR_Studies->Pharmacokinetic_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Pharmacokinetic_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Caption: Workflow for the discovery of 2-phenylthiazole-based antimicrobial agents.

Anti-inflammatory Activity: Modulating Inflammatory Responses

2-Phenylthiazole derivatives have also demonstrated significant anti-inflammatory properties. [15][16][17][18][19]The SAR in this area is influenced by the substitution patterns on both the phenyl and thiazole rings.

Key Structural Modifications and Their Impact:
  • Substitutions on the Phenyl Ring:

    • In a series of 2,4-disubstituted thiazole derivatives, compounds with methyl, nitro, and hydroxyl substituents on the 4-phenyl ring exhibited good anti-inflammatory activity. [16]Specifically, a nitro-substituted derivative showed better activity than the standard drug nimesulide. [15]* Substitutions on the Thiazole Ring:

    • 2-Amino benzothiazole derivatives with electron-withdrawing groups like -Cl, -NO2, and -OCH3 at the 4 or 5-position of the benzothiazole ring showed increased anti-inflammatory activity. [17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay
  • Animal Model: Use Wistar rats or Swiss albino mice.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.

  • Drug Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

The 2-phenylthiazole scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a wide array of derivatives with potent biological activities. The extensive SAR studies have provided invaluable insights into the key structural features required for anticancer, antifungal, antimicrobial, and anti-inflammatory effects. This in-depth guide has highlighted the critical role of substitutions on the phenyl and thiazole rings, as well as the importance of optimizing pharmacokinetic properties for in vivo efficacy. The detailed experimental protocols and visual representations of SAR principles and biological pathways serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the full therapeutic potential of this remarkable scaffold. Further exploration of this chemical space is warranted to develop novel and effective therapeutic agents for a range of diseases.

References

  • Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189. [Link]

  • Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., Luo, Z., Liu, R., Liu, N., Zhang, H., Wu, X., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. [Link]

  • (n.d.). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed. [Link]

  • (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. PubMed. [Link]

  • (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]

  • Oniga, S., Araniciu, C., Palage, M., & Oniga, O. (2021). The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. [Link]

  • (2022). Synthesis, Characterization, Crystal Structure, and Antitumor Activity of 2-Phenylthiazole–Coumarin Derivatives. ResearchGate. [Link]

  • (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link]

  • (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. ResearchGate. [Link]

  • (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. [Link]

  • (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Royal Society of Chemistry. [Link]

  • (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • (n.d.). The SAR of phenylthiazole antibiotics. ResearchGate. [Link]

  • (2014). Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. [Link]

  • (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Scientific Research Publishing. [Link]

Sources

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of thiazole have demonstrated significant potential as antifungal, anticancer, anti-inflammatory, and enzyme inhibitory agents.[3][4][5] The 2-phenylthiazole moiety, in particular, is a recurring motif in compounds targeting critical cellular pathways.[6][7] Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a specific derivative within this class; however, its precise mechanism of action has not been extensively characterized in publicly available literature. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to investigate and elucidate the potential mechanisms of action of this compound. By leveraging the known biological activities of structurally related 2-phenylthiazole derivatives, we can formulate and test specific hypotheses regarding its molecular targets and cellular effects.

This document will provide a structured approach to this investigation, beginning with hypothesized mechanisms of action grounded in existing literature, followed by detailed experimental protocols and data interpretation strategies. The overarching goal is to provide a self-validating system of inquiry to rigorously define the bioactivity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Part 1: Hypothesized Mechanisms of Action

Based on the established activities of the 2-phenylthiazole scaffold, we can propose several plausible mechanisms of action for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. These hypotheses will form the basis of our experimental design.

Antifungal Activity via CYP51 Inhibition

A prominent and well-documented mechanism for 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[6][8] Disruption of this pathway leads to the accumulation of toxic sterols, compromising fungal cell membrane integrity.[8] Given that antifungal drugs like isavuconazole contain a phenylthiazole structure, it is a primary hypothesis that Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate may exert antifungal effects through a similar mechanism.[6]

Anticancer Activity

Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[7] The antiproliferative activity of thiazole derivatives can be mediated through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.[2] Therefore, a second key hypothesis is that Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate possesses anticancer properties.

Enzyme Inhibition

The thiazole core is a versatile binder for a range of enzymes.[1] Studies have shown that thiazole derivatives can inhibit enzymes such as cyclooxygenases (COX), deoxyribonuclease I (DNase I), 5-lipoxygenase (5-LO), carbonic anhydrases, and cholinesterases.[3][5][9] It is plausible that Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate could act as an inhibitor for one or more of these or other related enzymes.

The following diagram illustrates the proposed investigational workflow to test these hypotheses.

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Mechanism Deep Dive H1 Antifungal Activity (CYP51 Inhibition) E1 Antifungal Susceptibility Testing H1->E1 H2 Anticancer Activity E2 In Vitro Cytotoxicity Assays H2->E2 H3 Enzyme Inhibition (e.g., COX, Kinases) E3 Enzyme Inhibition Assays H3->E3 M1 CYP51 Enzyme Assay E1->M1 M2 Apoptosis & Cell Cycle Analysis E2->M2 M3 Kinase Profiling E3->M3

Caption: Proposed workflow for investigating the mechanism of action.

Part 2: Experimental Protocols

The following section details the step-by-step methodologies for key experiments to test the hypothesized mechanisms of action.

Protocol for Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate against relevant fungal pathogens.

Materials:

  • Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for In Vitro Cytotoxicity Assay

This protocol evaluates the antiproliferative effect of the compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate for 48-72 hours. Include a vehicle control (DMSO-treated cells).

  • Viability Assessment: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol for In Vitro Enzyme Inhibition Assay (Example: COX Inhibition)

This protocol provides a general framework for assessing the inhibitory potential of the compound against a specific enzyme, using cyclooxygenase (COX) as an example.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX inhibitor screening assay kit (commercially available)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

  • Compound Incubation: Incubate the enzymes with various concentrations of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., prostaglandin) using the detection reagent provided in the kit.

  • IC50 Determination: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

The following diagram illustrates a potential signaling pathway for anticancer activity.

G Compound Ethyl 5-acetyl-2- phenylthiazole-4-carboxylate Target Putative Kinase Target Compound->Target Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Target->Pathway Blocks Phosphorylation Apoptosis Apoptosis Pathway->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest Induces

Caption: Hypothetical anticancer signaling pathway.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antifungal Activity Data

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus fumigatus16
Cryptococcus neoformans4

Table 2: Hypothetical Anticancer Activity Data

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)25.0
HCT116 (Colon)18.7

Conclusion

While the specific mechanism of action for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate remains to be definitively elucidated, the structural homology to known bioactive 2-phenylthiazole derivatives provides a strong foundation for targeted investigation. The experimental framework outlined in this guide offers a systematic and rigorous approach to characterizing its potential antifungal, anticancer, and enzyme inhibitory properties. By following these protocols, researchers can effectively uncover the molecular targets and cellular pathways modulated by this compound, thereby contributing valuable insights to the field of medicinal chemistry and drug discovery.

References

[6] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (Source: PMC) [1] Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. (Source: Benchchem) [7] Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (Source: PubMed) [3] Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (Source: PubMed) [9] 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (Source: PubMed) [10] Synthesis and Pin1 inhibitory activity of thiazole derivatives. (Source: PubMed) [4] Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (Source: Asian Journal of Chemistry) [5] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (Source: ACS Omega) [8] potential biological activities of phenylthiazole scaffolds. (Source: Benchchem) [11] Biological and medicinal significance of 2-aminothiazoles. (Source: Scholars Research Library) [12] Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (Source: ResearchGate) [13] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: MDPI) [14] Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. (Source: CymitQuimica) [2] Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds. (Source: Benchchem) [15] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (Source: MDPI) [16] A Systematic Review On Thiazole Synthesis And Biological Activities. (Source: Journal of Pharmaceutical Negative Results) [17] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (Source: PMC - NIH) [18] (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. (Source: PubMed Central)

Sources

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the development of numerous therapeutic agents.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel thiazole-based compounds, offering field-proven insights into synthetic strategies, mechanistic underpinnings, and the rationale behind experimental design. We will delve into classical and contemporary synthetic methodologies, detail key experimental protocols, and illuminate the structure-activity relationships that drive the design of next-generation thiazole-containing drugs.

The Enduring Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole nucleus is a fundamental component in a remarkable array of natural products and synthetic drugs, underscoring its evolutionary selection as a biocompatible and pharmacologically active core.[1][5] From the essential vitamin B1 (thiamine) to a multitude of FDA-approved drugs, the thiazole ring is a testament to nature's ingenuity and a fertile ground for synthetic innovation.[1][6] Its prevalence in clinically used medications for a wide spectrum of diseases—including bacterial infections, viral diseases, cancer, and inflammatory conditions—highlights its therapeutic versatility.[7][8][9]

The success of the thiazole scaffold can be attributed to several key physicochemical properties:

  • Aromatic Stability: The aromatic nature of the thiazole ring imparts significant stability to the molecule.

  • Hydrogen Bonding Capability: The nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor, facilitating interactions with biological targets such as proteins and enzymes.[10]

  • Versatile Substitution Patterns: The thiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

  • Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for other aromatic systems, offering a strategy to modulate a compound's properties while retaining its intended biological activity.[7]

A selection of FDA-approved drugs containing the thiazole moiety is presented in Table 1, illustrating the broad therapeutic impact of this versatile scaffold.

Drug NameTherapeutic ClassYear of Approval (Approx.)
SulfathiazoleAntibacterial1940s
RitonavirAntiretroviral (HIV/AIDS)1996
MeloxicamNon-steroidal anti-inflammatory2000
DasatinibAnticancer (Leukemia)2006
DabrafenibAnticancer (Melanoma)2013
IxabepiloneAnticancer (Breast Cancer)2007
CefiderocolAntibacterial2019
AlpelisibAnticancer (Breast Cancer)2019

Table 1: Examples of FDA-Approved Thiazole-Containing Drugs. [6][8][11][12]

Foundational Synthetic Strategies for the Thiazole Core

The construction of the thiazole ring is a well-established field of organic synthesis, with several named reactions forming the bedrock of thiazole chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the final thiazole product.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First reported by Arthur Hantzsch in 1887, this method remains one of the most widely employed strategies for thiazole synthesis.[13][14][15] The reaction involves the condensation of an α-haloketone with a thioamide.[16]

The causality behind this reaction's success lies in the predictable and high-yielding nature of the cyclization process. The mechanism, a self-validating system of sequential reactions, proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.

  • Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the carbonyl carbon.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring.[17]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: The Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [16]

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

  • Heating: Heat the mixture to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed.

  • Isolation: The product, being poorly soluble in water, will precipitate. Collect the solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-phenylthiazole.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a class of compounds with significant biological interest.[18][19] This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[20][21]

The mechanism is initiated by the nucleophilic attack of the amine on the electrophilic carbon of the sulfur-containing reagent.[18] This is followed by cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole ring.

Cook_Heilbron_Synthesis reagents α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Nucleophilic Addition intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Caption: The Cook-Heilbron Synthesis Workflow.

Contemporary and Greener Synthetic Approaches

While classical methods remain valuable, the principles of green chemistry have spurred the development of more environmentally benign and efficient synthetic routes to thiazoles.[22]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of thiazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[13] The use of microwave energy can enhance the rate of both the initial condensation and the subsequent cyclization steps.

Use of Ionic Liquids

Ionic liquids (ILs) are increasingly being explored as green reaction media for thiazole synthesis.[22] Their low vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives to volatile organic solvents.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of thiazole derivatives is vast, with documented activity against a wide range of diseases.[23][24][25] Understanding the structure-activity relationship (SAR) is crucial for the rational design of new and more potent thiazole-based drugs.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[10][26][27] For instance, the FDA-approved drug Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia.[28] SAR studies have shown that the nature and position of substituents on the thiazole ring are critical for cytotoxic activity.[29] For example, the presence of specific aromatic or heterocyclic moieties at the 2- and 4-positions can significantly influence the compound's ability to inhibit key cancer-related enzymes.[28]

Antimicrobial Activity

The thiazole scaffold is a cornerstone in the development of antimicrobial agents.[13][30][31] The antibacterial drug sulfathiazole is a classic example.[19] More recently, novel thiazole derivatives are being investigated to combat the growing threat of antimicrobial resistance.[25] SAR studies in this area often focus on modifications that enhance the compound's ability to penetrate bacterial cell walls or inhibit essential bacterial enzymes. The introduction of lipophilic groups can improve cell membrane permeability, while the incorporation of specific functional groups can enhance binding to the target protein.[32]

Future Perspectives and Conclusion

The thiazole scaffold continues to be a highly attractive and versatile platform for the discovery and development of new therapeutic agents.[33][34] Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and sustainable synthetic routes will remain a priority. This includes the use of novel catalysts, flow chemistry, and biocatalysis.

  • Expansion of Biological Targets: The application of thiazole-based compounds to new and challenging biological targets, such as those involved in neurodegenerative diseases and metabolic disorders, holds significant promise.[2]

  • Fragment-Based Drug Discovery: The use of small, thiazole-containing fragments in fragment-based screening campaigns is a powerful strategy for identifying novel starting points for drug discovery programs.[4]

References

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Al-Ezzy, R. M., & Al-Obaidi, A. M. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-295.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 174-183.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). RSC Advances. Retrieved January 17, 2026, from [Link]

  • Mahesh, T. C., Shivani, P., Palmi, M., & Pathik, S. B. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240.
  • An Overview of Thiazole Derivatives and Its Biological Activities. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Farghaly, T. A., Alfaifi, G. H., & Gomha, S. M. (2024). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(2), 196-251.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2022). Bentham Science.
  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved January 17, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11559-11572.
  • Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC - NIH.
  • Recent Development in the Synthesis of Thiazoles. (2022). PubMed.
  • Thiazole, a privileged scaffold in drug discovery. (2023).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Thiazole Ring—A Biologically Active Scaffold. (2021). MDPI.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozool, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). AIMS Press.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). NIH.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 17, 2026, from [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2019). PMC - NIH.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 17, 2026, from [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022, December 21). YouTube. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
  • Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Selected structures of 1,3-thiazole-based FDA-approved drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). PubMed Central.

Sources

A Technical Guide to the In Silico Modeling of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate: A Hypothetical Workflow for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth technical guide for the in silico characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a molecule with a thiazole scaffold. Given the limited existing data on this specific compound, this guide is structured as a robust, scientifically-grounded workflow. It is designed for researchers, computational chemists, and drug development professionals to follow when investigating a novel compound with therapeutic potential. The protocols herein are built on established methodologies and best practices in computational drug discovery.

Introduction and Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Many thiazole-containing compounds exert their therapeutic effects by inhibiting key enzymes such as protein kinases or cyclooxygenases (COX).[4][5]

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a synthetic compound whose biological targets and therapeutic potential are largely unexplored. In silico modeling provides a powerful, cost-effective, and rapid approach to generate initial hypotheses about its mechanism of action, binding affinity, and drug-like properties.[6][7][8] This guide outlines a systematic computational workflow to predict its interactions with plausible biological targets, assess the stability of the resulting complexes, and evaluate its pharmacokinetic profile.

Proposing a Biological Target: The Anti-Inflammatory Pathway

Inflammation is a critical biological response implicated in numerous diseases.[9][10][11] The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of the inflammatory cascade and are well-established targets for anti-inflammatory drugs.[12][13] Given that many thiazole derivatives have demonstrated potent anti-inflammatory activity through COX inhibition, COX-2 (PDB ID: 5IKR) is selected here as a primary hypothetical target for our investigational compound.[5][9][14] This workflow will use the high-resolution crystal structure of human COX-2 to model the potential binding interactions of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

The Computational Modeling Workflow

Our investigation will proceed through three major computational stages: Molecular Docking, Molecular Dynamics (MD) Simulation, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction. This multi-step approach allows for a progressively deeper understanding of the compound's behavior, from its static binding pose to its dynamic stability and systemic properties.

G cluster_0 Phase 1: Initial Binding Prediction cluster_1 Phase 2: Dynamic Stability Assessment cluster_2 Phase 3: Pharmacokinetic Profiling Ligand Prep Ligand Prep Docking Docking Ligand Prep->Docking ADMET ADMET Ligand Prep->ADMET Protein Prep Protein Prep Protein Prep->Docking MD Simulation MD Simulation Docking->MD Simulation Analysis_MD Trajectory Analysis (RMSD, RMSF, Rg) MD Simulation->Analysis_MD Final Report Final Report Analysis_MD->Final Report ADMET->Final Report G cluster_prep Preparation cluster_dock Docking PDB PDB Structure (5IKR) Clean_PDB Clean PDB (Remove Water, Ligands) PDB->Clean_PDB Ligand_2D 2D Ligand Structure Ligand_3D Generate 3D Conformer Ligand_2D->Ligand_3D Add_H Add Hydrogens & Assign Charges Clean_PDB->Add_H Receptor_PDBQT Receptor.pdbqt Add_H->Receptor_PDBQT Grid Define Grid Box Receptor_PDBQT->Grid Energy_Min Energy Minimize Ligand_3D->Energy_Min Ligand_PDBQT Ligand.pdbqt Energy_Min->Ligand_PDBQT Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Binding Poses & Affinity Scores Vina->Results

Caption: Molecular Docking Workflow.

Interpretation of Docking Results

The primary output to analyze is the binding affinity score and the ligand's pose within the active site.

MetricInterpretationExample Value
Binding Affinity A more negative value indicates stronger predicted binding. [15][16]Scores between -7 to -9 kcal/mol suggest moderate affinity, while scores below -10 kcal/mol suggest strong interactions. [17]-9.5 kcal/mol
Interactions Visualize the top-ranked pose. Identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking with active site residues. [16]H-bond with Ser530
RMSD If comparing to a known inhibitor, a low Root Mean Square Deviation (RMSD) value (<2.0 Å) between the docked pose and the crystal pose indicates a reliable docking protocol. [18][16]1.2 Å

Phase 2: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. [19]This step is crucial for validating the docking pose and understanding the flexibility of the complex. [20][21]GROMACS, a high-performance and widely used MD engine, is the tool of choice for this phase. [22][23]

Protocol: System Setup for GROMACS
  • Generate Ligand Topology: The force field parameters for the ligand are not standard. Use a server like CGenFF or the LigParGen server to generate a GROMACS-compatible topology (.itp) and parameter file for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. [24][25]2. Prepare Complex: Combine the PDB coordinates of the protein (from the docking preparation) and the best-ranked docked pose of the ligand into a single file. 3. Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting a suitable force field (e.g., CHARMM36). [24][25]4. Combine Topologies: Edit the main topology file (topol.top) to include the ligand's topology (.itp) file. [24]5. Solvation and Ionization:

    • Create a simulation box (e.g., cubic) around the complex.

    • Fill the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge, which is essential for accurate electrostatic calculations. [24]

Protocol: MD Simulation Run

The simulation proceeds through several stages to ensure the system is stable before the final data collection run. [24][26]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

  • NVT Equilibration (Constant Volume): Run a short simulation (e.g., 1 ns) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex at a constant temperature.

  • NPT Equilibration (Constant Pressure): Run another short simulation (e.g., 5 ns) with restraints to equilibrate the system's pressure and density, which more closely resembles experimental conditions. [24]4. Production MD: Run the final, unrestrained simulation for a significant duration (e.g., 100 ns) to collect trajectory data for analysis.

G cluster_setup System Setup cluster_run Simulation Run cluster_analysis Analysis Complex Docked Protein-Ligand Complex Topology Generate Ligand & Protein Topologies Complex->Topology Solvate Create Box & Solvate Topology->Solvate Add_Ions Add Ions to Neutralize Solvate->Add_Ions EM Energy Minimization Add_Ions->EM NVT NVT Equilibration EM->NVT NPT NPT Equilibration NVT->NPT Production Production MD (100 ns) NPT->Production RMSD_Plot RMSD Analysis RMSF_Plot RMSF Analysis Rg_Plot Rg Analysis

Caption: Molecular Dynamics Simulation Workflow.

Analysis of MD Trajectory

Analysis of the MD trajectory provides quantitative measures of the complex's stability and dynamics. [20][27][28]

Metric Description Favorable Result
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging plot indicates the complex has reached equilibrium. [21] A plateau in the RMSD plot after an initial rise, typically below 3 Å for the protein backbone.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues around their average position. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices). [20][27] Low RMSF values for residues in the binding pocket suggest stable ligand interactions.
Rg (Radius of Gyration) Measures the overall compactness of the protein. A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes. [20] A consistent Rg value throughout the simulation.

| Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein over time. | A persistent high number of hydrogen bonds indicates stable binding. |

Phase 3: ADMET Prediction

Early prediction of a compound's ADMET properties is critical to avoid costly late-stage failures in drug development. [6][29][30]Computational tools can effectively forecast these properties based on the molecule's structure. [7][31]

Protocol: Using an ADMET Prediction Server

Web-based tools like SwissADME provide a user-friendly interface for comprehensive ADMET profiling.

  • Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

  • Submit to Server: Paste the SMILES string into the SwissADME web server and run the prediction.

  • Analyze Output: The server will generate a detailed report covering physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Interpretation of Key ADMET Properties
PropertyParameterFavorable Range/ValueRationale
Physicochemical Molecular Weight< 500 g/mol Good absorption and diffusion.
Lipophilicity LogP (Consensus)1 - 3Balance between solubility and permeability.
Water Solubility LogS (ESOL)> -4Good solubility is needed for absorption.
Pharmacokinetics GI AbsorptionHighIndicates good potential for oral bioavailability.
Pharmacokinetics BBB PermeantNoFor non-CNS targets, prevents potential side effects.
Drug-Likeness Lipinski's Rule0 violationsA key filter for identifying drug-like molecules.
Medicinal Chemistry PAINS Alert0 alertsAvoids Pan-Assay Interference Compounds.

Synthesis and Conclusion

This in-depth technical guide outlines a comprehensive and scientifically rigorous in silico workflow for the initial characterization of a novel compound, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, this approach allows researchers to build a robust, data-driven hypothesis regarding the compound's potential biological target, binding stability, and drug-like properties.

The results from this workflow—including a strong binding affinity for COX-2, a stable protein-ligand complex confirmed by MD simulations, and a favorable ADMET profile—would provide a strong rationale for advancing the compound to in vitro and in vivo experimental validation. This systematic computational screening is an indispensable first step in modern drug discovery, enabling the prioritization of promising candidates and accelerating the development of new therapeutics.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available at: [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. Available at: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (n.d.). PubMed. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • How do you predict ADMET properties of drug candidates?. (2025). Aurlide. Available at: [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. Available at: [Link]

  • How does one prepare proteins for molecular docking?. (2021). Quora. Available at: [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. Available at: [Link]

  • ADMET Prediction. (n.d.). Protheragen. Available at: [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. Available at: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]

  • How to Understand and Interpret Molecular Dynamics Results?. (2026). YouTube. Available at: [Link]

  • ADMET prediction. (n.d.). Fiveable. Available at: [Link]

  • ADMET Predictions. (n.d.). Deep Origin. Available at: [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. Available at: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Semantics Scholar. Available at: [Link]

  • GROMACS Protein Ligand Complex Simulations. (n.d.). William L. Jorgensen Research Group. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Interpretation of Molecular docking results?. (2023). ResearchGate. Available at: [Link]

  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). PubMed. Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. Available at: [Link]

  • Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. Available at: [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Available at: [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (n.d.). PubMed. Available at: [Link]

  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (n.d.). PubMed. Available at: [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Available at: [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Available at: [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. (2019). Galaxy Training!. Available at: [Link]

  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. (2020). PubMed. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

  • How To Get Started With Analysing Your Simulation Data. (2024). Medium. Available at: [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.). PMC - NIH. Available at: [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. Available at: [Link]

  • In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose. (2011). Semantic Scholar. Available at: [Link]

  • Learn Maestro: Preparing protein structures. (2024). YouTube. Available at: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026). RSC Advances. Available at: [Link]

  • In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2025). Research Square. Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the robust and well-established Hantzsch thiazole synthesis. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it incorporates expert insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

Thiazole rings are a cornerstone scaffold in a vast array of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The target molecule, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, incorporates this privileged heterocycle functionalized with groups that allow for further chemical elaboration.

The most direct and efficient route to this class of compounds is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[2][4] For the specific synthesis of our target molecule, the reaction proceeds between thiobenzamide and an ethyl 2-haloacetoacetate.

Overall Reaction Scheme:

This method is favored for its operational simplicity, use of readily available starting materials, and generally high yields.[2][4]

Reaction Mechanism

The formation of the thiazole ring proceeds through a well-elucidated multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (Sɴ2): The reaction initiates with the sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacking the α-carbon of the ethyl 2-chloroacetoacetate. This results in the displacement of the chloride ion and the formation of an S-alkylated intermediate.[4][5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms a five-membered heterocyclic ring, creating a tetrahedral intermediate.[4][5]

  • Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring system.[5]

Visualizing the Mechanism

The following diagram illustrates the step-by-step formation of the thiazole ring.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
Thiobenzamide137.21101.37 gStarting material
Ethyl 2-chloroacetoacetate164.59101.65 g (1.35 mL)α-haloketone
Ethanol (Absolute)46.07-50 mLSolvent
Sodium Bicarbonate (Sat. Sol.)84.01-100 mLFor work-up
Anhydrous Magnesium Sulfate120.37-As neededDrying agent
Ethyl Acetate88.11-As neededFor TLC & chromatography
Hexane86.18-As neededFor TLC & chromatography
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (1.35 mL, 10 mmol) to the solution.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 5-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate solvent system. The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution while stirring. This will neutralize the hydrochloric acid formed during the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A preliminary yield of the crude product can be recorded at this stage.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel is recommended. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective.

Visualizing the Experimental Workflow

Workflow A 1. Dissolve Thiobenzamide in Ethanol B 2. Add Ethyl 2-chloroacetoacetate A->B C 3. Reflux for 5-6 hours B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to RT & Pour into sat. NaHCO₃ solution D->E Reaction Complete F 6. Filter Crude Product E->F G 7. Wash with Water & Dry F->G H 8. Purify by Recrystallization or Chromatography G->H I 9. Characterize Product H->I

Caption: General Experimental Workflow.

Data and Characterization

Product: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Molecular Formula: C₁₄H₁₃NO₃S[6] Molecular Weight: 275.32 g/mol [6] Appearance: Typically a pale yellow or off-white solid. Expected Yield: 75-85% (after purification).

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~1.40 (t, 3H, -OCH₂CH ₃)

    • δ ~2.70 (s, 3H, -COCH ₃)

    • δ ~4.40 (q, 2H, -OCH ₂CH₃)

    • δ ~7.40-7.55 (m, 3H, Ar-H )

    • δ ~7.95-8.05 (m, 2H, Ar-H )

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~14.0 (-OCH₂C H₃)

    • δ ~30.0 (-COC H₃)

    • δ ~62.0 (-OC H₂CH₃)

    • δ ~126.0, 129.0, 131.0, 133.0 (Aromatic Carbons)

    • δ ~120.0 (Thiazole C5)

    • δ ~155.0 (Thiazole C4)

    • δ ~170.0 (Thiazole C2)

    • δ ~162.0 (Ester C =O)

    • δ ~192.0 (Ketone C =O)

  • IR (KBr, cm⁻¹):

    • ~3100 (Aromatic C-H stretch)

    • ~1710-1725 (C=O stretch, ester)

    • ~1670-1685 (C=O stretch, ketone)

    • ~1590, 1480 (C=C and C=N ring stretches)

  • Mass Spectrometry (ESI-MS):

    • m/z 276.0 [M+H]⁺

Expert Insights and Causality

  • Choice of Halogen: While ethyl 2-chloroacetoacetate is used in this protocol, its bromo- analog, ethyl 2-bromoacetoacetate, is more reactive due to bromide being a better leaving group. This can lead to shorter reaction times but may require more careful temperature control to minimize side reactions.

  • Solvent Selection: Ethanol is an excellent choice as it readily dissolves the reactants and has a convenient boiling point for reflux, facilitating the reaction at an appropriate rate.[4] Methanol is also a suitable alternative.

  • Necessity of Work-up: The neutralization step with sodium bicarbonate is crucial. The reaction generates one equivalent of HCl, which can protonate the product or catalyze side reactions if not removed. The basic wash ensures the isolation of the neutral organic product.

  • Purification Strategy: Recrystallization is often sufficient for this reaction as the product tends to precipitate in high purity from the reaction mixture upon work-up. However, if TLC analysis of the crude product shows multiple spots, column chromatography is essential to isolate the target compound from unreacted starting materials or byproducts.

References

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • YouTube. synthesis of thiazoles. Available from: [Link]

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals, including the antibiotic Penicillin, the anticancer agent Tiazofurin, and the vitamin Thiamine (B1). The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and versatile methods for constructing this critical heterocyclic motif. It provides a straightforward pathway to a diverse range of substituted thiazoles through the condensation of a-haloketones and a thioamide-containing species.

This guide provides an in-depth exploration of the Hantzsch synthesis, moving beyond a simple recitation of steps to explain the underlying principles, experimental nuances, and practical considerations essential for researchers in organic synthesis and drug development.

The Core Mechanism: A Step-by-Step Dissection

The Hantzsch synthesis is a classic example of a condensation reaction that proceeds through a well-defined sequence of nucleophilic attack and cyclization steps. Understanding this mechanism is paramount for troubleshooting and for rationally designing new synthetic routes.

The reaction is generally accepted to proceed via the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial S-alkylation forms an intermediate isothioamide salt.

  • Cyclization: The nitrogen atom of the isothioamide then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered tetrahedral intermediate (a hydroxythiazoline derivative).

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the aromatic 2,5-disubstituted thiazole ring system.

Hantzsch_Mechanism Thioamide Thioamide (R1-C(S)NH2) Isothioamide Isothioamide Intermediate Thioamide->Isothioamide S-Alkylation AlphaHaloKetone α-Haloketone (R2-C(O)CH2X) AlphaHaloKetone->Isothioamide CyclicIntermediate Hydroxythiazoline Intermediate Isothioamide->CyclicIntermediate Intramolecular Cyclization Thiazole Substituted Thiazole CyclicIntermediate->Thiazole Dehydration (-H2O)

Figure 1: The generally accepted reaction mechanism for the Hantzsch thiazole synthesis.

Scope and Limitations: Choosing Your Starting Materials

The versatility of the Hantzsch synthesis stems from the wide variety of commercially available or readily synthesized thioamides and α-haloketones. This allows for the introduction of diverse substituents at the 2, 4, and 5 positions of the thiazole ring.

Table 1: Scope of Reactants and Resulting Substitution Patterns

Reactant ComponentRole in SynthesisResulting SubstitutionCommon Examples
α-Haloketone Provides C4 and C5 of the thiazole ringDetermines R4 and R5 substituentsα-Bromoacetophenone, Ethyl bromopyruvate, Chloroacetone
Thioamide Provides S1, C2, and N3 atomsDetermines the R2 substituentThioacetamide, Thiourea, Benzothioamide
Thiourea Derivatives Yields 2-aminothiazolesR2 is an amino group (-NHR)Thiourea, N-methylthiourea, N,N'-diphenylthiourea
Dithiocarbamates Yields 2-mercaptothiazolesR2 is a thiol group (-SH)Ammonium dithiocarbamate

Key Considerations and Limitations:

  • α-Haloketone Reactivity: The reactivity of the α-haloketone is critical. α-Bromoketones are generally more reactive than α-chloroketones and are often preferred. However, they are also more lachrymatory and require careful handling.

  • Thioamide Stability: Thioamides can be unstable, particularly under harsh acidic or basic conditions. The reaction is typically run under mild, often neutral or slightly basic, conditions to prevent decomposition.

  • Side Reactions: The formation of byproducts can occur, especially with highly reactive starting materials. One common side reaction is the self-condensation of the α-haloketone. Another is the formation of a 1,4-dithiin byproduct from the reaction of two molecules of the thioamide with one molecule of the α-haloketone.

Experimental Protocols: From Benchtop to Analysis

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative substituted thiazoles. These are intended as a starting point, and optimization may be necessary depending on the specific substrates used.

Protocol 3.1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry, using thiourea and α-bromoacetophenone.

Materials:

  • α-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.1 eq) in 30 mL of 95% ethanol.

  • Reagent Addition: To this stirring solution, add α-bromoacetophenone (1.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Neutralization & Isolation: Cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8) to liberate the free base. The 2-amino-4-phenylthiazole will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the final 2-amino-4-phenylthiazole.

  • Characterization: Characterize the product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Dissolve Dissolve Thiourea in Ethanol Add Add α-Bromoacetophenone Dissolve->Add Reflux Reflux for 2-3 hours (Monitor by TLC) Add->Reflux Cool Cool to Room Temp Reflux->Cool Neutralize Neutralize with NaHCO3 (Precipitation) Cool->Neutralize Filter Vacuum Filter Product Neutralize->Filter Wash Wash with H2O & EtOH Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterize: MP, NMR, MS Dry->Characterize

Figure 2: General experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.

Protocol 3.2: One-Pot Synthesis of Ethyl 2-methyl-4-phenylthiazole-5-carboxylate

This protocol illustrates a variation where the thioamide is generated in situ, followed by the Hantzsch condensation.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol

  • Benzoyl peroxide (catalytic amount)

  • Round-bottom flask, stirrer, condenser

Procedure:

  • α-Bromination: In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in ethanol. Add a catalytic amount of benzoyl peroxide, followed by N-Bromosuccinimide (1.05 eq). Stir the reaction at room temperature until TLC indicates complete consumption of the starting material, forming the α-bromo intermediate in situ.

  • Thiazole Formation: To the same flask, add thioacetamide (1.1 eq).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The product will often precipitate. If not, extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS, IR).

Modern Variations and Green Chemistry Approaches

While the classical Hantzsch synthesis is robust, modern organic chemistry has driven the development of more efficient and environmentally friendly variations.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.

  • Ultrasound-Promoted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions than conventional heating.

  • Green Solvents: The use of greener solvents like water, ethanol, or ionic liquids is increasingly being explored to replace more hazardous traditional solvents like benzene or DMF.

  • Solid-Phase Synthesis: For combinatorial chemistry and the generation of compound libraries, the Hantzsch synthesis has been adapted to solid-phase methodologies, facilitating purification and automation.

Troubleshooting and Practical Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive α-haloketone- Decomposition of thioamide- Incorrect stoichiometry- Check the purity and reactivity of the haloketone. Consider using a more reactive halide (Br > Cl).- Run the reaction at a lower temperature.- Carefully re-check molar equivalents of reactants.
Formation of Byproducts - Reaction temperature too high- Prolonged reaction time- Presence of impurities- Optimize the reaction temperature and time using TLC monitoring.- Purify starting materials before use.- Consider adding a base like pyridine to scavenge HBr/HCl generated.
Difficult Purification - Product is an oil- Product is highly soluble in the work-up solvent- Attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid.- Use column chromatography for purification.- Perform a solvent screen for recrystallization.

Conclusion

The Hantzsch thiazole synthesis is a time-tested and powerful tool for the construction of substituted thiazoles. Its operational simplicity, broad substrate scope, and the medicinal importance of its products ensure its continued relevance in synthetic and medicinal chemistry. By understanding the core mechanism, recognizing its limitations, and embracing modern methodological improvements, researchers can effectively leverage this classic reaction to advance their scientific and drug development objectives.

References

  • Talele, T. T. (2016). The “Privileged” Thiazole Ring in Medicinal Chemistry. Future Medicinal Chemistry, 8(11), 1249-1251. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Gompper, R., & Effenberger, F. (1959). Die Reaktion von Thioamiden mit α-Halogencarbonyl-Verbindungen, I. Darstellung von Thiazoliumsalzen. Chemische Berichte, 92(8), 1928-1935. [Link]

  • Kurzer, F. (2004). The Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Ltd. [Link]

  • Wipf, P., & Venkatraman, S. (1996). A New Thiazole Synthesis. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]

  • Metzger, J. V. (Ed.). (2003). Thiazole and Its Derivatives. John Wiley & Sons. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278. [Link]

Application Notes and Protocols: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate in medicinal chemistry. This document outlines the scientific rationale for its investigation, detailed synthetic protocols, and methodologies for evaluating its biological activity based on the well-established therapeutic potential of the thiazole scaffold.

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug design.[3] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.[4][5] Notably, the thiazole nucleus is present in numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole, underscoring its clinical significance.[2]

The compound of interest, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, incorporates several key pharmacophoric features:

  • 2-Phenylthiazole Core: The presence of a phenyl group at the 2-position is a common feature in many biologically active thiazoles, often contributing to target binding through hydrophobic and aromatic interactions.[6][7]

  • Ethyl Carboxylate at C4: This group can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization to modulate pharmacokinetic properties.[3]

  • Acetyl Group at C5: The acetyl moiety introduces a potential site for hydrogen bonding and can influence the molecule's overall polarity and metabolic stability. The electronic properties of this group can also modulate the reactivity of the thiazole ring.

Given the established biological significance of the 2-phenylthiazole scaffold, this guide provides a framework for the synthesis and systematic evaluation of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate as a potential therapeutic agent.

Synthetic Protocol: Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[3] This protocol describes a plausible synthetic route for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Protocol 2.1: Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Objective: To synthesize Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate via a one-pot condensation reaction.

Materials:

  • Benzothioamide

  • Ethyl 2-chloro-3-oxobutanoate (Ethyl α-chloroacetoacetate)

  • Ethanol (absolute)

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve benzothioamide (1.0 eq) in absolute ethanol (100 mL). To this solution, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature with continuous stirring.

  • Reaction Initiation: Add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with 1N HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start Starting Materials: - Benzothioamide - Ethyl 2-chloro-3-oxobutanoate Reaction One-pot Condensation (Hantzsch Synthesis) Ethanol, Pyridine, Reflux Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Purification->Product

Caption: Synthetic workflow for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Potential Therapeutic Applications and In Vitro Evaluation Protocols

Based on the extensive literature on thiazole derivatives, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a promising candidate for investigation in several therapeutic areas.[4] The following sections outline detailed protocols for its preliminary in vitro evaluation.

Anticancer Activity

Many 2-phenylthiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[2][6]

Protocol 3.1.1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal cell line (e.g., MCF-10A) for cytotoxicity comparison

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Anticancer Activity Data

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-75.20.8
A5498.91.2
HCT1163.50.5
MCF-10A> 10015.6

Hypothetical Mechanism of Action: Kinase Inhibition

Many thiazole-containing anticancer agents function as kinase inhibitors. A plausible mechanism for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Kinase_Inhibition_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Ethyl 5-acetyl-2- phenylthiazole-4-carboxylate Compound->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Anti-inflammatory Activity

Thiazole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes or cytokines.[8][9]

Protocol 3.2.1: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

  • Griess Assay: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity

The thiazole scaffold is a component of many antimicrobial agents.[10][11]

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compound

  • 96-well microplates

  • Bacterial/Fungal inoculum

  • Incubator

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or at 30 °C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical Antimicrobial Activity Data

MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus161N/A
E. coli320.5N/A
C. albicans8N/A2

Conclusion and Future Directions

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for its synthesis and comprehensive in vitro evaluation. Positive results in these initial screens would warrant further investigation, including in vivo efficacy studies, mechanism of action elucidation, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the thiazole ring suggests that with further chemical modification, derivatives of this compound could be tailored for enhanced potency and selectivity against a range of diseases.

References

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2015).
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2013).
  • Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds. (n.d.). Benchchem.
  • Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted) acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. (2014).
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Iranian Journal of Basic Medical Sciences.
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2015).
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl- thiazole-derivatives. (2011).

Sources

Application Notes & Protocols: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold." This means that the thiazole core is present in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] FDA-approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefixime feature this versatile ring system, underscoring its therapeutic relevance.[1][3][6]

Among the vast landscape of thiazole derivatives, 2,4,5-trisubstituted thiazoles are particularly valuable in drug design.[1][2][3] The strategic placement of substituents at these positions allows for the precise tuning of a molecule's steric and electronic profile, enabling optimized interactions with biological targets. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate stands out as a particularly useful intermediate. Its structure incorporates three key functional groups ripe for chemical elaboration:

  • C2-Phenyl Group: Provides a stable, lipophilic anchor and can be modified with various substituents to explore structure-activity relationships (SAR).

  • C4-Ethyl Carboxylate: This ester can be readily hydrolyzed to a carboxylic acid, serving as a handle for amide bond formation—a critical linkage in many drug molecules. It can also participate in other ester-based reactions.

  • C5-Acetyl Group: The methyl ketone offers a reactive site for a wide range of transformations, including condensations, oxidations, reductions, and halogenations, allowing for the introduction of diverse pharmacophores.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of this key intermediate and its subsequent application in the development of novel kinase inhibitors and antimicrobial agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis and downstream applications.

PropertyValue
IUPAC Name Ethyl 5-acetyl-2-phenyl-1,3-thiazole-4-carboxylate
Molecular Formula C₁₄H₁₃NO₃S
Molecular Weight 275.32 g/mol
Appearance Off-white to yellow solid
SMILES CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C(=O)C
¹H NMR (Typical) δ (ppm): 1.4 (t, 3H, CH₃-ester), 2.7 (s, 3H, CH₃-acetyl), 4.4 (q, 2H, CH₂-ester), 7.4-7.5 (m, 3H, Ar-H), 7.9-8.0 (m, 2H, Ar-H)
¹³C NMR (Typical) δ (ppm): 14.2, 30.5, 61.8, 126.5, 129.1, 130.8, 132.7, 145.0, 161.5, 168.0, 191.5

Note: NMR shifts are approximate and can vary based on solvent and instrument.

Part 1: Synthesis of the Intermediate

Synthetic Rationale: The Hantzsch Thiazole Synthesis

The most reliable and widely used method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis, first described in 1887.[7][8] This powerful cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide.[6][8][9] For our target intermediate, the key precursors are thiobenzamide and ethyl 2-chloroacetoacetate.

The mechanism proceeds via an initial S-nucleophilic attack of the thioamide sulfur onto the α-carbon of the haloketone, followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[7][9] This method is valued for its simplicity, high yields, and tolerance of diverse functional groups.[7]

Visualization: Synthetic Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & QC Thiobenzamide Thiobenzamide Reaction Cyclocondensation (Ethanol, Reflux) Thiobenzamide->Reaction Haloester Ethyl 2-chloroacetoacetate Haloester->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Cool & Precipitate Purification Recrystallization (Ethanol/Water) Workup->Purification Crude Solid Product Ethyl 5-acetyl-2-phenyl- thiazole-4-carboxylate Purification->Product Pure Intermediate QC Characterization (NMR, MS, MP) Product->QC

Caption: Hantzsch synthesis workflow for the target intermediate.

Detailed Protocol: Synthesis and Purification

Materials and Equipment:

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol (Reagent Grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiobenzamide (e.g., 10.0 g, 1.0 eq) in absolute ethanol (100 mL). To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.

    • Causality: Using a slight excess of the haloester ensures complete consumption of the limiting thiobenzamide. Ethanol is an excellent solvent for both reactants and facilitates the reaction at reflux temperature.

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 4-6 hours.

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, preventing premature termination or unnecessary heating, which could lead to side products.

  • Workup and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate will often form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Pour the cooled reaction slurry into a beaker containing 200 mL of cold deionized water and stir for 15 minutes.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Causality: This step neutralizes the HCl byproduct generated during the cyclization, which is crucial for preventing potential ester hydrolysis and improving the purity of the isolated product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol to remove soluble impurities.

  • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to yield pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Part 2: Application in Bioactive Molecule Synthesis

The true utility of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate lies in its capacity as a scaffold for diversification. Below are two protocols demonstrating its conversion into potential therapeutic agents.

Example 1: Synthesis of a Novel Kinase Inhibitor

Background: Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[10] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 2-aminothiazole scaffold, for example, is central to the potent pan-Src kinase inhibitor Dasatinib.[11] Here, we will use our intermediate to synthesize a potential inhibitor by converting the C4-ester into a substituted amide.

Protocol: Synthesis of a Phenylamide Derivative

  • Step A: Hydrolysis to Carboxylic Acid:

    • Suspend the starting intermediate (1.0 eq) in a mixture of ethanol (5 parts) and 1M Sodium Hydroxide (NaOH) solution (3 parts).

    • Heat the mixture to 60°C and stir for 2-3 hours until TLC shows complete consumption of the ester.

    • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M Hydrochloric Acid (HCl). A precipitate will form.

    • Collect the resulting carboxylic acid by vacuum filtration, wash with water, and dry.

      • Causality: Saponification (base-catalyzed hydrolysis) is a standard and efficient method for converting an ester to a carboxylate salt. Subsequent acidification protonates the salt to yield the desired carboxylic acid.

  • Step B: Amide Coupling:

    • Dissolve the carboxylic acid from Step A (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes.

    • Add the desired aniline derivative (e.g., 4-fluoroaniline, 1.1 eq) to the mixture.

    • Stir at room temperature for 12-18 hours. Monitor by TLC.

    • Upon completion, perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the final product by column chromatography or recrystallization.

      • Trustworthiness: Using a modern coupling agent like HATU provides high yields and minimizes side reactions, ensuring a purer final product compared to older methods.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to assess the inhibitory activity of the synthesized compound against a target kinase (e.g., a Src family kinase).

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (specific peptide)

  • ATP (Adenosine Triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capability

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO, then further dilute in assay buffer.

  • In a 384-well plate, add the inhibitor solution, the kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1-2 hours.

  • Stop the reaction and measure the amount of ADP produced (which correlates with kinase activity) by following the manufacturer's protocol for the luminescent assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Read the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC₅₀ value by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter logistic curve.

Visualization: Representative Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation PI3K PI3K Src->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Inhibitor Thiazole Inhibitor Inhibitor->Src Inhibition

Caption: Inhibition of a representative Src kinase signaling pathway.

Example 2: Synthesis of a Potential Antimicrobial Agent

Background: The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[12][13][14] Thiazole derivatives have long been recognized for their potent antibacterial and antifungal activities.[5][12][14][15] In this example, we will modify the C5-acetyl group of our intermediate via a Claisen-Schmidt condensation to form a chalcone, a well-known pharmacophore in its own right, which can then be further cyclized.

Protocol: Synthesis of a Thiazolyl-Chalcone Derivative

  • Reaction Setup: Dissolve the starting intermediate (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in ethanol in a round-bottom flask.

  • Condensation: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base (e.g., 20% NaOH or KOH) dropwise with stirring. A color change and formation of a precipitate are typically observed.

    • Causality: The base deprotonates the α-carbon of the acetyl group, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a classic aldol addition, which is followed by rapid dehydration (condensation) to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-12 hours. Monitor for the consumption of starting materials by TLC.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid extensively with cold water to remove inorganic salts.

    • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain the pure product.

    • Confirm the structure via NMR and MS.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized chalcone against selected bacterial strains.

Materials:

  • Synthesized chalcone derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare a diluted bacterial inoculum and add it to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

    • Trustworthiness: This method is a standardized and quantitative way to assess antimicrobial potency, allowing for direct comparison with known antibiotics and providing a critical data point for lead optimization.

Conclusion and Future Perspectives

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a high-value, versatile building block for medicinal chemistry. The strategic arrangement of its phenyl, acetyl, and ethyl carboxylate functionalities provides three distinct and orthogonal handles for chemical modification. The protocols detailed herein demonstrate its straightforward synthesis and its utility in creating derivatives targeting critical disease areas such as oncology and infectious diseases.[16][17][18] Further exploration could involve using the acetyl group as a launching point for the synthesis of pyrimidines or pyrazoles, or modifying the C2-phenyl ring to enhance target specificity and pharmacokinetic properties. This intermediate represents a robust starting point for the discovery of next-generation therapeutics.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). J. Chem. Rev., 5(3), 221-240. Available at: [Link]

  • Di Sarno, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(17), 8935-8969. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Khan, I., et al. (2024). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Heliyon, 10(4). Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. Available at: [Link]

  • Zhang, Z., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. Available at: [Link]

  • Bentham Science Publishers. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry, 20(28). Available at: [Link]

  • Zhang, Z., et al. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. ResearchGate. Available at: [Link]

  • Chem Help Asap. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Available at: [Link]

  • Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1335. Available at: [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 23(2), 1637-1653. Available at: [Link]

  • Google Patents. (n.d.). WO2008006257A1 - 2,4,5-trisubstituted thiazole compounds,preparation methods, pharmaceutical compositions and medical uses thereof.
  • Li, S-J., et al. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3). Available at: [Link]

  • Zhang, L., et al. (2013). Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy. European Journal of Medicinal Chemistry, 70, 194-205. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 422-432. Available at: [Link]

  • ChemSrc. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum. Available at: [Link]

  • Mohammadi-Farani, A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 11(5), 376-383. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Yang, J., et al. (2015). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Google Patents. (n.d.). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • Gudeikaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2329. Available at: [Link]

  • Hamed, F. F., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Available at: [Link]

  • Murata, Y., et al. (2009). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5510-5514. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Gudeikaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2329. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • Cherkasov, V. M., et al. (1983). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 19, 258-261. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Evaluation of 2-Phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 2-Phenylthiazole Scaffold

The 2-phenylthiazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Derivatives of this structure have shown significant potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[2][3][4][5][6] This wide range of biological effects stems from the ability of the 2-phenylthiazole structure to interact with various biological targets. For instance, in antifungal applications, these compounds often target lanosterol 14α-demethylase (CYP51), an enzyme vital for the integrity of the fungal cell membrane.[1][4] In cancer therapy, they have been shown to induce programmed cell death (apoptosis) and disrupt key signaling pathways necessary for cancer cell survival.[7][8]

Given the broad therapeutic potential of 2-phenylthiazole derivatives, a systematic and robust biological evaluation is crucial for identifying and characterizing promising drug candidates. This guide provides a comprehensive framework of experimental protocols designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to facilitate a thorough assessment of the cytotoxic, antimicrobial, and anti-inflammatory properties of novel 2-phenylthiazole compounds, guiding the selection of candidates for further preclinical development.

I. Preliminary In Vitro Cytotoxicity Assessment: The Gateway to Further Evaluation

The initial step in evaluating any new chemical entity is to determine its cytotoxic potential.[9][10] This is fundamental for identifying compounds with anticancer activity and for establishing a therapeutic window for other applications. Cell-based assays are indispensable tools in this phase, offering insights into a compound's biological activity in a physiologically relevant context.[11][12][13]

A. Rationale for Initial Cytotoxicity Screening

The primary objective of in vitro cytotoxicity screening is to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of cell growth or metabolic activity.[9][10] This metric is a key indicator of a compound's potency. A panel of human cancer cell lines is typically used to assess the spectrum of activity and potential selectivity of the compound.[10] Comparing the IC50 values against both cancerous and non-cancerous cell lines helps in evaluating the compound's selectivity index, a crucial factor for minimizing systemic toxicity.[14]

B. Experimental Workflow for Cytotoxicity Profiling

The following diagram outlines a typical workflow for the initial in vitro cytotoxicity assessment of 2-phenylthiazole compounds.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening Cell_Line_Selection Select Panel of Cancer and Non-Cancer Cell Lines Cell_Culture Culture and Maintain Cell Lines Cell_Line_Selection->Cell_Culture Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of 2-Phenylthiazole Compounds Compound_Treatment Treat Cells with Compound Dilutions Compound_Preparation->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, 72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

C. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293).[14]

  • Complete cell culture medium (specific to each cell line).

  • 96-well cell culture plates.

  • 2-Phenylthiazole test compounds and a positive control (e.g., Doxorubicin).[9]

  • MTT solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole compounds in the complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control.[10]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using dose-response curve analysis.

D. Data Presentation: Summarizing Cytotoxic Activity

Present the IC50 values in a clear, tabular format for easy comparison across different cell lines and compounds.

Table 1: In Vitro Cytotoxicity of 2-Phenylthiazole Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-Cancerous)Selectivity Index (HEK293/MCF-7)
Compound A [Insert Value][Insert Value][Insert Value][Calculate Value]
Compound B [Insert Value][Insert Value][Insert Value][Calculate Value]
Doxorubicin [Insert Value][Insert Value][Insert Value][Calculate Value]
Data are presented as mean ± standard deviation from three independent experiments.

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

For compounds exhibiting significant cytotoxicity, it is crucial to understand the mechanism through which they induce cell death.[10] Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[8]

A. Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells in a 6-well plate and treat with the 2-phenylthiazole compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Analyze the stained cells by flow cytometry.

B. Visualization of Apoptotic Pathway

The following diagram illustrates the general mechanism of apoptosis induction.

G Compound 2-Phenylthiazole Compound Cell Cancer Cell Compound->Cell Signal Apoptotic Signal Induction Cell->Signal Caspase_Activation Caspase Cascade Activation Signal->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Simplified pathway of compound-induced apoptosis.

III. Evaluation of Antimicrobial Activity

Many 2-phenylthiazole derivatives have demonstrated potent antimicrobial properties, making them promising candidates for new antibiotics and antifungals.[1][15][16]

A. Rationale for Antimicrobial Screening

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4]

B. Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of the compounds against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Cryptococcus neoformans).[4][15]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microplates.

  • 2-Phenylthiazole test compounds and standard antimicrobial agents (e.g., Vancomycin, Fluconazole).

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

C. Data Presentation: Summarizing Antimicrobial Activity

Table 2: Antimicrobial Activity of 2-Phenylthiazole Derivatives (MIC in µg/mL)

Compound IDS. aureus (MRSA)E. coliC. albicansC. neoformans
Compound C [Insert Value][Insert Value][Insert Value][Insert Value]
Compound D [Insert Value][Insert Value][Insert Value][Insert Value]
Vancomycin [Insert Value]NANANA
Fluconazole NANA[Insert Value][Insert Value]
NA: Not Applicable

IV. Assessment of Anti-inflammatory Potential

Certain 2-phenylthiazole derivatives have shown promise as anti-inflammatory agents.[5][6][17] A common in vitro model to assess this activity is the lipopolysaccharide (LPS)-stimulated macrophage model.

A. Rationale for Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-stimulated macrophages.

B. Experimental Protocol: Griess Assay for Nitric Oxide Production

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the 2-phenylthiazole compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

V. Preliminary In Vivo Toxicity and Pharmacokinetic Profiling

Promising candidates from in vitro studies should undergo preliminary in vivo evaluation to assess their safety and pharmacokinetic profiles.[18][19][20] Early in vivo toxicology testing helps to identify potential liabilities before significant resources are invested.[18][19]

A. Rationale for Early In Vivo Studies

These studies provide crucial information on a compound's behavior in a whole organism, which cannot be fully replicated in vitro.[19] Key parameters to assess include acute toxicity, maximum tolerated dose (MTD), and basic pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).[21][22]

B. Experimental Design: Acute Toxicity Study in Rodents

A typical acute toxicity study involves administering a single dose of the compound to animals (e.g., mice or rats) and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.[23]

C. Pharmacokinetic Analysis

After administration of the compound, blood samples are collected at various time points to determine the concentration of the compound in the plasma over time. This data is used to calculate key pharmacokinetic parameters.[24][25][26]

Conclusion

The systematic biological evaluation of 2-phenylthiazole compounds is a multi-faceted process that requires a logical progression from broad in vitro screening to more focused mechanistic and in vivo studies. The protocols outlined in this guide provide a robust framework for identifying and characterizing promising therapeutic candidates from this versatile chemical scaffold. By adhering to these methodologies, researchers can generate reliable and comprehensive data to support the advancement of novel 2-phenylthiazole derivatives in the drug discovery pipeline.

References

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. Available from: [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Available from: [Link]

  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. Available from: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available from: [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Available from: [Link]

  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Available from: [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel 2-Phenylthiazole Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available from: [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. Available from: [Link]

  • In vivo toxicology studies. Blog. Available from: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed. Available from: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. Available from: [Link]

  • Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. ResearchGate. Available from: [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central. Available from: [Link]

  • Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. PubMed. Available from: [Link]

  • Antimicrobial phenylthiazole derivatives I–VI and design of targeted... ResearchGate. Available from: [Link]

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. Available from: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Standard Evaluation Procedure for Chemistry and Acute Toxicology Science Advisory Council. EPA. Available from: [Link]

  • (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. Available from: [Link]

  • The synthesis of the 2-phenylthiazole derivatives (C1–8). ResearchGate. Available from: [Link]

  • Ring-opening Mechanism of 2-Phenyl-3-amineazetidine to Form Thiazole or Oxazole. Available from: [Link]

  • Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. PubMed. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Efficacy Guidelines. ICH. Available from: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Assay Development

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a prominent heterocyclic scaffold that features in a multitude of FDA-approved drugs, demonstrating its therapeutic versatility across oncology, inflammation, and infectious diseases.[1][2] Its utility stems from its rigid, planar structure and its capacity for hydrogen bonding, making it an effective pharmacophore for interacting with diverse biological targets such as kinases, G protein-coupled receptors (GPCRs), and enzymes involved in key metabolic pathways.[2][3][4] High-Throughput Screening (HTS) remains a primary engine for identifying novel chemical matter that can modulate these targets.[5] This guide provides a detailed framework for developing, validating, and executing robust HTS assays specifically tailored for the discovery of bioactive thiazole derivatives, with a focus on ensuring data quality and minimizing common screening artifacts.

Pillar 1: Strategic Assay Selection and Design

The success of any HTS campaign is contingent upon the selection of an appropriate assay format. The choice is dictated by the target class and the specific biological question being addressed. For thiazole libraries, the most common approaches fall into biochemical and cell-based categories.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified components (e.g., enzyme, substrate) to directly measure the effect of a compound on a specific molecular interaction or catalytic activity. They are ideal for target-based screening campaigns.

Causality Behind Experimental Choices:

  • Why Use Biochemical Assays? They offer a clean, mechanistic readout, directly implicating the target protein. This simplifies the interpretation of structure-activity relationships (SAR) during hit-to-lead optimization.[6]

  • Common Targets for Thiazoles: Protein kinases are a major target class for thiazole derivatives.[2][7] Assays often monitor the consumption of ATP or the generation of phosphorylated substrate.[8] Another key area is the inhibition of protein-protein interactions (PPIs), where thiazoles can disrupt the formation of critical complexes.[9][10]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure a compound's effect on a cellular process, providing a more physiologically relevant understanding of its activity.[11] They are essential for phenotypic screening and for validating hits from biochemical screens.

Causality Behind Experimental Choices:

  • Why Use Cell-Based Assays? They inherently account for cell permeability, metabolic stability, and potential off-target effects that are invisible in a purified system. This provides a more holistic view of a compound's potential as a therapeutic agent.[12][13]

  • Common Formats:

    • Reporter Gene Assays: These are highly adaptable assays where a target's activation (e.g., a GPCR or a transcription factor) drives the expression of a reporter protein like luciferase or β-galactosidase.[14][15][16] They provide a robust, amplified signal suitable for HTS.

    • Second Messenger Assays: For targets like GPCRs, assays that measure downstream signaling molecules such as cyclic AMP (cAMP) or intracellular calcium (Ca2+) are highly effective.[17]

Data Presentation: Comparison of Primary HTS Assay Formats
Assay TypePrincipleProsConsExample Application for Thiazoles
Biochemical (Kinase) Measures phosphorylation of a substrate or ATP consumption by a purified kinase.[8]Mechanistically direct; High signal-to-noise; Good for SAR.Lacks physiological context (e.g., cell permeability); Prone to artifacts like aggregation.Screening for novel inhibitors of Aurora Kinase A.[8]
Cell-Based (Reporter) Measures light output from a reporter gene (e.g., luciferase) linked to a specific signaling pathway.[15]Physiologically relevant; Accounts for cell entry and metabolism; High sensitivity.Indirect mechanism; Susceptible to off-target effects; Potential for compound interference with the reporter enzyme.Identifying modulators of the Wnt signaling pathway.
Cell-Based (GPCR) Measures changes in second messengers (cAMP, Ca2+) upon receptor activation.[12][17]Functional readout of receptor activity; Can distinguish agonists from antagonists.Signal can be transient; Requires specific cell lines and reagents.Screening for antagonists of the CXCR2 chemokine receptor.[16]

Pillar 2: Trustworthiness Through Rigorous Assay Validation

A screening assay is only as reliable as its validation. A self-validating system incorporates stringent quality control at every stage to ensure that the data generated is robust, reproducible, and meaningful.

The Z'-Factor: A Cornerstone of HTS Quality Control

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[18] It measures the separation between the positive and negative control signals, taking into account the data variation.[19][20]

Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| Where µp and σp are the mean and standard deviation of the positive control, and µn and σn are for the negative control.

Interpretation of Z'-Factor Values: [20][21]

  • Z' > 0.5: An excellent assay, suitable for HTS.[21]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

An assay must consistently achieve a Z'-factor ≥ 0.5 during validation before proceeding to a full-scale screen.[21][22]

Mitigating Thiazole-Specific Assay Interference

Thiazole derivatives, like many heterocyclic compounds, can be prone to specific types of assay interference that lead to false-positive results. Proactive identification and mitigation of these artifacts are critical.

  • Autofluorescence: The thiazole ring system can exhibit intrinsic fluorescence, which can interfere with fluorescence-based readouts.

    • Mitigation Strategy: Always pre-screen a representative subset of the library in the absence of assay reagents (a "plate-read-first" approach) to identify and flag fluorescent compounds. When possible, use far-red shifted fluorophores (e.g., CoralLite 647) as their excitation wavelengths are less likely to overlap with the autofluorescence of organic molecules.[23] Using time-resolved fluorescence resonance energy transfer (TR-FRET) assays can also minimize interference.

  • Compound Aggregation: At micromolar concentrations typical for HTS, some organic molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to promiscuous inhibition.[5][24][25][26] This is a well-documented mechanism for false positives in early drug discovery.[27]

    • Mitigation Strategy: Perform a detergent counter-screen. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt aggregate formation.[5] A significant loss of activity in the presence of detergent is a strong indicator of an aggregation-based mechanism.[24] Dynamic light scattering (DLS) can also be used to directly detect aggregate formation.[25]

Pillar 3: Authoritative Protocols and Workflows

The following protocols are detailed, step-by-step methodologies for key experiments. They are designed for a 384-well plate format, standard for HTS.

Protocol 1: Biochemical Screen for Thiazole-Based Kinase Inhibitors

Principle: This is a fluorescence-based assay that measures the amount of ADP produced by a kinase reaction.[28] The ADP is enzymatically converted to ATP, which is then used by luciferase to generate a light signal. Inhibition of the kinase results in less ADP production and a lower light signal.

Materials:

  • Kinase of interest (e.g., Aurora Kinase A)

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100

  • ADP detection reagent (e.g., ADP-Glo™, Promega)

  • Thiazole compound library (10 mM in DMSO)

  • Positive Control: Staurosporine (a known potent kinase inhibitor)

  • 384-well white, solid-bottom plates

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each thiazole derivative from the library plate into wells of a 384-well assay plate. Dispense 50 nL of DMSO into control wells.

  • Control Addition: Add 50 nL of 10 µM Staurosporine to positive control wells. Add 50 nL of DMSO to negative control (vehicle) wells.

  • Enzyme Addition: Prepare a 2X kinase solution in Assay Buffer. Add 5 µL of this solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in Assay Buffer. Add 5 µL of this solution to all wells to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent I. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

  • Luminescence Generation: Add 20 µL of ADP-Glo™ Reagent II (luciferase/luciferin) to all wells. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Protocol 2: Cell-Based Dual-Luciferase Reporter Assay

Principle: This protocol is for screening thiazole derivatives that modulate a specific signaling pathway (e.g., NF-κB). Cells are engineered to express a Firefly luciferase gene under the control of a response element for the pathway of interest.[14][15] A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-expressed to normalize for cell viability and transfection efficiency.[29]

Materials:

  • HEK293 cells stably expressing the dual-luciferase reporter construct.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Pathway Activator (e.g., TNFα for NF-κB pathway).

  • Thiazole compound library (10 mM in DMSO).

  • Dual-Glo® Luciferase Assay System (Promega).

  • 384-well white, clear-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[15]

  • Compound Addition: Add 100 nL of each thiazole derivative or DMSO/positive control to the appropriate wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C to allow compounds to enter the cells.

  • Pathway Stimulation: Add 10 µL of the pathway activator (e.g., TNFα at a final concentration of 10 ng/mL) to all wells except the unstimulated negative controls.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Cell Lysis and Reporter Detection:

    • Equilibrate the plate and reagents to room temperature.

    • Add 25 µL of Dual-Glo® Luciferase Reagent (contains Firefly luciferase substrate and cell lysis buffer) to each well.[30]

    • Incubate for 10 minutes at room temperature.

    • Read the Firefly luminescence (Signal A).

  • Normalization Reporter Detection:

    • Add 25 µL of Dual-Glo® Stop & Glo® Reagent to each well. This quenches the Firefly signal and provides the substrate for Renilla luciferase.

    • Incubate for 10 minutes at room temperature.

    • Read the Renilla luminescence (Signal B).

  • Data Analysis: Calculate the normalized response by dividing Signal A by Signal B for each well.

Visualization of Key Workflows

General HTS Workflow Diagram

This diagram illustrates the progression from a large compound library to a set of confirmed, high-quality hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Library Compound Library (100k - 1M compounds) Primary_HTS Primary HTS (Single Concentration) Library->Primary_HTS Primary_Hits Primary Hits (~1-3% Hit Rate) Primary_HTS->Primary_Hits Dose_Response Dose-Response Confirmation (IC50) Primary_Hits->Dose_Response Counter_Screens Counter-Screens (Artifact Removal) Dose_Response->Counter_Screens Triage Hit Triage & Clustering Counter_Screens->Triage Orthogonal_Assay Orthogonal Assay (Confirms Mechanism) Triage->Orthogonal_Assay Biophysical Biophysical Validation (e.g., SPR, MST) Orthogonal_Assay->Biophysical Validated_Hits Validated Hits (Ready for MedChem) Biophysical->Validated_Hits

Caption: A typical workflow for a high-throughput screening campaign.[31][32][33]

Hit Triage Decision Tree

This diagram outlines the logical process for filtering primary hits to eliminate false positives and prioritize the most promising compounds.[31]

Hit_Triage Start Primary Hit IC50 Confirm IC50 in Dose-Response? Start->IC50 Aggregation Aggregation-Based Inhibitor? (Detergent Screen) IC50->Aggregation Yes False_Positive_Potency False Positive (Not Potent) IC50->False_Positive_Potency No Fluorescence Interferes with Assay? (e.g., Autofluorescence) Aggregation->Fluorescence No False_Positive_Aggregate False Positive (Aggregator) Aggregation->False_Positive_Aggregate Yes Orthogonal Active in Orthogonal Assay? Fluorescence->Orthogonal No False_Positive_Interference False Positive (Assay Artifact) Fluorescence->False_Positive_Interference Yes True_Hit Confirmed Hit (Proceed to SAR) Orthogonal->True_Hit Yes False_Positive_Mechanism False Positive (Off-Target) Orthogonal->False_Positive_Mechanism No

Caption: Decision tree for triaging hits from a primary screen.

Conclusion

Screening for novel thiazole derivatives requires a thoughtful, multi-faceted approach that integrates robust assay design, stringent quality control, and a systematic workflow for hit validation. By understanding the potential liabilities of the thiazole scaffold, such as autofluorescence and aggregation, and implementing appropriate counter-screens, researchers can significantly improve the quality of their hit lists. The protocols and workflows described in this guide provide a solid foundation for designing and executing successful HTS campaigns, ultimately accelerating the discovery of new thiazole-based therapeutics.

References

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. (2007). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022). Bioinformatics, Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 17, 2026, from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 17, 2026, from [Link]

  • High-throughput assays for promiscuous inhibitors. (2005). PubMed. Retrieved January 17, 2026, from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]

  • High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (2018). PMC. Retrieved January 17, 2026, from [Link]

  • Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. (2018). PMC. Retrieved January 17, 2026, from [Link]

  • Luciferase Assay protocol. (n.d.). Emory University. Retrieved January 17, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 17, 2026, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Publications. Retrieved January 17, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • High-throughput Assays for Promiscuous Inhibitors. (2005). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • What are the Steps of a Reporter Gene Assay? (n.d.). Indigo Biosciences. Retrieved January 17, 2026, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). PMC. Retrieved January 17, 2026, from [Link]

  • Creating Luciferase Cell Lines for High-Throughput Screening: A Complete Guide. (2025). CellaLabs. Retrieved January 17, 2026, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2012). PMC. Retrieved January 17, 2026, from [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PMC. Retrieved January 17, 2026, from [Link]

  • Cell-based high-throughput screening assay system for monitoring G protein-coupled receptor activation using beta-galactosidase enzyme complementation technology. (2002). PubMed. Retrieved January 17, 2026, from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). PMC. Retrieved January 17, 2026, from [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved January 17, 2026, from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved January 17, 2026, from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed. Retrieved January 17, 2026, from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2015). MDPI. Retrieved January 17, 2026, from [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. Retrieved January 17, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • The structure of the selected derivatives of thiazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. (2018). PubMed. Retrieved January 17, 2026, from [Link]

  • Examination of Intracellular GPCR-Mediated Signaling with High Temporal Resolution. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. Retrieved January 17, 2026, from [Link]

  • Autofluorescence: Causes and Cures. (n.d.). University of Guelph. Retrieved January 17, 2026, from [Link]

  • How can I reduce or get around the autofluorescence caused by neuromelanin and lipofusins? (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for Cell-Based Assaying of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in a wide array of clinically approved drugs and serves as a versatile scaffold for the development of new therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The unique electronic properties of the thiazole ring enable it to interact with various biological targets, making it a privileged structure in drug discovery.[2]

The anticancer potential of thiazole compounds is of particular interest, with many derivatives showing potent activity against various tumor cell lines.[4][5] These compounds can induce cell death through various mechanisms, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][6] Therefore, a robust panel of cell-based assays is crucial for elucidating the mechanism of action of novel thiazole derivatives and identifying promising candidates for further development.

This document provides a comprehensive guide to a selection of essential cell-based assays for the initial characterization of novel thiazole compounds. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to aid in experimental design and data interpretation.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. This is often the first-pass screening to identify active compounds and determine the appropriate concentration range for subsequent mechanistic studies.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8] The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[9]

The choice of the MTT assay as a primary screening tool is due to its simplicity, high-throughput compatibility, and its ability to provide a quantitative measure of cell viability.[7] It is important to note that this assay measures metabolic activity, which is generally a good proxy for cell viability. However, compounds that affect mitochondrial function without directly causing cell death may lead to misleading results. Therefore, it is recommended to complement the MTT assay with a cytotoxicity assay that measures membrane integrity, such as the LDH assay.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with thiazole compounds A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for 1-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7][9]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

B. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[10] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[12]

This assay is an excellent orthogonal method to the MTT assay because it directly measures cell death by assessing membrane integrity, rather than metabolic activity.[10] This helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

LDH_Workflow A Seed and treat cells as in MTT assay B Incubate for desired time A->B C Centrifuge plate to pellet cells B->C D Transfer supernatant to a new plate C->D E Add LDH reaction mixture D->E F Incubate for 30 minutes at RT E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[13]

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[12]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.[12]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing the substrate and cofactor) to each well.[12][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][13]

  • Stop Reaction: Add 50 µL of the stop solution to each well to terminate the enzymatic reaction.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12][13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

AssayPrincipleEndpointThroughput
MTT Mitochondrial reductase activityColorimetric (Absorbance at 570 nm)High
LDH Release of lactate dehydrogenaseColorimetric (Absorbance at 490 nm)High

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

Once a thiazole compound has been identified as cytotoxic, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis

This flow cytometry-based assay is a gold standard for detecting apoptosis.[14][15] In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, PI can be used to identify late apoptotic or necrotic cells that have lost membrane integrity.[14]

This dual-staining method allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

AnnexinV_Workflow A Treat cells with thiazole compounds B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 minutes at RT D->E F Analyze by flow cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole compound at various concentrations for the desired time.

  • Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin.[14] Combine the floating and adherent cells. For suspension cells, simply collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[14][18]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[19]

B. Caspase-Glo® 3/7 Assay: Measuring Effector Caspase Activity

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key effector caspases that cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the combined activity of caspase-3 and -7.[20] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and -7.[20] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[20]

This assay provides a direct and sensitive measure of a key event in the apoptotic cascade. The "add-mix-measure" format makes it highly suitable for high-throughput screening.[20]

CaspaseGlo_Workflow A Seed and treat cells in a white-walled 96-well plate B Equilibrate plate to room temperature A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate for 30-60 minutes at RT C->D E Measure luminescence D->E

Caption: Workflow for the Caspase-Glo® 3/7 assay.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat the cells with the thiazole compounds as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[21][22] Allow the reagent to equilibrate to room temperature before use.[22]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[22]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 30 minutes to 3 hours.[22]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

AssayPrincipleEndpointThroughput
Annexin V/PI Detection of PS externalization and membrane integrityFlow CytometryMedium
Caspase-Glo® 3/7 Cleavage of a proluminescent caspase substrateLuminescenceHigh

III. Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of DNA content is a powerful technique to determine the cell cycle distribution of a cell population.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing the distribution of fluorescence intensities in a cell population using flow cytometry, it is possible to distinguish cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells with a DNA content between 2n and 4n.

  • G2/M phase: Cells with a 4n DNA content.[23]

This assay allows for the identification of specific cell cycle checkpoints that are affected by the thiazole compound. For example, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis.

CellCycle_Workflow A Treat cells with thiazole compounds B Harvest and fix cells in cold ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F

Sources

Application Notes & Protocols: Derivatization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a versatile scaffold for developing novel therapeutic agents. The thiazole nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] By strategically modifying the key functional groups—the 5-acetyl and 4-carboxylate moieties—researchers can systematically explore the structure-activity relationship (SAR) to enhance biological efficacy. This document outlines field-proven derivatization strategies, including the synthesis of chalcones, hydrazones, amides, and bis-heterocyclic systems, complete with step-by-step protocols, characterization guidelines, and recommendations for biological screening.

Introduction: The Rationale for Derivatization

The thiazole ring is a fundamental component in a wide range of pharmaceuticals, valued for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate serves as an excellent starting material due to its three distinct, chemically addressable sites:

  • The 5-acetyl group: A versatile ketone that can be readily converted into a wide array of functional groups.

  • The 4-ethyl carboxylate group: An ester that can be hydrolyzed to a carboxylic acid and subsequently coupled to form amides or other derivatives.

  • The 2-phenyl group: While less commonly modified, substitutions on this ring can also modulate activity.

The primary goal of derivatization is to generate a library of analogues with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity, steric bulk) to optimize interactions with biological targets, thereby enhancing potency and selectivity.[5]

Core Derivatization Strategies and Workflow

The following diagram illustrates the primary points of modification on the parent molecule, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, and the key classes of derivatives that can be synthesized.

G cluster_parent Parent Molecule cluster_strategies Derivatization Strategies cluster_derivatives Resulting Derivatives Parent Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate S1 Strategy A: Modify 5-Acetyl Group Parent->S1 S2 Strategy B: Modify 4-Carboxylate Group Parent->S2 Chalcones Chalcones S1->Chalcones Hydrazones Hydrazones S1->Hydrazones Bis_Thiazoles Bis-Thiazoles S1->Bis_Thiazoles Amides Amides S2->Amides Hydrazides Hydrazides S2->Hydrazides

Caption: Key derivatization pathways for the parent scaffold.

PART I: Modification of the 5-Acetyl Group

The ketone at the C5 position is a prime target for introducing significant structural diversity.

Strategy A1: Synthesis of Thiazole-Chalcone Hybrids

Scientific Rationale: The Claisen-Schmidt condensation of the acetyl group with various aromatic or heteroaromatic aldehydes yields chalcones.[6][7] Chalcones are a well-established class of bioactive compounds known for their anticancer, antimicrobial, and anti-inflammatory activities.[4][8] This strategy embeds a highly active pharmacophore into the parent thiazole structure.

Protocol 1: General Procedure for Chalcone Synthesis

  • Principle: A base-catalyzed condensation between Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and a substituted aldehyde.[6][9]

  • Materials & Reagents:

    • Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (1.0 eq)

    • Substituted aromatic/heteroaromatic aldehyde (1.1 eq)

    • Ethanol (solvent)

    • Sodium hydroxide (NaOH), 10% aqueous solution (catalyst)

    • Ice-cold water

    • Hydrochloric acid (HCl), dilute

  • Step-by-Step Methodology:

    • Dissolve Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate in ethanol in a round-bottom flask.

    • Add the selected aldehyde to the solution and stir until homogeneous.

    • Cool the flask in an ice bath and slowly add the NaOH solution dropwise while stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Strategy A2: Synthesis of Thiazole-Hydrazone Derivatives

Scientific Rationale: The reaction of the acetyl ketone with hydrazines produces hydrazones. The >C=N-N< linkage is a key feature in many antimicrobial and anticonvulsant drugs.[10][11][12] This modification introduces additional hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets.

Protocol 2: General Procedure for Hydrazone Synthesis

  • Principle: Condensation of the acetyl group with a hydrazine derivative, typically catalyzed by a small amount of acid.

  • Materials & Reagents:

    • Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (1.0 eq)

    • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine) (1.2 eq)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

  • Step-by-Step Methodology:

    • Dissolve Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate in absolute ethanol in a round-bottom flask.

    • Add the hydrazine derivative to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry.

    • Purification: Recrystallize from ethanol or an appropriate solvent system if necessary.

Strategy A3: Synthesis of Bis-Thiazole Systems via Hantzsch Reaction

Scientific Rationale: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring from an α-haloketone and a thioamide.[13][14][15] By first brominating the 5-acetyl group, a reactive α-bromoketone intermediate is formed. This intermediate can then be reacted with a thioamide (e.g., thiourea) to construct a second thiazole ring, creating a potent bis-heterocyclic compound.

Protocol 3: Two-Step Synthesis of Bis-Thiazole Derivatives

Step 3.1: α-Bromination of the 5-Acetyl Group

  • Principle: Electrophilic substitution at the α-carbon of the ketone using bromine in an acidic medium.

  • Materials & Reagents:

    • Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (1.0 eq)

    • Glacial acetic acid (solvent)

    • Bromine (Br₂) (1.0 eq)

  • Step-by-Step Methodology:

    • Dissolve the starting material in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise at room temperature with vigorous stirring. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood.

    • Stir for 2-4 hours at room temperature until the color of bromine disappears.

    • Pour the reaction mixture into ice water to precipitate the α-bromo ketone intermediate.

    • Filter, wash with water, and dry. Use this intermediate directly in the next step.

Step 3.2: Hantzsch Thiazole Synthesis

  • Principle: Cyclocondensation of the α-bromoketone intermediate with a thioamide.[13][16]

  • Materials & Reagents:

    • α-bromo intermediate from Step 3.1 (1.0 eq)

    • Thiourea or substituted thioamide (1.1 eq)

    • Ethanol (solvent)

  • Step-by-Step Methodology:

    • Suspend the α-bromo intermediate and thiourea in ethanol.

    • Reflux the mixture for 6-12 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purification: Purify by recrystallization or column chromatography on silica gel.

PART II: Modification of the 4-Carboxylate Group

The ethyl ester at the C4 position provides an excellent handle for creating amide and hydrazide derivatives, which are prevalent in pharmaceuticals.

Strategy B1: Synthesis of Amide Derivatives

Scientific Rationale: Amide bond formation is one of the most common reactions in medicinal chemistry.[17] Converting the ester to an amide introduces a rigid, planar group capable of forming strong hydrogen bonds, which can significantly improve binding to target proteins. This requires a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine.

Protocol 4: Two-Step Synthesis of Amide Derivatives

Step 4.1: Saponification (Ester Hydrolysis)

  • Principle: Base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification.

  • Materials & Reagents:

    • Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (1.0 eq)

    • Ethanol/Water mixture (solvent)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)

    • Hydrochloric acid (HCl), 2N

  • Step-by-Step Methodology:

    • Dissolve the starting ester in a mixture of ethanol and water.

    • Add NaOH and reflux the solution for 2-4 hours until TLC indicates the disappearance of the starting material.

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify to pH ~2-3 with 2N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry thoroughly.

Step 4.2: Amide Coupling

  • Principle: Activation of the carboxylic acid with a coupling agent, followed by nucleophilic attack by a primary or secondary amine. For challenging couplings involving electron-deficient amines, specialized reagents may be required.[18][19][20]

  • Materials & Reagents:

    • Thiazole carboxylic acid from Step 4.1 (1.0 eq)

    • Desired primary or secondary amine (1.2 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)

  • Step-by-Step Methodology:

    • Dissolve the carboxylic acid in anhydrous DCM or DMF.

    • Add HOBt and the desired amine to the solution.

    • Add DIPEA and stir for 10 minutes.

    • Add EDC portion-wise and stir the reaction at room temperature for 12-24 hours.

    • Work-up: Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

Characterization of Synthesized Derivatives

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the new derivatives.

TechniquePurpose & Expected Observations
¹H-NMR Confirms the covalent structure. Look for the appearance of new signals (e.g., vinylic protons in chalcones at δ 7-8 ppm, NH protons for hydrazones/amides) and disappearance of signals from the parent molecule (e.g., acetyl methyl protons).[6][16]
¹³C-NMR Confirms the carbon skeleton. Observe new signals for carbons in the added moieties (e.g., chalcone α,β-unsaturated carbonyl system, new amide carbonyl).
Mass Spec (HRMS) Confirms the molecular weight and elemental formula of the new compound with high accuracy.[16][21][22]
FT-IR Identifies key functional groups. Look for characteristic stretching frequencies, such as C=O stretch for the new amide (~1650 cm⁻¹), N-H stretches (~3300 cm⁻¹), and the C=C of the chalcone bridge (~1600 cm⁻¹).[16]
Elemental Analysis Determines the percentage composition of C, H, and N, providing further confirmation of the empirical formula.

Application: Biological Activity Screening

After synthesis and characterization, the new derivatives should be evaluated for biological activity to identify lead compounds.

G cluster_workflow Biological Screening Workflow Start Synthesized Derivative Library Assay1 Primary Screening (e.g., Antimicrobial MIC Assay) Start->Assay1 Assay2 Secondary Screening (e.g., Anticancer MTT Assay) Start->Assay2 Decision Active Hits? Assay1->Decision Assay2->Decision Further Advanced Studies (SAR, In-vivo, MOA) Decision->Further Yes Inactive Inactive Decision->Inactive No

Caption: A generalized workflow for biological evaluation.

  • Antimicrobial Screening: The minimum inhibitory concentration (MIC) of the compounds should be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using microbroth dilution methods.[10][11][12]

  • Anticancer Screening: In vitro cytotoxicity can be assessed against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) using the MTT assay to determine the GI₅₀ or IC₅₀ values.[1][4][8]

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized (e.g., tubulin, 5-lipoxygenase), direct enzyme inhibition assays should be performed to quantify potency and elucidate the mechanism of action (MOA).[8][9]

By correlating the structural modifications with the results of these biological assays, a robust Structure-Activity Relationship (SAR) can be established, guiding the next cycle of drug design and optimization.

References

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Sci. Pharm. Available at: [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2020). Molecules. Available at: [Link]

  • Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., Tunalı, Y., & Karaca, H. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830-835. Available at: [Link]

  • Yurttaş, L., Özkay, Y., Kaplancıklı, Z. A., Tunalı, Y., & Karaca, H. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830-835. Available at: [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2023). Pharmaceuticals. Available at: [Link]

  • Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. (2012). ResearchGate. Available at: [Link]

  • Singh, P., et al. (2018). Chalcone-Thiazole Hybrids: Rational Design, Synthesis, and Lead Identification against 5-Lipoxygenase. ACS Omega. Available at: [Link]

  • Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. (2021). Molecules. Available at: [Link]

  • Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation. (2011). Semantic Scholar. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters. Available at: [Link]

  • Synthesis and Biological Evaluation of New Chalcone based Thiazole Derivatives: Antimicrobial, Antifungal Activity, ADME and Molecular Docking Studies. (2024). Asian Journal of Chemistry. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References. (2020). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. Available at: [Link]

  • Mross, G. A., & Doolittle, R. F. (1989). Thioacetylation method of protein sequencing: derivatization of 2-methyl-5(4H)-thiazolones for high-performance liquid chromatographic detection. Analytical Biochemistry, 181(1), 113-119. Available at: [Link]

  • Synthesis of imidazo[2,1‐b]thiazole derivatives via Claisen‐Schmidt condensation. (2021). ResearchGate. Available at: [Link]

  • synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. (2018). ResearchGate. Available at: [Link]

  • Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (1998). ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2013). ResearchGate. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. (2022). ChemRxiv. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Kuey. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. Available at: [Link]

  • Alireza, F., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2013). ResearchGate. Available at: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific Reports. Available at: [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Bollenbach, A., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine. International Journal of Molecular Sciences. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hantzsch Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this important reaction. Thiazole derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone method for their preparation, involving the condensation of an α-haloketone with a thioamide.[3]

This document moves beyond a simple protocol, offering a troubleshooting framework grounded in mechanistic principles to help you navigate common challenges, improve yields, and ensure the purity of your target compound.

Reaction Overview and Mechanism

The synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is achieved by the reaction of Thiobenzamide with Ethyl 2-chloroacetoacetate .

Overall Reaction Scheme:

Understanding the "Why": The Reaction Mechanism

The Hantzsch synthesis is a robust method because it culminates in the formation of a highly stable aromatic thiazole ring.[4] The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration. Understanding these steps is critical for troubleshooting, as each intermediate presents potential failure points.

The mechanism unfolds as follows:

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the electrophilic carbon bearing the halogen (the α-carbon of the ethyl 2-chloroacetoacetate).[4][5] This forms a thioimino ether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.[6] This step forms the five-membered ring, creating a hydroxylated thiazoline intermediate.

  • Dehydration: The final step is the acid-catalyzed dehydration of the thiazoline intermediate. The loss of a water molecule results in the formation of a double bond, leading to the stable, aromatic thiazole ring.[4] The driving force for this step is the gain in aromatic stabilization energy.[4]

Hantzsch_Mechanism Reactants Thiobenzamide + Ethyl 2-chloroacetoacetate Intermediate1 Thioimino Ether Intermediate Reactants->Intermediate1 1. S-Nucleophilic Attack (SN2) Loss of HCl Intermediate2 Hydroxylated Thiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular N-Attack on Carbonyl Product Ethyl 5-acetyl-2-phenyl- thiazole-4-carboxylate Intermediate2->Product 3. Dehydration (Aromatization)

Caption: The Hantzsch thiazole synthesis mechanism.

Recommended Experimental Protocol

This protocol provides a validated starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagent Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Thiobenzamide137.211.010.01.37 g
Ethyl 2-chloroacetoacetate164.591.0510.51.73 g (1.44 mL)
Ethanol (Absolute)46.07--50 mL
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.37 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir until the thiobenzamide is fully dissolved.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.44 mL, 10.5 mmol) to the solution at room temperature. Causality Note: Adding the α-haloketone slowly helps to control any initial exotherm and prevents potential side reactions.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction should be monitored for completion.[7]

  • Reaction Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC). A suitable mobile phase is a 7:3 mixture of hexane and ethyl acetate. The product should appear as a new, higher Rf spot.[6]

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to crystallize or precipitate.

  • Workup: Pour the reaction mixture into 100 mL of cold water while stirring. If the product has not precipitated, you can add a saturated sodium bicarbonate solution dropwise to neutralize the HCl formed during the reaction, which often induces precipitation.[4][6]

  • Filtration: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove any water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight.

  • Purification (if necessary): If the crude product's purity is insufficient (as determined by TLC or NMR), recrystallization from ethanol or purification via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is recommended.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My TLC shows a significant amount of unreacted starting materials even after the recommended reaction time. What should I do?

A: Incomplete conversion is a frequent problem that can be systematically addressed.[7]

  • Temperature and Heating: The Hantzsch synthesis often requires sufficient thermal energy to overcome the activation barriers for cyclization and dehydration.[7] If you are heating below reflux, increase the temperature. Consider switching to a higher-boiling solvent like 1-butanol if your substrates are particularly unreactive, but be aware this can also promote side reactions.[1]

  • Reaction Time: While 4-6 hours is a good starting point, some substrate combinations require longer reaction times. Continue monitoring the reaction via TLC until the limiting reagent is consumed. However, avoid excessively long heating as it can lead to product degradation.[8]

  • Purity of Reactants: This is a critical, often overlooked factor. Impurities in either the thiobenzamide or, more commonly, the ethyl 2-chloroacetoacetate can inhibit the reaction or lead to side products.[9][10] Ethyl 2-chloroacetoacetate can degrade over time; using a freshly opened bottle or purifying it via distillation is advisable if its quality is suspect.

  • Solvent Choice: The polarity of the solvent is crucial. While ethanol and methanol are standard, a solvent screen can be beneficial.[9] Aprotic solvents like DMF have also been used, though they require higher temperatures and more rigorous purification.[8]

Issue 2: Significant Impurity Formation

Q: My final product is contaminated with several byproducts, making purification difficult. What are the likely side reactions and how can I prevent them?

A: Side product formation often points to issues with reactant stability or reaction conditions.

  • Decomposition of Starting Materials: α-haloketones can be unstable, especially when heated for prolonged periods.[8] This can lead to tar-like, polymeric byproducts. Ensure your reaction is not overheated and is stopped once the starting material is consumed.

  • Self-Condensation: Although less common in this specific reaction, β-ketoesters can potentially undergo self-condensation under certain conditions. Maintaining a neutral or slightly acidic reaction medium helps suppress this.

  • Thioamide Purity: Impurities in the thioamide are a known source of side reactions.[8] Using high-purity starting material is the most effective preventative measure.[10]

  • Order of Addition: While not always critical, the order of reagent addition can sometimes influence impurity profiles. The protocol above, where the α-haloketone is added to the thioamide solution, is generally reliable.

Issue 3: Product Isolation & Purification Challenges

Q: My product did not precipitate upon cooling or adding water. It has oiled out. How should I proceed?

A: Oiling out occurs when the melting point of the crude product is lower than the temperature of the crystallization medium or when impurities are present.

  • Extraction: If the product oils out, transfer the entire mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (to remove acidic impurities) followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, which may be an oil or a waxy solid.

  • Purification: At this stage, column chromatography is the most effective method for purification. Use the TLC solvent system you developed for monitoring as a starting point for your elution gradient. After chromatography, the pure fractions can be combined and concentrated to hopefully yield a solid product, which can then be further purified by recrystallization.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Impurities Multiple Spots on TLC / Difficult Purification Start->Impurities Isolation Product Oiled Out / No Precipitation Start->Isolation CheckTemp Increase Temperature / Ensure Reflux LowYield->CheckTemp Is Temp adequate? CheckConditions Lower Temperature / Reduce Time Impurities->CheckConditions Are conditions too harsh? Extraction Perform Liquid-Liquid Extraction Isolation->Extraction CheckTime Extend Reaction Time (Monitor by TLC) CheckTemp->CheckTime Yes Solution Problem Resolved CheckTemp->Solution No CheckPurity Verify Reactant Purity (Use fresh/purified reagents) CheckTime->CheckPurity Yes CheckTime->Solution No CheckPurity->Solution No PurifySM Purify Starting Materials CheckConditions->PurifySM No CheckConditions->Solution Yes PurifySM->Solution Yes Column Purify via Column Chromatography Extraction->Column Column->Solution

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry? Should I use an excess of one reagent? A1: The reaction proceeds in a 1:1 ratio.[4] Using a slight excess (1.05 to 1.1 equivalents) of the more volatile or potentially less pure reagent, in this case, the ethyl 2-chloroacetoacetate, is a common practice to ensure the complete consumption of the more valuable thiobenzamide. However, a large excess should be avoided as it can complicate purification.

Q2: Can this reaction be accelerated using microwave irradiation? A2: Yes, the Hantzsch synthesis is often amenable to microwave heating, which can dramatically reduce reaction times from hours to minutes and sometimes improve yields.[9][11] If using a microwave reactor, start with the same solvent and stoichiometry, and run a temperature screen (e.g., from 80 °C to 120 °C) for a fixed time (e.g., 10-15 minutes) to find the optimal conditions.

Q3: My thiobenzamide is old. Can I still use it? A3: Thioamides can degrade over time. If the material appears discolored or clumpy, its purity is questionable. It's best practice to use high-purity starting materials.[8][9] You can attempt to purify it by recrystallization (e.g., from an ethanol/water mixture) or purchase a new batch to avoid troubleshooting issues related to reactant quality.

Q4: How do I confirm the structure of my final product? A4: A combination of analytical techniques is required for unambiguous structure confirmation.

  • TLC: To assess purity.[6]

  • Melting Point: A sharp melting point range is indicative of high purity.[6]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The ¹H NMR should show characteristic peaks for the phenyl protons, the ethyl ester (a quartet and a triplet), and the acetyl methyl group (a singlet). The absence of starting material peaks is crucial.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Phillips, A. P. (1949). The Hantzsch Reaction. I. The Effect of the Order of Addition of the Reagents. Journal of the American Chemical Society, 71(12), 4003–4007. (Note: This reference pertains to the Hantzsch pyridine synthesis, but the principle of reagent addition order being critical is relevant to multicomponent reactions).
  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Hantzsch pyridine synthesis. Retrieved from [Link]

  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Hantzsch condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • IntechOpen. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 2-phenylthiazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-phenylthiazole-4-carboxylates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experimental work.

The synthesis of 2-phenylthiazole-4-carboxylates, most commonly achieved through the Hantzsch thiazole synthesis, is a robust and widely used reaction.[1][2] However, like any chemical transformation, it is not without its potential pitfalls. This guide will address common side reactions and other experimental challenges, providing you with the knowledge to identify, mitigate, and resolve these issues effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-phenylthiazole-4-carboxylates?

The Hantzsch thiazole synthesis is the cornerstone method for preparing this class of compounds.[1][2] This reaction involves the condensation of a thioamide (in this case, thiobenzamide) with an α-halo-β-ketoester (such as ethyl bromopyruvate). The reaction is typically carried out in a suitable solvent, often with heating.[2][3]

Q2: I am observing a significant amount of an insoluble, high-melting point solid in my reaction mixture. What could it be?

This is a frequently encountered issue and is often due to the self-condensation of the thioamide starting material under the reaction conditions. Another possibility is the formation of a dimeric byproduct from the α-halo-β-ketoester. Careful control of reaction temperature and stoichiometry is crucial to minimize these side reactions.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

Besides unreacted starting materials, common impurities include byproducts from side reactions. These can include regioisomers (if using unsymmetrical thioamides or α-haloketones), over-alkylation products, or products from competing reaction pathways. The following sections will delve into these specific side reactions in more detail.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section provides a detailed analysis of common side reactions observed during the synthesis of 2-phenylthiazole-4-carboxylates, along with actionable troubleshooting steps.

Issue 1: Formation of Regioisomers

Description: When using an N-monosubstituted thiourea, the reaction with an α-haloketone can lead to the formation of two possible regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[4]

Causality: The formation of these isomers is highly dependent on the reaction conditions, particularly the pH. In neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole as the major product. However, under acidic conditions, the proportion of the 2-imino-2,3-dihydrothiazole isomer increases significantly.[4]

Troubleshooting Protocol:

  • pH Control: Maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) to detect the formation of multiple products.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used, but aprotic solvents may offer better control in some cases.[5]

  • Purification: If a mixture of isomers is formed, they can often be separated by column chromatography. Their distinct spectroscopic properties (e.g., 1H NMR signals for the 5-H proton) can be used for characterization.[4]

Issue 2: Dimerization of Starting Materials

Description: Both the thioamide and the α-halo-β-ketoester can undergo self-condensation reactions, leading to the formation of unwanted dimers and reducing the yield of the desired thiazole.

Causality:

  • Thioamide Dimerization: Thioamides can react with themselves, particularly at elevated temperatures, to form dithiazines or other condensed heterocyclic systems.

  • α-Halo-β-ketoester Dimerization: The α-halo-β-ketoester can undergo self-alkylation, where the enolate of one molecule attacks the α-carbon of another, leading to a dimeric byproduct.

Troubleshooting Protocol:

ParameterRecommended ActionRationale
Temperature Maintain the lowest effective reaction temperature.Minimizes the rate of self-condensation reactions.
Stoichiometry Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents).[3]Ensures the complete consumption of the more reactive α-halo-β-ketoester, reducing its opportunity for self-dimerization.
Order of Addition Add the α-halo-β-ketoester slowly to a solution of the thioamide.Maintains a low concentration of the α-halo-β-ketoester, favoring the desired intermolecular reaction over self-condensation.
Issue 3: Formation of Oxazole Byproducts

Description: In some instances, particularly if there is residual water in the reaction mixture, the corresponding oxazole can be formed as a byproduct.

Causality: The α-halo-β-ketoester can react with any available oxygen nucleophile. If water is present, it can compete with the sulfur of the thioamide, leading to the formation of an oxazole ring instead of a thiazole.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Purification: Oxazole byproducts can often be separated from the desired thiazole product by column chromatography due to differences in polarity.

Issue 4: Low Yield and Incomplete Conversion

Description: The reaction may stall before completion, resulting in a low yield of the desired 2-phenylthiazole-4-carboxylate.

Causality:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature for complete conversion.

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.

  • Catalyst Deactivation (if applicable): If a catalyst is being used, it may become deactivated over time.

Troubleshooting Protocol:

  • Optimization of Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrates.

  • Solvent Screening: If solubility is an issue, screen a range of solvents to find one in which both starting materials are readily soluble. The use of co-solvents can also be beneficial.[5]

  • Catalyst Selection: For challenging substrates, the use of a catalyst may be necessary. Various catalysts, including Lewis acids and solid-supported catalysts, have been reported to improve the efficiency of the Hantzsch synthesis.[5]

III. Experimental Workflows and Diagrams

General Experimental Protocol for the Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Troubleshooting Logic Diagram

Troubleshooting_Hantzsch_Thiazole_Synthesis start Low Yield or Impure Product check_tlc Analyze Reaction by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots single_spot Single Major Spot (Low Conversion) check_tlc->single_spot No side_reactions Side Reactions Suspected Regioisomers Dimerization Oxazole Formation multiple_spots->side_reactions Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) single_spot->optimize_conditions Low Conversion regioisomers Control pH (Neutral/Basic) side_reactions:f0->regioisomers dimerization Optimize Temp. & Stoichiometry Slow Addition of Halo-ketoester side_reactions:f1->dimerization oxazole Use Anhydrous Conditions Inert Atmosphere side_reactions:f2->oxazole end_purify Purify by Recrystallization or Column Chromatography regioisomers->end_purify dimerization->end_purify oxazole->end_purify optimize_conditions->end_purify

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

IV. Conclusion

The synthesis of 2-phenylthiazole-4-carboxylates is a valuable transformation in medicinal chemistry and materials science.[6][7] While the Hantzsch synthesis is a powerful tool, a thorough understanding of potential side reactions and a systematic approach to troubleshooting are essential for achieving high yields and purity. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, and by being mindful of the potential for byproduct formation, researchers can successfully navigate the challenges of this synthesis and obtain their desired products in high quality.

V. References

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 16694-16708. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2019). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 14(1), 35-42. [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common and complex challenges associated with purifying this thiazole derivative, particularly after a Hantzsch thiazole synthesis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your research.

Diagram: General Purification and Troubleshooting Workflow

This workflow outlines the decision-making process from obtaining the crude product to achieving the desired purity.

G General Purification & Troubleshooting Workflow Crude Crude Product (Post-Reaction Workup) Assess Assess Physical State & Purity (TLC) Crude->Assess Solid Solid / Crystalline Assess->Solid Solid Oil Oily / Tarry Residue Assess->Oil Oily Recrystallize Recrystallization Solid->Recrystallize Major spots close on TLC or single major spot Column Column Chromatography Solid->Column Multiple spots / Impurities with similar polarity Triturate Trituration / Solvent Wash (e.g., with Hexane/Ether) Oil->Triturate Triturate->Assess Re-assess CheckPurity1 Check Purity (TLC, m.p.) Recrystallize->CheckPurity1 CheckPurity2 Check Purity (TLC, m.p.) Column->CheckPurity2 CheckPurity1->Column Not Pure PureProduct Pure Product (Characterization: NMR, MS) CheckPurity1->PureProduct Pure CheckPurity2->Recrystallize Not Pure / Solid CheckPurity2->PureProduct Pure Hantzsch Hantzsch Synthesis & Impurity Sources Thiobenzamide Thiobenzamide (Starting Material) Reaction Hantzsch Condensation (Heat, Solvent) Thiobenzamide->Reaction HaloKetone Ethyl 2-chloroacetoacetate (Starting Material) HaloKetone->Reaction Product Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (Desired Product) Reaction->Product Main Pathway Impurity_SM1 Unreacted Thiobenzamide Reaction->Impurity_SM1 Incomplete Reaction Impurity_SM2 Unreacted Halo-Ketone Reaction->Impurity_SM2 Incomplete Reaction Impurity_Hydrolysis 5-Acetyl-2-phenylthiazole-4-carboxylic acid (Ester Hydrolysis) Product->Impurity_Hydrolysis Acid/Base in Workup

Technical Support Center: Troubleshooting Low Bioactivity in Thiazole-Based Screening Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with thiazole-based compound libraries. The thiazole scaffold is a valuable starting point in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, like many heterocyclic scaffolds, it can present unique challenges during high-throughput screening (HTS) and hit validation, often leading to disappointing or misleading bioactivity results.

This guide is structured as a series of questions and answers to directly address the common issues researchers face. We will move from fundamental compound quality checks to complex biophysical and assay-specific artifacts, providing not just protocols, but the scientific rationale behind each step.

Section 1: Foundational Checks - Is Your Compound Viable?

Before investing significant resources in complex biological assays, it's critical to confirm the basics. Low bioactivity is often not a biological issue, but a chemical one.

Q1: My HTS campaign flagged a thiazole derivative as a weak hit, but I can't reproduce the activity. Where do I start?

Start with the absolute fundamentals: compound identity, purity, and integrity. An impure or degraded compound can lead to inconsistent results or artificially low potency.[4]

  • Identity Confirmation: First, confirm the chemical structure of the exact batch of compound used in the screen. Use techniques like ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to ensure you are working with the intended molecule.[4]

  • Purity Analysis: Impurities from synthesis or degradation products can interfere with your assay.[4] Quantify the purity of your sample using High-Performance Liquid Chromatography (HPLC), ideally coupled with a mass spectrometer (LC-MS) or a UV detector at multiple wavelengths. For most screening applications, a purity of >95% is considered the minimum standard.

  • Stability Assessment: The thiazole ring itself is generally stable, but certain functional groups can make the molecule labile under specific experimental or storage conditions (e.g., pH, light, temperature).[4] A simple way to check this is to incubate the compound in your final assay buffer for the duration of the experiment, then re-analyze it by LC-MS to check for degradation products.

Section 2: The Prime Suspects - Solubility and Aggregation

Poor aqueous solubility is arguably the most common cause of low or irreproducible bioactivity for heterocyclic compounds in in vitro assays.[4][5][6] If a compound is not in solution, it cannot interact with its target effectively.

Q2: My compound dissolves perfectly in 100% DMSO, but my activity drops dramatically when I dilute it into aqueous assay buffer. Is this a solubility problem?

Yes, this is a classic sign of poor aqueous solubility.[7] While DMSO is an excellent solvent for initial stock solutions, its ability to keep a hydrophobic compound dissolved diminishes significantly upon dilution into an aqueous environment (typically to <0.5% final concentration).[7] When the aqueous solubility limit is exceeded, the compound can precipitate, drastically lowering the effective concentration available to interact with the biological target.[6]

This leads to a right-shifted concentration-response curve and an artificially high IC₅₀ value, making a potent compound appear weak or inactive.

Troubleshooting Workflow: Diagnosing Compound Behavior

This decision tree outlines a logical workflow to diagnose and address common issues related to compound behavior in screening assays.

G cluster_start cluster_solubility Step 1: Solubility Assessment cluster_aggregation Step 2: Aggregation Analysis cluster_final start Low or Irreproducible Bioactivity Observed nephelometry Perform Kinetic Solubility Assay (e.g., Nephelometry) start->nephelometry solubility_check Q: Is the compound soluble in assay buffer? solubility_ok Result: Soluble solubility_check->solubility_ok Yes solubility_bad Result: Insoluble / Precipitates solubility_check->solubility_bad No nephelometry->solubility_check dls Perform Aggregation Assay (e.g., DLS, Detergent Counter-Screen) solubility_ok->dls reformulate Action: Reformulate (e.g., use cyclodextrins, adjust pH, change co-solvent) solubility_bad->reformulate Re-test reformulate->nephelometry Re-test aggregation_check Q: Does the soluble compound form aggregates? aggregation_ok Result: No Aggregates aggregation_check->aggregation_ok No aggregation_bad Result: Aggregates Detected aggregation_check->aggregation_bad Yes dls->aggregation_check valid_hit Hypothesis: Bioactivity is likely target-specific. Proceed with Hit Validation. aggregation_ok->valid_hit pains_check Action: Flag as likely aggregator. Proceed to PAINS/Interference checks. aggregation_bad->pains_check

Caption: Troubleshooting Decision Tree for Low Bioactivity.

Q3: How can I quantitatively measure the solubility of my thiazole compound?

A high-throughput method to assess kinetic solubility is essential in early-stage discovery.[6] Laser nephelometry is a rapid and reliable technique that measures light scattering caused by insoluble particles in a solution.[8][9][10]

Data Summary: Solubility Classification by Nephelometry
Relative Solubility RangeLight Scattering SignalClassificationInterpretation & Action
> 0.8Low / Similar to controlHigh SolubilityProceed with bioassay. Compound is likely fully dissolved.
0.6 - 0.8ModerateIntermediate SolubilityCaution. Compound may be partially soluble at higher concentrations.
< 0.6HighPoor SolubilityAction Required. Compound is precipitating. Do not trust bioactivity data. Reformulate or use lower concentrations.
This classification is based on normalizing data to highly soluble (e.g., 2'-Deoxy-5-fluorouridine) and poorly soluble (e.g., Raloxifene) controls.[11][12]
Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

This protocol provides a framework for assessing the kinetic solubility of screening compounds using a plate-based nephelometer.

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_read Data Acquisition prep1 1. Prepare serial dilutions of test compound in DMSO (e.g., 20 mM to 0.1 mM) prep2 2. Dispense DMSO dilutions into 384-well plate prep1->prep2 prep3 3. Add positive (insoluble) & negative (soluble) controls prep2->prep3 assay1 4. Add aqueous assay buffer to all wells (e.g., 100x dilution). Mix thoroughly. prep3->assay1 assay2 5. Incubate at room temp (e.g., 1-2 hours) to allow equilibration/precipitation. assay1->assay2 read1 6. Read plate on laser nephelometer (light scatter) assay2->read1 read2 7. Plot light scatter units vs. compound concentration. Determine precipitation point. read1->read2

Caption: Workflow for Nephelometric Solubility Screening.

  • Objective: To determine the concentration at which a compound precipitates from an aqueous buffer (kinetic solubility).

  • Materials: Test compound, DMSO, aqueous assay buffer (e.g., PBS, pH 7.4), positive control (e.g., Ondansetron), negative control (e.g., 2′-deoxy-5-fluorouridine), 384-well microplates, plate-based laser nephelometer.[12]

  • Method:

    • Prepare a serial dilution of your test compound in 100% DMSO. A typical starting concentration is 10 or 20 mM.

    • In a 384-well plate, dispense the DMSO dilutions. Also include wells with DMSO only (blank), positive control, and negative control.

    • Rapidly add the aqueous assay buffer to all wells to achieve the desired final DMSO concentration (e.g., 1%). Mix immediately.

    • Incubate the plate at room temperature for 1-2 hours to allow for precipitation.

    • Measure the light scattering using a nephelometer.

  • Data Analysis: Plot the light scattering units against the nominal compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.[9][11]

Q4: My compound appears to be soluble, but the dose-response curve is unusually steep or activity is sensitive to assay conditions. What could be happening?

This is a classic hallmark of compound aggregation.[13][14] Even below their thermodynamic solubility limit, many compounds can self-assemble into colloidal aggregates, typically 50-500 nm in size.[15] These aggregates can non-specifically sequester and denature proteins, leading to inhibition that is not related to specific binding at a target's active site.[16][17] This is a major source of false positives in HTS campaigns.[13]

The activity of aggregating compounds is often sensitive to factors like protein concentration and incubation time, and can be attenuated or eliminated by the presence of non-ionic detergents like Triton X-100 or Tween-80, which disrupt the aggregate formation.[13][14]

Mechanism: Aggregation-Based Enzyme Inhibition

This diagram illustrates how compound aggregates can cause false-positive results in biochemical assays and how detergents can reverse this effect.

G cluster_no_detergent A) No Detergent Present cluster_detergent B) Detergent Added compound Compound Molecules aggregate Colloidal Aggregate compound->aggregate Self-Assembles inactive_enzyme Inactive Enzyme (Adsorbed on Aggregate) aggregate->inactive_enzyme Sequesters & Denatures enzyme Active Enzyme enzyme->inactive_enzyme Adsorbed result1 Result: False Inhibition Signal inactive_enzyme->result1 compound2 Compound Molecules (Monomeric) detergent Detergent Micelles detergent->compound2 Prevents Aggregation enzyme2 Active Enzyme result2 Result: Inhibition Signal is Lost enzyme2->result2

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for handling Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate in experimental assays. Given its chemical structure, this thiazole derivative may present solubility challenges that can impact assay validity and reproducibility.[1][2][3] This document offers a structured, question-and-answer approach to address these potential issues head-on.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate after diluting my DMSO stock into an aqueous assay buffer. What is causing this and how can I prevent it?

This phenomenon, often called "crashing out," is a common issue when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[4] The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous working solution.

Immediate Corrective Actions:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical factor. While high concentrations can impact biological systems, too low a concentration will cause your compound to precipitate.[4] For most cell-based assays, a final DMSO concentration of ≤0.5% is recommended to minimize cellular toxicity.[4][5][6]

  • Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual introduction to the aqueous environment can prevent abrupt precipitation.[4]

  • Assess the pH of Your Buffer: The solubility of many compounds is pH-dependent. Ensure the pH of your final assay buffer is optimal for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in 100% DMSO to create a high-concentration stock solution.

While DMSO is a powerful solvent, some compounds can still present challenges, especially at very high concentrations.[7][8]

Troubleshooting Steps:

  • Gentle Warming: Try gently warming the solution in a water bath (e.g., 37°C).[9] Be cautious and ensure the compound is heat-stable.

  • Sonication: Use a bath sonicator to provide mechanical energy to aid dissolution.

  • Re-evaluate Stock Concentration: It may be necessary to lower the target concentration of your stock solution to a level that is fully soluble in DMSO.[10]

Issue 2: Even with optimized DMSO concentration, I still see turbidity in my assay plate.

Turbidity is an indication of compound precipitation or aggregation, which can lead to false positives or negatives in your assay data by interfering with optical measurements.[9][11][12]

Recommended Actions:

  • Incorporate Co-solvents: The addition of a water-miscible organic solvent can reduce the interfacial tension between the aqueous solution and the hydrophobic compound.[13] Examples include ethanol or propylene glycol.[14][15] However, be mindful of the potential effects of co-solvents on your specific assay.[16][17]

  • Utilize Solubilizing Excipients: Consider the use of excipients to enhance solubility. These can include:

    • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, encapsulating the poorly soluble compound and increasing its aqueous solubility.[18]

    • Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be effective, particularly in biochemical assays.[19] It's crucial to select a surfactant that does not interfere with your assay.[20]

    • Lipid-based formulations: For certain applications, lipid-based excipients can improve the solubility of lipophilic compounds.[21]

Table 1: Common Solvents and Excipients for Enhancing Compound Solubility

Agent Typical Starting Concentration Range in Final Assay Volume Considerations
DMSO0.1% - 1% (v/v)Can have cytotoxic effects at higher concentrations.[5][17]
Ethanol0.1% - 2.5% (v/v)Generally well-tolerated by many cell lines at low concentrations.[22]
Propylene Glycol0.1% - 5% (v/v)A commonly used co-solvent in parenteral formulations.[15]
Tween-800.01% - 0.1% (v/v)A non-ionic surfactant, useful for reducing non-specific binding.
β-Cyclodextrin1 - 10 mMCan effectively encapsulate hydrophobic molecules.[18]

Experimental Protocols

Protocol 1: Determining Kinetic Solubility via Nephelometry

This high-throughput method helps determine the concentration at which a compound begins to precipitate from an aqueous solution after dilution from a DMSO stock.[23]

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate in 100% DMSO (e.g., 20 mM).[4]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[4]

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[4]

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) with shaking.[24] Measure the turbidity (light scattering) of each well using a plate reader (nephelometry) at various time points.[9]

  • Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitate formation.[4]

Protocol 2: Preparing Stock Solutions of Poorly Soluble Compounds

Accurate preparation of stock solutions is fundamental to obtaining reliable experimental data.[25][26]

Step-by-Step Guide:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the solid compound. For small quantities, be mindful of static and ensure complete transfer.[10]

  • Solvent Addition: Add the desired volume of high-purity DMSO to the solid compound.

  • Facilitate Dissolution: Use a vortex mixer to thoroughly mix the solution. If necessary, use gentle warming or sonication as described in the troubleshooting section.[9][10]

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage: Store the stock solution in appropriate containers, aliquoted to minimize freeze-thaw cycles, and at the recommended temperature (typically -20°C or -80°C).[6][25]

Visualizing Experimental Workflows

Solubility Troubleshooting Workflow Troubleshooting Compound Precipitation start Precipitation Observed in Assay check_dmso Is final DMSO concentration ≤0.5%? start->check_dmso adjust_dmso Optimize DMSO concentration check_dmso->adjust_dmso No serial_dilution Implement serial dilution strategy check_dmso->serial_dilution Yes adjust_dmso->serial_dilution check_turbidity Is turbidity still present? serial_dilution->check_turbidity add_cosolvent Introduce a co-solvent (e.g., Ethanol) check_turbidity->add_cosolvent Yes proceed Proceed with Assay check_turbidity->proceed No add_excipient Incorporate solubilizing excipients (e.g., Cyclodextrin) add_cosolvent->add_excipient reassess_solubility Re-determine kinetic solubility add_excipient->reassess_solubility reassess_solubility->proceed

Caption: A troubleshooting flowchart for addressing compound precipitation.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Compound Solubility Issues In Vitro.
  • Opperhuizen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • MCE. (n.d.). Compound Handling Instructions.
  • National Institutes of Health. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting.
  • (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
  • Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions.
  • PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs.
  • (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • CymitQuimica. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • (2020). Excipients for Solubility and Bioavailability Enhancement.
  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 133479.
  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • (n.d.). High-throughput screening: Enabling and influencing the process of drug discovery.
  • (2022). Dissolution Method Troubleshooting.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate.
  • Reddit. (2022). How to tackle compound solubility issue.
  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Echemi. (n.d.). ethyl 4-phenylthiazole-2-carboxylate.
  • Library Progress International. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties.
  • CymitQuimica. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • BLD Pharm. (n.d.). 57560-93-7|Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Chemistry LibreTexts. (2022). 8.2: Precipitation Gravimetry.
  • ResearchGate. (2025). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties | Request PDF.

Sources

Technical Support Center: Thiazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Thiazole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] Their biological significance necessitates stringent purity standards to ensure the safety and efficacy of the final products.[5] This guide offers practical, actionable solutions to common purification challenges, backed by scientific reasoning and validated protocols.

Section 1: Understanding Common Impurities in Thiazole Synthesis

The purity of your final thiazole compound is fundamentally linked to the chosen synthetic route and the purity of your starting materials.[6] The Hantzsch thiazole synthesis, a widely employed method, involves the reaction of an α-haloketone with a thioamide.[7][8] While often high-yielding, this and other methods like the Cook-Heilbron synthesis can generate a variety of impurities.[2][9][10]

Frequently Asked Questions: Origins of Impurities

Q1: What are the most common types of impurities I should expect in my thiazole synthesis?

The most prevalent impurities typically fall into three categories:

  • Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketones and thioamides in your crude product. For instance, in the synthesis of 4-(benzo[d]thiazol-2-yl)benzaldehyde, unreacted 2-aminothiophenol and terephthalaldehyde are common impurities.[5]

  • Side-Reaction Products: The reaction conditions can lead to the formation of undesired byproducts. A notable example in the Hantzsch synthesis, particularly under acidic conditions, is the formation of isomeric 2-imino-2,3-dihydrothiazoles.[6][11] Other potential side products include bis-thiazoles and various condensation byproducts.[6]

  • Degradation Products: The stability of reactants and products can be a factor. For example, thioamides can be unstable, especially in acidic media, leading to low yields and the formation of degradation products.[9] Similarly, 2-aminothiophenol is susceptible to oxidation, forming a yellow disulfide dimer.[6]

Q2: How does the choice of synthesis method influence the impurity profile?

Different synthetic routes will inherently produce different sets of impurities.

  • Hantzsch Synthesis: As mentioned, this method can lead to isomeric impurities and byproducts from the condensation of starting materials.[6][11] The reaction of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles can form.[11]

  • Cook-Heilbron Synthesis: This method, which forms 5-aminothiazoles from α-aminonitriles and dithioacids (or related compounds), can have its own set of characteristic impurities depending on the specific reagents used.[10][12][13]

  • Gabriel Synthesis: This route involves the reaction of an acylaminoketone with phosphorus pentasulfide and can lead to different byproducts compared to the Hantzsch or Cook-Heilbron methods.[2][9]

Q3: Can impurities in my starting materials carry through to the final product?

Absolutely. The purity of your reactants is paramount.[6] Impurities in the α-haloketone or thioamide can participate in side reactions, leading to a complex mixture that is difficult to purify.[6] It is crucial to verify the purity of starting materials using techniques like NMR or melting point analysis before beginning the synthesis.[6]

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for impurity formation during a typical Hantzsch thiazole synthesis.

Hantzsch_Impurities SM Starting Materials (α-Haloketone, Thioamide) Reaction Hantzsch Synthesis SM->Reaction Imp_SM Unreacted Starting Materials SM->Imp_SM Incomplete Reaction Imp_Deg Degradation Products SM->Imp_Deg Starting Material Instability Product Desired Thiazole Product Reaction->Product Imp_Side Side-Reaction Products (e.g., Isomers, Bis-thiazoles) Reaction->Imp_Side Crude Crude Product Mixture Product->Crude Imp_SM->Crude Imp_Side->Crude Imp_Deg->Crude

Caption: Potential impurity pathways in Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide: Identifying and Quantifying Impurities

Accurate identification and quantification of impurities are critical steps before attempting any purification. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment.[14]

Frequently Asked Questions: Analytical Techniques

Q1: My TLC plate shows multiple spots. How do I identify what they are?

Thin Layer Chromatography (TLC) is an excellent initial tool for monitoring reaction progress and detecting the presence of multiple components.[6][7] To identify the spots, you can:

  • Co-spotting: Run a TLC with your crude product alongside your starting materials. If a spot in the crude product lane has the same Rf value as a starting material, it is likely that unreacted starting material is present.

  • Staining: Use different visualization techniques (e.g., UV light, iodine chamber, potassium permanganate stain) to differentiate between compounds with different functional groups.

  • Preparative TLC: Scrape off the individual spots, extract the compounds, and analyze them using more advanced techniques like NMR or Mass Spectrometry.

Q2: Which analytical technique is best for quantifying the purity of my thiazole derivative?

The optimal technique depends on the properties of your compound and the potential impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[5] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds like many thiazole derivatives.[5]

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[14] For some thiazole derivatives, GC can provide excellent separation and quantification, often with a Flame Ionization Detector (FID).[14]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful method for determining purity without the need for a reference standard of the impurity itself. By integrating the signals of your compound against a certified internal standard, you can obtain a highly accurate purity value.[14]

Q3: I suspect an isomeric byproduct has formed. How can I confirm this?

Distinguishing between isomers can be challenging.

  • NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are invaluable. Isomers will often have distinct chemical shifts and coupling patterns. For example, 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be distinguished by characteristic differences in their 5-H ¹H NMR signals.[11]

  • Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing structural clues for identification.

  • X-ray Crystallography: If you can obtain a single crystal of the impurity, X-ray crystallography provides unambiguous structural confirmation.

Standard Operating Procedures: Analytical Protocols
2.2.1. Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol is a general guideline for assessing the purity of volatile thiazole derivatives.

ParameterSpecification
Instrumentation Gas chromatograph with Flame Ionization Detector (FID)
Column Non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[14]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)[14]
Injector Temp. 250 °C[14]
Oven Program Initial: 60 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Final hold: 5 min at 280 °C[14]
Detector Temp. 300 °C[14]
Injection Vol. 1 µL of a diluted sample in a suitable solvent (e.g., dichloromethane)[14]
Data Analysis Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[14]
2.2.2. Protocol: Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a framework for accurate purity determination using an internal standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Internal Standard Selection: Choose a certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).[14]

  • Sample Preparation:

    • Accurately weigh the thiazole sample.

    • Accurately weigh the internal standard.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃).[14]

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).[14]

    • Acquire the spectrum with a high signal-to-noise ratio.[14]

  • Data Analysis: Calculate the purity by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons.[14]

Section 3: Troubleshooting Guide: Removing Impurities

Once impurities have been identified and quantified, an appropriate purification strategy can be developed.

Frequently Asked Questions: Purification Techniques

Q1: My crude product is a solid. What is the best way to purify it?

  • Recrystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures or are insoluble.

  • Filtration and Washing: If the desired product precipitates out of the reaction mixture, simple filtration can be an effective initial purification step.[7] Washing the filter cake with a suitable solvent can remove soluble impurities.[7] For example, in a Hantzsch synthesis of 2-amino-4-phenylthiazole, the product can be precipitated by pouring the reaction mixture into a sodium carbonate solution and then collected by filtration.[7]

Q2: I have an oily product that won't crystallize. What are my options?

  • Column Chromatography: This is the workhorse technique for purifying non-crystalline or complex mixtures. A wide variety of stationary phases (e.g., silica gel, alumina) and mobile phases (solvent systems) can be used to achieve separation based on differences in polarity.

  • Extraction: Liquid-liquid extraction can be used to separate compounds based on their differential solubility in two immiscible liquid phases. This is often used during the work-up to remove water-soluble impurities.

Q3: How can I remove unreacted starting materials?

  • Stoichiometry Adjustment: Using a slight excess of one reagent can help to drive the reaction to completion, consuming the other starting material. The excess reagent should be one that is easily removed during work-up.[15]

  • Washing/Extraction: If the starting materials have significantly different acid-base properties than the product, an acid-base extraction can be a simple and effective purification method.

  • Chromatography: If other methods fail, column chromatography is a reliable way to separate the product from unreacted starting materials.

Workflow for Purification Strategy Selection

The following diagram provides a decision-making framework for choosing an appropriate purification strategy.

Purification_Strategy Start Crude Product Analysis (TLC, NMR, etc.) Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromo Column Chromatography Is_Solid->Column_Chromo No (Oil) Success_Recrys Successful? Recrystallize->Success_Recrys Success_Recrys->Column_Chromo No Analyze_Purity Analyze Purity (HPLC, GC, NMR) Success_Recrys->Analyze_Purity Yes Column_Chromo->Analyze_Purity Final_Product Pure Product Analyze_Purity->Final_Product

Caption: Decision tree for selecting a purification method.

By systematically identifying the nature of the impurities and applying the appropriate analytical and purification techniques, researchers can consistently obtain high-purity thiazole derivatives essential for their research and development endeavors.

References
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • YouTube. (2019). synthesis of thiazoles.
  • Current Topics in Medicinal Chemistry. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • BenchChem. (n.d.). Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

Sources

Reaction condition optimization for substituted thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazole Synthesis

Welcome to the dedicated support center for optimizing the synthesis of substituted thiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with these critical heterocyclic scaffolds. Here, we address common challenges encountered during thiazole synthesis, with a focus on the widely used Hantzsch reaction and its variations. Our goal is to provide you with actionable insights and robust protocols to enhance your reaction yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in very low yields. What are the most common factors I should investigate first?

Low yields in Hantzsch synthesis can typically be traced back to a few critical parameters. The primary areas to scrutinize are the quality of your starting materials, the choice of solvent, and the reaction temperature. Thioamides, for instance, can be prone to hydrolysis or oxidation if not stored correctly. Similarly, α-haloketones can degrade over time, releasing acidic byproducts that can interfere with the reaction.

A logical troubleshooting workflow would be:

  • Assess Starting Material Purity: Verify the purity of your thioamide and α-haloketone using techniques like NMR or LC-MS before starting the reaction.

  • Solvent Choice: The polarity and proticity of the solvent are crucial. While ethanol is a common choice, switching to a more polar aprotic solvent like DMF or a non-polar solvent like dioxane can sometimes prevent side reactions and improve yields.

  • Temperature Control: Many Hantzsch reactions proceed efficiently at room temperature or with gentle heating (40-60 °C). Excessive heat can lead to the decomposition of reactants and the formation of unwanted byproducts.

Q2: I am observing significant amounts of byproduct formation, particularly a symmetrical disulfide. What is causing this and how can I prevent it?

The formation of a disulfide byproduct is a strong indicator that your thioamide is undergoing oxidative dimerization. This is a common issue, especially when the reaction is exposed to air for extended periods or if oxidizing impurities are present.

To mitigate this:

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective solution. This minimizes the presence of oxygen, which is often the primary culprit.

  • Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Antioxidants: In some specific cases, the addition of a small amount of a mild antioxidant can be beneficial, although this should be carefully evaluated to ensure it doesn't interfere with the main reaction.

Q3: The purification of my final substituted thiazole product is proving difficult due to a persistent impurity. What are some common impurities and how can I best remove them?

A common and often troublesome impurity is unreacted thioamide. Due to its polarity, it can co-elute with the thiazole product during column chromatography.

Here are some strategies for dealing with this:

  • Aqueous Wash: Before workup, a wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) can help remove unreacted acidic starting materials or byproducts.

  • Recrystallization: If your thiazole product is a solid, recrystallization is often a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility for your product at elevated temperatures and poor solubility at room temperature.

  • Chromatography Optimization: If column chromatography is necessary, consider using a gradient elution method. Start with a non-polar solvent system and gradually increase the polarity. This can often improve the separation between your product and any remaining polar starting materials.

Troubleshooting Guide: A Deeper Dive

Issue 1: Reaction Stalls or Fails to Reach Completion

Your reaction starts, but after a few hours, TLC or LC-MS analysis shows a mixture of starting materials and product with no further progression.

Root Cause Analysis:

  • Insufficient Activation: The initial nucleophilic attack of the thioamide sulfur on the α-haloketone is the rate-determining step. If the electrophilicity of the ketone or the nucleophilicity of the thioamide is low, the reaction can be sluggish.

  • Solvent Incompatibility: The chosen solvent may not be effectively solvating the reactants or stabilizing the transition state.

  • Base Stoichiometry: If a base is used to deprotonate the thioamide, incorrect stoichiometry can lead to an incomplete reaction.

Solutions:

ParameterRecommended ActionRationale
Catalyst/Additive Consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a phase-transfer catalyst.A Lewis acid can coordinate to the carbonyl oxygen of the α-haloketone, increasing its electrophilicity.
Solvent System Screen a panel of solvents with varying polarities (e.g., Ethanol, DMF, Acetonitrile, Dioxane).The ideal solvent will facilitate the interaction between the reactants. For instance, a polar protic solvent like ethanol can hydrogen bond with the thioamide, while a polar aprotic solvent like DMF can better solvate ionic intermediates.
Temperature Profile Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and byproduct generation.While excessive heat can be detrimental, a moderate increase in temperature can provide the necessary activation energy for the reaction to proceed to completion.
Issue 2: Poor Regioselectivity in Unsymmetrical Thioamide or α-Haloketone Reactions

When using unsymmetrical starting materials, you obtain a mixture of two or more thiazole regioisomers, making purification a significant challenge.

Root Cause Analysis:

The formation of different regioisomers arises from the two possible sites of cyclization. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the starting materials.

Solutions:

  • Directed Synthesis: One of the most effective strategies is to use starting materials that favor the formation of a single isomer. For example, using a thiourea instead of a thioamide can lead to the formation of an aminothiazole, which can then be further modified.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes enhance regioselectivity by promoting a specific reaction pathway due to localized superheating effects. This can favor the thermodynamically more stable product.

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction time and temperature, which can be leveraged to favor the formation of the kinetic product over the thermodynamic one, thus improving regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a standard starting point for the synthesis of a 2,4-disubstituted thiazole.

Materials:

  • α-haloketone (1.0 eq)

  • Thioamide (1.1 eq)

  • Ethanol (0.2 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the thioamide (1.1 eq).

  • Add ethanol to achieve a concentration of 0.2 M with respect to the α-haloketone.

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Add the α-haloketone (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thioether Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole Intermediate2->Product Dehydration

Caption: The reaction pathway for the Hantzsch thiazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Verify Starting Material Purity? Start->CheckPurity Impure Purify/Replace Reagents CheckPurity->Impure No Pure Purity Confirmed CheckPurity->Pure Yes Impure->Start ScreenSolvent Screen Different Solvents? Pure->ScreenSolvent SolventOptimized Yield Improved ScreenSolvent->SolventOptimized Yes AdjustTemp Optimize Reaction Temperature? ScreenSolvent->AdjustTemp No Improvement End Problem Resolved SolventOptimized->End TempOptimized Yield Improved AdjustTemp->TempOptimized Yes AdjustTemp->End No Improvement (Consult Further) TempOptimized->End

Caption: A decision tree for troubleshooting low yields in thiazole synthesis.

References

  • Microwave-Assisted Organic Synthesis – A Review. Accounts of Chemical Research. [Link]

  • The Application of Flow Chemistry in the Synthesis of Heterocyclic Compounds. Chemical Society Reviews. [Link]

Technical Support Center: Scaling the Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into successfully scaling this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for yield, purity, and scalability.

Synthesis Overview: The Hantzsch Thiazole Synthesis

The preparation of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a classic example of the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This robust reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[2] In this specific case, the reaction proceeds between Thiobenzamide and Ethyl 2-chloro-4-oxopent-2-enoate (or a similar reactive α-halo-β-ketoester). The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[3][4]

Reaction Mechanism Visualization

The mechanism involves an initial S-alkylation (an SN2 reaction) of the nucleophilic sulfur on the thioamide with the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[3][5]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thiobenzamide Thiobenzamide Intermediate1 S-Alkylation Intermediate (Thioimidate ester) Thiobenzamide->Intermediate1 1. S-Alkylation (SN2) AlphaHaloKetone Ethyl 2-chloro-4-oxopent-2-enoate AlphaHaloKetone->Intermediate1 Product Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular    Cyclization Intermediate2->Product 3. Dehydration    (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol (Lab Scale)

This protocol provides a baseline for synthesizing the title compound. Parameters may require optimization based on specific lab conditions and reagent purity.

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )Molar Eq.Quantity (for 10 mmol scale)
ThiobenzamideC₇H₇NS137.211.01.37 g
Ethyl 2-chloro-4-oxopent-2-enoateC₇H₉ClO₃176.601.051.85 g
Ethanol (Solvent)C₂H₅OH46.07-50 mL
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed for work-up
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and ethanol (50 mL). Stir at room temperature until the thiobenzamide is fully dissolved.

  • Reagent Addition: Add ethyl 2-chloro-4-oxopent-2-enoate (1.85 g, 10.5 mmol) to the solution. A slight excess of the α-halocarbonyl is common to ensure complete consumption of the thioamide.[3]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction's progress should be monitored.[6]

  • Reaction Monitoring: Every hour, take a small aliquot of the reaction mixture and spot it on a silica TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to track the disappearance of starting materials and the appearance of the product spot.[5]

  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The initial product may precipitate as its hydrochloride salt.[3]

  • Neutralization and Isolation: Slowly pour the cooled reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate (~100 mL) while stirring. This neutralizes the hydrohalic acid byproduct, causing the neutral thiazole product to precipitate.[5][7]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove any inorganic salts and then with a small amount of cold ethanol to remove soluble impurities.

  • Drying and Characterization: Air-dry the collected solid on a watch glass.[5] Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.[8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up in a practical question-and-answer format.

Workflow for Troubleshooting Synthesis Problems

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Problem Encountered LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct ScaleUpIssue Scale-Up Issues Start->ScaleUpIssue CheckTLC Analyze TLC Plate LowYield->CheckTLC CheckSideReactions Identify Byproducts ImpureProduct->CheckSideReactions Exotherm Poor Heat Control (Exotherm)? ScaleUpIssue->Exotherm Mixing Poor Mixing? ScaleUpIssue->Mixing SM_Present Unreacted Starting Material Present? CheckTLC->SM_Present Yes SM_Absent No Starting Material Visible CheckTLC->SM_Absent No Action_TimeTemp Increase Reaction Time or Temperature SM_Present->Action_TimeTemp Action_Reagents Verify Purity of Starting Materials SM_Present->Action_Reagents Action_Decomp Consider Decomposition. Lower Temperature or Use Milder Conditions SM_Absent->Action_Decomp IsomerFormation Isomeric Impurity? CheckSideReactions->IsomerFormation TarryByproducts Dark/Tarry Mixture? CheckSideReactions->TarryByproducts Action_Purify Optimize Purification (Recrystallization/ Chromatography) CheckSideReactions->Action_Purify Action_pH Control pH. Ensure Neutral/Slightly Basic Conditions. IsomerFormation->Action_pH Action_Heat Reduce Heat/ Reaction Time TarryByproducts->Action_Heat Action_Addition Slow Reagent Addition/ Improve Cooling Exotherm->Action_Addition Action_Stirring Use Mechanical Stirrer/ Improve Baffling Mixing->Action_Stirring

Caption: Figure 2: Troubleshooting Decision Tree.

FAQs: Yield and Reaction Completion

Question 1: My reaction yield is very low, or I see no product formation. What are the most likely causes?

Answer: Low conversion is a frequent issue that can be traced back to several key factors.[9]

  • Purity of Starting Materials: The Hantzsch synthesis is sensitive to impurities.[7] The α-halocarbonyl reactant can be unstable and should be freshly prepared or verified for purity.[10] Similarly, impurities in the thiobenzamide can introduce competing side reactions.

  • Reaction Temperature: This reaction often requires heating to overcome its activation energy.[3][9] If you are running the reaction at room temperature, a gradual increase in temperature to reflux is recommended. However, excessive heat can cause decomposition, so careful optimization is key.[10]

  • Reaction Time: It's possible the reaction has not run long enough. Use TLC to monitor the consumption of the limiting reagent. Only stop the reaction once the starting material spot has disappeared or is very faint.[7]

  • Solvent Choice: While ethanol is a standard solvent, its polarity and protic nature can influence reaction rates.[11] For sluggish reactions, exploring other solvents like DMF or considering modern techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, may be beneficial.[10][12][13]

Question 2: The reaction seems to stall, with significant amounts of starting material remaining even after prolonged reflux. What should I do?

Answer: If extending the reaction time and increasing the temperature does not drive the reaction to completion, consider the following:

  • Re-evaluate Stoichiometry: Ensure that the molar ratio of reactants is correct. Using a slight excess (5-10%) of the more stable or accessible reagent can help push the equilibrium towards the product. In a similar synthesis, a slight excess of the thio-amide was used effectively.[3][5]

  • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, modern variations have shown that certain catalysts can improve rates and yields.[7] For example, silica-supported tungstosilicic acid has been used as an efficient, reusable catalyst in related syntheses.[14][15]

  • Check for Inhibitors: Ensure your solvent and reagents are free from contaminants that could inhibit the reaction. For instance, water content in the solvent can sometimes affect the reaction course, although some protocols use ethanol/water mixtures successfully.[14]

FAQs: Purity and Side Reactions

Question 3: My final product is contaminated with a significant byproduct. What are the common side reactions?

Answer: Side product formation is often linked to reaction conditions and starting material stability.[7]

  • Isomer Formation: The Hantzsch synthesis can sometimes yield isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, particularly if the reaction is run under strongly acidic conditions.[7][9] To favor the desired product, ensure the reaction is run in a neutral or only slightly acidic medium (the HBr or HCl generated in situ is often sufficient). The neutralization step during work-up is critical.

  • Decomposition Products: If the reaction mixture turns dark or tarry, it's a strong indication of decomposition.[12] This is typically caused by excessive heat or prolonged reaction times. The α-halocarbonyl is often the most thermally sensitive component.

  • Self-Condensation: The α-halocarbonyl has the potential to undergo self-condensation or other side reactions, especially in the presence of a base or at high temperatures.

Question 4: How can I effectively purify the product away from these impurities?

Answer: A multi-step purification strategy is often most effective.

  • Precipitation/Neutralization: The first and most effective step is the controlled precipitation of the product by neutralizing the reaction mixture. The thiazole product is often poorly soluble in water, while many impurities and unreacted starting materials may remain in the aqueous or ethanolic solution.[5]

  • Recrystallization: This is a powerful technique for removing closely related impurities. Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.[7]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is the definitive method for purification. Use the same solvent system developed for your TLC analysis as a starting point for the mobile phase, gradually increasing polarity to elute your product.

FAQs: Scaling Up the Synthesis

Question 5: I am scaling the reaction from 10 mmol to 1 mol. What are the most critical challenges I should anticipate?

Answer: Scaling up a chemical reaction is not always linear. New challenges related to mass and heat transfer become prominent.

  • Thermal Management: The Hantzsch synthesis can be exothermic, especially during the initial S-alkylation step. On a large scale, this heat may not dissipate quickly, leading to a dangerous temperature rise (a runaway reaction).

    • Solution: Use a reactor with efficient cooling (e.g., a jacketed reactor). Add the more reactive component (the α-halocarbonyl) slowly and portion-wise to the thiobenzamide solution, carefully monitoring the internal temperature.

  • Mixing Efficiency: In a large reactor, ensuring that all reagents are intimately mixed is crucial for a uniform reaction rate and to avoid localized "hot spots."

    • Solution: Switch from a magnetic stirrer to an overhead mechanical stirrer. For very large vessels, the geometry of the stirrer (e.g., anchor vs. turbine) and the presence of baffles are critical for achieving homogeneity.

  • Work-up and Isolation: Handling large volumes of solids and liquids during precipitation and filtration can be cumbersome.

    • Solution: Ensure you have appropriately sized filtration equipment (e.g., a large tabletop Büchner funnel or a filter press). The volume of the neutralization solution will also need to be scaled proportionally, so plan for large vessels to handle the quench.

Question 6: Does the reaction time change upon scale-up?

Answer: Yes, it often increases. Due to the lower surface-area-to-volume ratio in a larger reactor, both heating to reflux and cooling down will take significantly longer. The rate of reaction itself may also be slower if mixing is not perfectly efficient. Do not rely on the time established at the lab scale. Continue to monitor the reaction's progress using TLC or by taking aliquots for HPLC analysis until completion is confirmed.

References

  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Google Patents. (2009). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
  • BenchChem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
  • Chem Help ASAP. (2020).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Kumar, A., et al. (2023). Chemical kinetics: cyclisation reaction of hydrazinecarbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate. Journal of the Indian Chemical Society.
  • Bouasla, R., et al. (2017).
  • Rai, H. (2025). A Review on Green Synthesis of Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
  • Bouasla, R., et al. (2017).
  • CUTM Courseware. (n.d.). Thiazole.
  • CymitQuimica. (n.d.).
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • BenchChem. (2025). The Versatility of Ethyl 2-chloroacetoacetate: A Technical Guide to its Core Chemical Reactions.
  • Figshare, University of Sussex. (2023). New methods for the rapid synthesis of thiazoles.
  • New Drug Approvals. (n.d.).
  • Sci-Hub. (n.d.). Thiazoles and thiadiazines.
  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Google Patents. (2013).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • BenchChem. (2025). Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds.
  • Google Patents. (2015).
  • Google Patents. (2014).
  • ChemicalBook. (n.d.).
  • Google Patents. (1974).
  • PubChem. (n.d.).
  • ResearchGate. (2025). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole].

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and bioactive compounds, the purity of chemical intermediates is paramount. Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a key building block in the development of various therapeutic agents, is no exception.[1] Rigorous purity validation is essential to ensure the reliability of experimental data, the safety of subsequent biological evaluations, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, offering insights into the strengths and limitations of each method to aid researchers in selecting the most appropriate strategy for their needs.

The Importance of Purity in Thiazole Derivatives

Thiazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of impurities, even in trace amounts, can significantly alter the pharmacological profile of the final compound, leading to misleading biological data and potential safety concerns.[1] Therefore, the accurate assessment of purity is a critical step in the drug discovery and development process.

Potential Impurities in the Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Understanding the synthetic route is crucial for anticipating potential impurities. A common method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[2] Based on this and similar synthetic pathways, potential impurities in a sample of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate may include:

  • Unreacted Starting Materials: Such as ethyl 2-chloroacetoacetate and benzamide.

  • Reaction Intermediates: Incompletely cyclized products.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: The ester group is susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid.[4]

A robust analytical method must be capable of separating the main compound from all these potential impurities.

Comparative Analysis of Purity Validation Techniques

Several analytical techniques can be employed to assess the purity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. The choice of method depends on factors such as the expected impurities, the required sensitivity, and the availability of instrumentation.

Technique Principle Strengths Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.[5]Can be time-consuming for method development. May require derivatization for some compounds.≥98% (area percent)[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.High sensitivity and excellent for identifying volatile impurities. Provides structural information.[6]Not suitable for non-volatile or thermally labile compounds without derivatization.[5]≥98% (assay)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification and quantification of impurities.[7][8]Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures.Confirms structure and can quantify major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive. Useful for identifying functional groups and confirming the presence of the desired compound.[2][8]Not suitable for quantifying impurities. Provides limited information on the nature of impurities.Confirms the presence of characteristic functional groups.
High-Performance Liquid Chromatography (HPLC)

For routine purity assessment of moderately polar compounds like Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, reversed-phase HPLC (RP-HPLC) is the method of choice.[5] It offers excellent resolution and sensitivity for separating the target compound from its potential impurities.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is required.[4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Mobile Phase a->b c Inject Sample b->c 1 mg/mL solution d Separation on C18 Column c->d e UV Detection d->e f Integrate Peaks e->f Chromatogram g Calculate Purity f->g

Caption: Experimental workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For a compound like Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, which may have limited volatility, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis.[5]

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Sample Preparation (Derivatization):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., Dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and heat to form a volatile trimethylsilyl derivative.[5]

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-500 amu

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis a Dissolve Sample b Add Derivatizing Agent a->b c Heat b->c d Inject Derivatized Sample c->d Volatile Derivative e GC Separation d->e f MS Detection e->f g Identify Peaks f->g Mass Spectra h Quantify Impurities g->h

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and can also be used for purity assessment.[7][8] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used to determine the exact purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurity signals. The characteristic signals for the ethyl ester and acetyl groups should be clearly identifiable.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the identity of a synthesized compound by identifying its characteristic functional groups.[2][8]

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, such as the C=O stretch of the ester and acetyl groups, and the C=N and C-S stretches of the thiazole ring.

Conclusion

The validation of purity for synthesized Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate requires a multi-faceted analytical approach. While HPLC is the gold standard for routine purity determination due to its high resolution and quantitative capabilities, orthogonal techniques such as GC-MS, NMR, and FTIR provide complementary and confirmatory data. A comprehensive purity assessment should ideally involve a combination of these methods to ensure the quality and reliability of this important synthetic intermediate for research and drug development.

References

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available at: [Link]

  • Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Supporting information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. Available at: [Link]

  • Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2023). ACS Omega. Available at: [Link]

  • Synthesis of 5-Heteroyl-4-Phenylthiazole. (n.d.). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2021). Molecules. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2015). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Thiazole derivative. (n.d.). New Drug Approvals. Available at: [Link]

  • Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. (2015). SlideShare. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Research in Pharmaceutical Sciences. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules. Available at: [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014). Google Patents.
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Ethyl 5-phenylthiazole-2-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. (2020). Journal of the Serbian Chemical Society. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]

  • Ethyl 4-phenylthiazole-5-carboxylate (C12H11NO2S). (n.d.). PubChemLite. Available at: [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. (2007). ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a detailed comparative analysis of the biological activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a specific thiazole derivative, and contrasts its performance with structurally similar compounds. By examining experimental data from anticancer and antimicrobial studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and the structure-activity relationships that govern its efficacy.

Introduction to the Thiazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered heterocyclic ring containing sulfur and nitrogen, known as thiazole, is a recurring motif in a multitude of pharmacologically active compounds.[2] Its prevalence in both natural products and synthetic drugs underscores its versatility and importance. The unique electronic properties of the thiazole ring, coupled with its ability to participate in various non-covalent interactions, make it an attractive scaffold for designing molecules that can effectively interact with biological targets. Thiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.

This guide will focus on Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and its analogues, a class of compounds characterized by a central thiazole ring with key substitutions at the 2, 4, and 5 positions. Understanding the influence of these substituents on the biological activity is crucial for the rational design of more potent and selective therapeutic candidates.

Anticancer Activity: A Comparative Evaluation

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and its derivatives have emerged as promising candidates in the search for novel anticancer agents. The following sections detail their activity against various cancer cell lines and compare their potency with other relevant thiazole-based compounds.

Cytotoxicity against Human Cancer Cell Lines

Recent studies have demonstrated the cytotoxic potential of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivatives against several human cancer cell lines. For instance, derivatives of this compound have shown efficacy in inhibiting the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with some analogues exhibiting lower IC50 values than the standard chemotherapeutic agent, cisplatin.[3]

The broader class of 2-phenylthiazole-4-carboxamides has also been extensively studied for its anticancer properties. A series of these compounds were evaluated against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.[4] Notably, a 3-fluoro substituted analogue demonstrated significant cytotoxic activity across all tested cell lines, with IC50 values below 10 µg/mL.[4] Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives revealed that a compound with a para-nitro moiety (compound 4c) was particularly effective against the SKNMC neuroblastoma cell line.[5]

Table 1: Comparative Anticancer Activity (IC50 values)

Compound/Derivative ClassCell LineIC50 (µM)Reference
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivativesHepG2, MCF-7Lower than cisplatin (specific values not provided)[3]
3-Fluoro-2-phenylthiazole-4-carboxamideT47D, Caco-2, HT-29< 10 µg/mL[4]
N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c)SKNMCPotent (specific IC50 not provided)[5]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (9b)Various (NCI-60 panel)Broad spectrum activity[6]
Structure-Activity Relationship (SAR) Insights

The anticancer activity of these thiazole derivatives is intricately linked to their chemical structure. Key SAR findings include:

  • Substituents on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring significantly modulate cytotoxic potency. For example, methoxy and fluoro groups have been shown to enhance activity against specific cancer cell lines.[4] Electron-withdrawing groups, such as a nitro group, can also contribute to increased cytotoxicity.[5]

  • The 4-carboxylate vs. 4-carboxamide moiety: The conversion of the ethyl carboxylate at the 4-position to a carboxamide allows for the introduction of diverse substituents, leading to a wide range of biological activities. This modification is a common strategy to tune the pharmacological properties of the molecule.

  • The 5-acetyl group: The acetyl group at the 5-position of the thiazole ring is a key feature of the title compound. While specific SAR studies on this group are limited, it is known to influence the electronic properties and steric profile of the molecule, which can in turn affect its interaction with biological targets.

Antimicrobial Activity: A Defense Against Pathogens

In addition to their anticancer potential, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and its congeners have demonstrated promising antimicrobial properties.

Efficacy against Bacterial and Fungal Strains

Thiazole derivatives, including those structurally related to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, have been investigated for their activity against a range of microbial pathogens. For instance, thiazole derivatives have shown efficacy against Staphylococcus aureus, a common and often drug-resistant bacterium.[3]

A broader study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives identified several compounds with significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6] One analog, 12f, exhibited activity comparable to the standard antibiotics ampicillin and gentamicin sulfate.[6] Furthermore, some of these derivatives displayed moderate antifungal activity against Candida albicans.[6]

Table 2: Comparative Antimicrobial Activity (MIC values)

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate derivativesStaphylococcus aureusEffective (specific values not provided)[3]
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f)Staphylococcus aureus, Bacillus subtilisComparable to ampicillin and gentamicin[6]
4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones (5 & 7)Candida albicans200[1]
2-(2-Pyrazolin-1-yl)-thiazole derivatives (52 & 53)S. aureus, K. pneumoniae50[1]
Structure-Activity Relationship (SAR) in Antimicrobial Activity

The structural features influencing the antimicrobial potency of these compounds include:

  • Hybridization with other heterocycles: Clubbing the thiazole ring with other heterocyclic moieties like pyrazoline or azetidinone can lead to compounds with enhanced antimicrobial activity.[1]

  • Substituents on appended rings: Electron-donating groups on phenyl rings attached to the core structure have been associated with antifungal activity.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the standard methodologies employed for evaluating the biological activities of these thiazole derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture cancer cells to logarithmic growth phase. seeding 2. Seed cells in 96-well plates at a density of 5x10^3 cells/well. cell_culture->seeding incubation1 3. Incubate for 24h to allow attachment. seeding->incubation1 compound_prep 4. Prepare serial dilutions of a target compound. treatment 5. Add compounds to wells and incubate for 48-72h. compound_prep->treatment add_mtt 6. Add MTT solution (5 mg/mL) to each well. incubation2 7. Incubate for 4h at 37°C. add_mtt->incubation2 solubilize 8. Add DMSO to dissolve formazan crystals. incubation2->solubilize read_absorbance 9. Measure absorbance at 570 nm. solubilize->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and its analogues) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow start Start compound_dilution 1. Prepare two-fold serial dilutions of the test compound in broth. start->compound_dilution inoculum_prep 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). compound_dilution->inoculum_prep inoculation 3. Inoculate each well of a 96-well plate with the microbial suspension. inoculum_prep->inoculation incubation 4. Incubate the plate at an appropriate temperature and duration. inoculation->incubation read_results 5. Visually inspect for turbidity or use a plate reader to assess microbial growth. incubation->read_results determine_mic 6. The MIC is the lowest concentration with no visible growth. read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining MIC by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and its structurally related analogues represent a promising class of compounds with significant potential in both oncology and infectious disease research. The available data indicates that strategic modifications to the thiazole scaffold can lead to potent and selective agents.

Future research should focus on:

  • Elucidating the Mechanism of Action: While cytotoxic and antimicrobial effects have been observed, the precise molecular targets and mechanisms of action for many of these compounds remain to be fully elucidated.

  • Optimizing Lead Compounds: Further derivatization and SAR studies are warranted to improve the potency, selectivity, and pharmacokinetic properties of the most promising candidates.

  • In Vivo Evaluation: Compounds that demonstrate strong in vitro activity should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

The versatility of the thiazole nucleus, combined with the encouraging biological data for compounds like Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, ensures that this area of research will continue to be a fertile ground for the discovery of new therapeutic agents.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384–5389. [Link]

  • Aliabadi, A., Tarhan, H. N., Hosseinzadeh, L., Gholamine, B., & Foroumadi, A. (2012). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1155. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Scilit. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]

  • Patel, R. B., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface. [Link]

  • Li, Y., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Zhang, L. J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Gomaa, A. M., & El-Sayed, W. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Tudor, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Patel, H., et al. (2016). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Structure Activity Relationship. ResearchGate. [Link]

  • Jain, A., et al. (2016). Synthesis and antimicrobial screening of new ethyl-2-[2-(substituted benzylidene) hydrazinyl]-4-(4-nitrophenyl) thiazole-5-carboxylates. ResearchGate. [Link]

  • Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed. [Link]

  • Taha, M., et al. (2023). Structure–activity relationship of the most active compounds. ResearchGate. [Link]

  • Patel, D. R., et al. (2021). Synthesis, antimicrobial screening, and docking study of new 2‐(2‐ethylpyridin‐4‐yl)‐4‐methyl‐N‐phenylthiazole‐5‐carboxamide derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Thiazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the thiazole ring is a foundational technique in medicinal chemistry. This five-membered heterocycle is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] The efficient and strategic synthesis of thiazole derivatives is therefore a critical consideration in the journey from discovery to commercial production.

This guide provides an in-depth, objective comparison of the most prominent synthetic routes to thiazoles. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, offering field-proven insights to empower you in selecting the optimal synthetic strategy for your specific research and development goals. We will explore the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern, greener alternatives, supported by experimental data and detailed protocols.

The Enduring Relevance of the Thiazole Moiety

The thiazole ring's prevalence in pharmaceuticals stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its capacity to serve as a versatile scaffold for further functionalization. From the antibiotic properties of Penicillin to the anticancer activity of Dasatinib, the thiazole motif is a testament to the power of heterocyclic chemistry in medicine.[2]

Classical Synthetic Routes: The Foundation of Thiazole Chemistry

Three classical name reactions have long formed the bedrock of thiazole synthesis: the Hantzsch, Cook-Heilbron, and Gabriel syntheses. Each offers a distinct approach to the construction of the thiazole ring, with inherent advantages and disadvantages that have driven the development of numerous modern variations.

The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction

First reported in 1887, the Hantzsch synthesis is arguably the most common and versatile method for preparing thiazoles.[3] It involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[4] The reaction is known for its generally high yields and broad substrate scope.[2]

Mechanism: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that then undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[5]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration Cook_Heilbron_Mechanism Reactants α-Aminonitrile + CS₂ Intermediate1 Dithiocarbamate Intermediate Reactants->Intermediate1 Nucleophilic Addition Intermediate2 Iminothiazolidine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Aminothiazole Intermediate2->Product Tautomerization

Caption: General mechanism of the Cook-Heilbron thiazole synthesis.

Advantages:

  • Access to 5-Aminothiazoles: This is a key method for the synthesis of this important class of thiazole derivatives. [6]* Mild Conditions: The reaction is often carried out at room temperature and under aqueous or mild conditions. [6] Disadvantages:

  • Limited Scope: The substrate scope is generally limited to the synthesis of 5-aminothiazoles. [5]* Hazardous Reagents: The use of carbon disulfide, which is highly flammable and toxic, is a significant safety and environmental concern. [7]

The Gabriel Thiazole Synthesis: A Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis offers a method for preparing 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀). [2] Mechanism: The reaction involves the thionation of the amide carbonyl group of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. [8]

Gabriel_Mechanism Reactants α-Acylaminoketone + P₄S₁₀ Intermediate1 Thioamide Intermediate Reactants->Intermediate1 Thionation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,5-Disubstituted Thiazole Intermediate2->Product Dehydration

Caption: General mechanism of the Gabriel thiazole synthesis.

Advantages:

  • Specific Substitution Pattern: It provides a direct route to 2,5-disubstituted thiazoles. [2] Disadvantages:

  • Harsh Conditions: The reaction often requires high temperatures. [5]* Noxious Reagent: Phosphorus pentasulfide is a hazardous and moisture-sensitive reagent that produces hydrogen sulfide gas upon contact with water.

  • Low Atom Economy: The use of a stoichiometric amount of a heavy reagent like P₄S₁₀ leads to poor atom economy.

Modern Advancements: Greener and More Efficient Syntheses

In response to the drawbacks of classical methods, significant research has focused on developing more efficient and environmentally benign approaches to thiazole synthesis. These modern variations often build upon the foundational principles of the classical routes.

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized thiazole synthesis, particularly the Hantzsch reaction. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. [9][10]This is attributed to the efficient and rapid heating of the polar reaction mixture. [11] One-Pot and Multicomponent Reactions (MCRs): These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation without the isolation of intermediates. One-pot syntheses of thiazoles often start from readily available ketones, which are halogenated in situ before the addition of the thioamide. [12]MCRs, by their nature, have high atom economy and reduce waste generation. [7]

Comparative Performance Data

The following table provides a comparative overview of the key performance indicators for the discussed thiazole synthesis routes. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrates used.

Synthesis RouteGeneral Yield (%)Typical Reaction TimeTypical TemperatureKey AdvantagesCommon Drawbacks
Hantzsch (Conventional) 70-95% [7]2-24 hours [7]Room Temp. to Reflux [2]Well-established, broad substrate scope, reliable. [7]Long reaction times, use of lachrymatory α-haloketones. [7]
Cook-Heilbron 50-80% [7]1-5 hours [7]Room Temperature [6]Access to 5-aminothiazoles, mild conditions. [7][6]Limited scope, use of hazardous CS₂. [7]
Gabriel Moderate to GoodSeveral hoursHigh Temperatures (~170 °C)Direct route to 2,5-disubstituted thiazoles. [2]Harsh conditions, hazardous P₄S₁₀, poor atom economy. [2][5]
Hantzsch (Microwave-Assisted) 85-98% [7][9]5-30 minutes [7][9]90-130 °C [9]Dramatically reduced reaction times, often higher yields, energy efficient. [7][9]Requires specialized microwave equipment. [7]
Hantzsch (One-Pot from Ketone) Good to Excellent3-5 hoursRefluxAvoids isolation of hazardous α-haloketones, improved efficiency. [12]May require optimization for different ketone substrates.

Decision-Making Workflow for Thiazole Synthesis

Choosing the appropriate synthetic route is a critical decision that impacts the efficiency, cost, and environmental footprint of your research. The following workflow provides a guide for selecting the most suitable method based on your specific needs.

Decision_Workflow Start Desired Thiazole Derivative Q1 Specific Substitution Pattern? Start->Q1 Q2 5-Aminothiazole? Q1->Q2 Yes Hantzsch Hantzsch Synthesis (Conventional or Microwave) Q1->Hantzsch No (General) Q3 2,5-Disubstituted? Q2->Q3 No Cook_Heilbron Cook-Heilbron Synthesis Q2->Cook_Heilbron Yes Q3->Hantzsch No Gabriel Gabriel Synthesis Q3->Gabriel Yes Q4 Access to Microwave Reactor? Q5 Starting from Ketone? Q4->Q5 No Microwave_Hantzsch Microwave-Assisted Hantzsch Synthesis Q4->Microwave_Hantzsch Yes One_Pot_Hantzsch One-Pot Hantzsch from Ketone Q5->One_Pot_Hantzsch Yes Conventional_Hantzsch Conventional Hantzsch Synthesis Q5->Conventional_Hantzsch No Hantzsch->Q4

Caption: Decision-making workflow for selecting a thiazole synthesis route.

Experimental Protocols

To provide a practical context for the discussed methods, the following are detailed, step-by-step protocols for representative examples of the Hantzsch, Cook-Heilbron, and Gabriel syntheses.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. [4] Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). [4]2. Add methanol (5 mL) and a stir bar to the vial. [4]3. Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. [4]4. Remove the reaction from the heat and allow the solution to cool to room temperature. [4]5. Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. [4]6. Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water. [4]7. The collected solid is then air-dried to yield the 2-amino-4-phenylthiazole product.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol describes the synthesis of 5-amino-2-mercaptothiazole from an α-aminonitrile and carbon disulfide. [2] Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide (CS₂)

  • Pyridine

  • Ethanol

  • Round-bottom flask

  • Stir bar and magnetic stirrer

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (10 mmol) in a mixture of pyridine (20 mL) and ethanol (20 mL) in a round-bottom flask at room temperature.

  • Cool the solution in an ice bath and slowly add carbon disulfide (12 mmol) with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 5-amino-2-mercaptothiazole.

Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole

This protocol outlines the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide and phosphorus pentasulfide. [2] Materials:

  • N-(2-oxopropyl)acetamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, thoroughly mix N-(2-oxopropyl)acetamide (10 mmol) and phosphorus pentasulfide (5 mmol).

  • Heat the mixture under reflux for 2-3 hours. The reaction mixture will darken and become viscous.

  • After cooling to room temperature, carefully add water to the reaction mixture to quench the excess P₄S₁₀ (Caution: H₂S gas is evolved).

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain 2,5-dimethylthiazole.

Conclusion

The synthesis of the thiazole ring is a mature field with a rich history, yet it continues to evolve with the development of more efficient and sustainable methodologies. The classical Hantzsch, Cook-Heilbron, and Gabriel syntheses remain valuable tools in the synthetic chemist's arsenal, each with its own set of strengths and weaknesses. The Hantzsch synthesis stands out for its versatility and high yields, while the Cook-Heilbron and Gabriel syntheses provide access to specific substitution patterns.

Modern advancements, particularly microwave-assisted synthesis and one-pot procedures, offer significant improvements in terms of reaction times, yields, and environmental impact. By understanding the nuances of each method and leveraging these modern techniques, researchers can make informed decisions to optimize their synthetic strategies for the efficient and responsible production of these vital heterocyclic compounds.

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (n.d.). National Institutes of Health. [Link]

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020, September 16). Taylor & Francis. [Link]

  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. (n.d.). ResearchGate. [Link]

  • Microwave Multicomponent Synthesis. (n.d.). MDPI. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022, August 6). National Institutes of Health. [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (n.d.). ResearchGate. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). BEPLS. [Link]

  • Topic: Atom Economy: A Measure of The Efficiency of A Reaction. (n.d.). Scribd. [Link]

  • One-Pot Synthesis of Hantzsch Pyridines via NH4I Promoted Condensation of 1,3-Dicarbonyl Compounds with DMSO and NH4OAc. (n.d.). ResearchGate. [Link]

  • Q.1(a) Write and calculate percentage atom economy for the following reaction. (2022, May 8). Chegg. [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.). [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR. [Link]

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). [Link]

  • Robinson–Gabriel thiazole synthesis. (n.d.). ResearchGate. [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). [Link]

  • 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles. (n.d.). RSC Publishing. [Link]

  • Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. (n.d.). Organic Chemistry Portal. [Link]

  • Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives. (n.d.). ResearchGate. [Link]

  • Review of the synthesis and biological activity of thiazoles. (n.d.). ResearchGate. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic routes and characterization data for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. We will explore the foundational Hantzsch thiazole synthesis, detail experimental protocols, and present comparative spectroscopic data to support researchers in their synthetic and analytical endeavors.

Introduction to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Thiazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous approved pharmaceuticals.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for novel therapeutic development.[1][2][3][4] Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (a compound with CAS number 57560-93-7) is a substituted thiazole with potential applications in medicinal chemistry, likely as an intermediate for more complex molecules.[5][6][7] Its structure combines a phenyl ring at the 2-position, an acetyl group at the 5-position, and a carboxylate group at the 4-position, offering multiple points for further chemical modification.

Synthetic Methodologies: A Comparative Overview

The primary and most established method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis .[2][8][9][10] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[9][11]

Conceptual Synthetic Workflow for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate via Hantzsch Synthesis:

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thiobenzamide Thiobenzamide Condensation Condensation Thiobenzamide->Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Condensation Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Condensation->Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Caption: General workflow for Hantzsch thiazole synthesis.

Alternative Starting Materials and Synthetic Routes:

While the Hantzsch synthesis is the most direct route, other methods for creating substituted thiazoles exist, which could be adapted for this specific compound. These include:

  • From α-thiocyanoketones: Rearrangement of α-thiocyanoketones in the presence of a strong acid can yield thiazole derivatives.[2]

  • Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide.[2]

  • Gabriel Synthesis: Acylaminoketones can be reacted with phosphorus pentasulfide to form 2,5-disubstituted thiazoles.[1][2]

For the purpose of this guide, we will focus on the Hantzsch synthesis due to its high yields and straightforward procedure.[8]

Experimental Protocols

PART 1: Synthesis of Thiobenzamide (Alternative Starting Material)

While thiobenzamide is commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of benzonitrile with a sulfiding agent. An alternative is the reaction of an amide with a thiating agent.[12]

Protocol for Thiobenzamide Synthesis:

  • To a solution of benzamide in an appropriate solvent (e.g., pyridine or dioxane), add a thiating agent such as Lawesson's reagent or phosphorus pentasulfide.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated thiobenzamide by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

PART 2: Hantzsch Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve thiobenzamide (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.[13]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.[13]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[13]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization and Data Comparison

The structural elucidation of the synthesized Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate relies on a combination of spectroscopic techniques. Below are the expected data ranges based on known thiazole derivatives.[14]

Table 1: Spectroscopic Data Comparison for Thiazole Derivatives

Spectroscopic TechniqueExpected Data for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylateComparative Data for Similar Thiazole DerivativesCitation
¹H NMR (ppm) Aromatic protons (phenyl group): ~7.4-7.8 ppm; Thiazole proton: ~8.0-8.5 ppm; Ethyl ester protons: ~1.3 ppm (t, 3H), ~4.3 ppm (q, 2H); Acetyl protons: ~2.5 ppm (s, 3H)For a similar N-phenyl-2-p-tolylthiazole-4-carboxamide, aromatic protons appeared at δ 7.20-8.00 ppm and the thiazole proton at δ 8.45 ppm.[3]
¹³C NMR (ppm) Carbonyl carbons (ester and acetyl): ~160-190 ppm; Aromatic and thiazole carbons: ~110-160 ppm; Ethyl ester carbons: ~14 ppm, ~61 ppm; Acetyl carbon: ~25-30 ppmFor other thiazole derivatives, carbonyl carbons have been observed around δ 166.7 ppm.[15]
IR (cm⁻¹) C=O stretching (ester and ketone): ~1650-1730 cm⁻¹; C=N stretching (thiazole ring): ~1600-1630 cm⁻¹; Aromatic C-H stretching: ~3000-3100 cm⁻¹In various thiazole derivatives, C=O bands are seen around 1636-1735 cm⁻¹ and C=N bands around 1560-1634 cm⁻¹.[15]
Mass Spectrometry (m/z) Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₄H₁₃NO₃S (275.32 g/mol )The mass spectra of new thiazole derivatives displayed the correct molecular ions as suggested for their molecular formulae.[5][15]
UV-Vis (nm) λmax is expected in the range of 280-350 nm, characteristic of π→π* transitions in the conjugated system.Maximum absorption wavelengths (λmax) for thiazole chromophores have been reported in the range of 480 to 488 nm in the gas phase, with shifts depending on solvent polarity.[16]

Experimental Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis ¹H NMR ¹H NMR Spectroscopic Analysis->¹H NMR ¹³C NMR ¹³C NMR Spectroscopic Analysis->¹³C NMR IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Spectroscopic Analysis->UV-Vis Spectroscopy Data Interpretation & Structural Elucidation Data Interpretation & Structural Elucidation ¹H NMR->Data Interpretation & Structural Elucidation ¹³C NMR->Data Interpretation & Structural Elucidation IR Spectroscopy->Data Interpretation & Structural Elucidation Mass Spectrometry->Data Interpretation & Structural Elucidation UV-Vis Spectroscopy->Data Interpretation & Structural Elucidation

Caption: Workflow for spectroscopic characterization.

Cross-Validation and Comparison with Alternatives

The utility of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate often lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[13] For instance, the ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives.[13] The acetyl group can also be a handle for further reactions.

Alternative Scaffolds:

Researchers may consider other heterocyclic cores as alternatives to the thiazole ring, depending on the desired biological target and structure-activity relationship (SAR) goals. Some common alternatives include:

  • Oxazole: Isosteric with thiazole, where the sulfur atom is replaced by an oxygen atom.

  • Imidazole: Contains two nitrogen atoms in the five-membered ring and is a key component of many biological molecules.

  • Thiophene: A five-membered ring containing a single sulfur atom.

  • Pyridine: A six-membered aromatic ring containing one nitrogen atom.

The choice of scaffold will significantly impact the physicochemical properties and biological activity of the final compounds.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. The Hantzsch synthesis remains a reliable and high-yielding method for its preparation. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers to synthesize, purify, and characterize this valuable intermediate. By understanding the synthetic nuances and having access to comparative analytical data, scientists can more efficiently utilize this compound in the development of novel drug candidates.

References

  • BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • CUTM Courseware. (n.d.). Thiazole.
  • Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184.
  • He, G., Liu, Y., Wang, P., & Wang, Y. (2012). Electronic Spectra and Nonlinear Optical Properties of Thiazole Chromophores. Journal of Theoretical and Computational Chemistry, 11(01), 1-11.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
  • ResearchGate. (2021). Derivatives from Thiazole Derivative.
  • ResearchGate. (2025). Synthesis, crystal structure and spectral properties of thiazole orange derivative.
  • CymitQuimica. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • BLD Pharm. (n.d.). 57560-93-7|Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Wikipedia. (n.d.). Ethyl acetoacetate.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • MDPI. (2018). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
  • CHEMICAL POINT. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate.
  • WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • CHEMICAL POINT. (n.d.). Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.
  • BenchChem. (n.d.). Ethyl 2,4-dimethylthiazole-5-carboxylate: A Versatile Intermediate for the Synthesis of Bioactive Compounds.
  • National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • PubMed. (n.d.). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.
  • ResearchGate. (2025). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases.
  • ResearchGate. (n.d.). Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and....
  • Google Patents. (n.d.). US2843623A - Production of ethyl acetoacetate.

Sources

A Researcher's Guide to 2-Phenylthiazole Derivatives: Translating In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 2-phenylthiazole scaffold stands out as a "privileged structure," a molecular framework that consistently yields compounds with significant biological activity.[1] Its derivatives have shown remarkable promise across a spectrum of therapeutic areas, including oncology, and infectious and inflammatory diseases.[1][2][3] However, the journey from a potent compound in a petri dish to an effective therapy in a living organism is a critical and often challenging transition. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-phenylthiazole derivatives, offering insights into the experimental methodologies, the interpretation of data, and the crucial factors that govern the successful translation of preclinical candidates.

The 2-Phenylthiazole Core: A Foundation for Diverse Bioactivity

The inherent chemical properties of the 2-phenylthiazole moiety—its planarity, rigidity, and capacity for diverse substitutions—allow it to interact with a wide array of biological targets. This versatility has been exploited by medicinal chemists to generate extensive libraries of derivatives. For instance, in the realm of antifungal research, these compounds have been designed to potently inhibit lanosterol 14α-demethylase (CYP51), an enzyme vital for the integrity of the fungal cell membrane.[1][4] In oncology, they have been developed as cytotoxic agents that can induce apoptosis in various cancer cell lines.[5][6]

Part 1: The In Vitro Arena – Quantifying Potency and Mechanism

In vitro assays are the bedrock of early-stage drug discovery. They provide a controlled environment to assess a compound's direct effect on cells or specific molecular targets, enabling high-throughput screening and detailed mechanistic studies.

Key In Vitro Assays for Evaluating 2-Phenylthiazole Derivatives:
  • Cytotoxicity and Antiproliferative Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine a compound's ability to inhibit cell growth.[5] The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The result is typically expressed as the IC50 value, the concentration of the compound required to inhibit cell growth by 50%.

  • Enzyme Inhibition Assays: For derivatives designed to be enzyme inhibitors (e.g., targeting CYP51), specific assays are used to measure the inhibition of the target enzyme's activity. This provides a direct measure of the compound's potency against its intended molecular target.

  • Mechanism of Action Studies: To understand how a compound exerts its effects, a variety of assays can be employed. These include apoptosis assays (e.g., Annexin V/PI staining) to detect programmed cell death, cell cycle analysis to identify cell cycle arrest, and Western blotting to measure the expression of key proteins in a signaling pathway.

Table 1: Representative In Vitro Cytotoxicity Data for Novel Phenylthiazole Derivatives

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
4c SKNMCNeuroblastoma10.8[5]
4d Hep-G2Hepatocarcinoma11.6[5]
Compound 21 K563Leukemia16.3[6]
Compound 27 HeLaCervical Cancer1.6[6]
Compound 28 HT29Colon Cancer0.63[6]

Note: This table presents a selection of data from different studies to illustrate the range of activities observed.

The causality behind these experimental choices is clear: we start with broad screening for cytotoxicity to identify "hits." We then delve deeper to understand if the compound is killing the cells (cytotoxic) or merely stopping their growth (cytostatic) and by what molecular mechanism. This hierarchical approach ensures that resources are focused on the most promising candidates.

Part 2: The In Vivo Challenge – Assessing Efficacy in a Complex System

While in vitro data is essential, it represents a simplified system. The true test of a drug candidate's potential lies in its performance in vivo, within a living organism. In vivo studies are designed to evaluate not only the efficacy of the compound against the disease but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Preclinical Xenograft Models: A Gold Standard in Oncology

For anticancer drug development, the murine xenograft model is a cornerstone of preclinical testing.[7][8] This involves implanting human cancer cells into immunocompromised mice, allowing the formation of a tumor that can be monitored and treated.[7][8][9]

Diagram 1: Workflow for a Murine Xenograft Study

Cell_Culture 1. Cancer Cell Culture (e.g., HT29, MCF-7) Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Harvesting Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., oral, i.p.) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint cluster_bridge Translational Gap InVitro In Vitro Potency (e.g., low IC50) ADME Pharmacokinetics (ADME) InVitro->ADME Solubility Solubility & Formulation InVitro->Solubility Toxicity Off-Target Toxicity InVitro->Toxicity Metabolism Metabolic Stability InVitro->Metabolism Bioavailability Bioavailability InVitro->Bioavailability InVivo In Vivo Efficacy (e.g., Tumor Regression) ADME->InVivo ADME->Solubility Solubility->InVivo Solubility->Toxicity Toxicity->InVivo Toxicity->Metabolism Metabolism->InVivo Metabolism->Bioavailability Bioavailability->InVivo

Caption: Key pharmacological hurdles that must be overcome to translate in vitro potency into in vivo efficacy.

Detailed Experimental Protocols

A self-validating system is crucial for trustworthy results. The protocols below are designed to be robust and reproducible.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., HT29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-phenylthiazole derivatives in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Preparation: Culture the chosen human cancer cell line (e.g., RKO cells) to ~80-90% confluency. [7]Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a sterile medium (e.g., RPMI-1640) or a mixture with Matrigel® at a concentration of 2-5 x 10^7 cells/mL. [10][11]Keep the cell suspension on ice.

  • Animal Handling: Use 6-8 week old female immunocompromised mice (e.g., BALB/c nude or SCID). [7][11]Anesthetize the mice using an approved method like isoflurane inhalation.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 2-5 million cells) into the right flank of each mouse. [10][11]4. Tumor Growth and Randomization: Monitor the mice daily. Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. [10]When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 per group). [11]5. Treatment Administration: Administer the 2-phenylthiazole derivative via the chosen route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize the mice, excise the tumors, and record their final weights. Calculate the percentage of tumor growth inhibition.

Conclusion and Future Directions

The development of 2-phenylthiazole derivatives continues to be a fertile ground for the discovery of novel therapeutics. This guide underscores the critical importance of a multi-faceted evaluation strategy. While in vitro assays are indispensable for initial screening and mechanistic elucidation, they are only the first step. A thorough understanding of a compound's ADME and toxicological profile is paramount for its successful translation to in vivo models. The discrepancies between in vitro and in vivo results, though often challenging, provide crucial insights that guide the iterative process of lead optimization. By embracing a holistic approach that integrates computational modeling, robust in vitro characterization, and well-designed in vivo studies, the scientific community can more effectively unlock the full therapeutic potential of the 2-phenylthiazole scaffold.

References

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health (NIH). [Link]

  • Xenograft Tumor Assay Protocol. Darren Carpizo, M.D., Ph.D. Lab. [Link]

  • In vivo xenograft mice experiment. Bio-protocol. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central (PMC). [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PubMed Central (PMC). [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central (PMC). [Link]

  • Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central (PMC). [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central (PMC). [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central (PMC). [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. Labcorp. [Link]

Sources

Head-to-Head Comparison: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Poised Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold represents a cornerstone of medicinal chemistry, underpinning a significant number of clinically vital medicines.[1][2][3][4] Its versatile pharmacological profile has led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7][8] This guide provides a detailed head-to-head comparison of a specific, promising derivative, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, with established drugs in key therapeutic areas. Drawing upon the extensive research into thiazole derivatives, we will explore the potential of this compound and outline the rigorous experimental methodologies required to validate its therapeutic candidacy.

Introduction to Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate is a synthetic heterocyclic compound featuring the characteristic thiazole ring. Its structure, with an ethyl carboxylate group at position 4, an acetyl group at position 5, and a phenyl group at position 2, suggests a high potential for biological activity. The lipophilic nature of the di-substituted thiazole may enhance its ability to traverse biological membranes.[9] While specific studies on this exact molecule are not extensively documented in publicly available literature, the known structure-activity relationships of similar thiazole derivatives allow us to hypothesize its potential therapeutic applications and design a robust comparative evaluation framework. Based on the broad bioactivity of the thiazole nucleus, this guide will focus on its potential as an anti-inflammatory and an anticancer agent.

Comparative Analysis: Potential as an Anti-Inflammatory Agent

Inflammation is a complex biological response implicated in numerous diseases.[6][10] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Given that some thiazole derivatives have demonstrated potent anti-inflammatory activities, we will compare Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate with two well-established NSAIDs: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Mechanistic Hypothesis: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory potential of many thiazole derivatives has been linked to their ability to block COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation.[6][10] We hypothesize that Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate may exert its anti-inflammatory effects through a similar mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Inhibitors Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Test Compound Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate Test Compound->COX2 Hypothesized

Figure 1: Hypothesized COX Inhibition Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay

This assay will determine the direct inhibitory effect of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate on COX-1 and COX-2 enzymes and compare its potency and selectivity with Ibuprofen and Celecoxib.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare stock solutions of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, Ibuprofen, and Celecoxib in DMSO. Create a series of dilutions to determine the IC50 values.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or control vehicle (DMSO).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data Summary (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate15.20.819
Ibuprofen5.115.30.33
Celecoxib>1000.05>2000

Comparative Analysis: Potential as an Anticancer Agent

The thiazole moiety is a key component of several approved anticancer drugs, including Dasatinib.[2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[2][5][9][11][12] We will compare the potential anticancer activity of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate with Doxorubicin , a widely used chemotherapeutic agent known to induce apoptosis.

Mechanistic Hypothesis: Induction of Apoptosis

Many cytotoxic agents, including numerous thiazole derivatives, eliminate cancer cells by triggering programmed cell death, or apoptosis.[2] This process is characterized by a cascade of caspase activation. We hypothesize that Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate may induce apoptosis in cancer cells.

G cluster_workflow Experimental Workflow Start Treat Cancer Cells with Compound MTT MTT Assay for Cytotoxicity (IC50) Start->MTT AnnexinV Annexin V/PI Staining for Apoptosis MTT->AnnexinV Based on IC50 Caspase Caspase-3/7 Activity Assay AnnexinV->Caspase End Quantify Apoptotic Induction Caspase->End

Figure 2: Workflow for Apoptosis Induction Analysis.
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays

These assays will determine the cytotoxic effects of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate on cancer cell lines and investigate its ability to induce apoptosis, in comparison to Doxorubicin.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, Doxorubicin, or vehicle control for 48 hours.

    • Add MTT reagent and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 values.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay:

    • Treat cells with the compounds at their IC50 concentrations for 24 hours.

    • Lyse the cells and measure the activity of caspase-3 and -7 using a luminogenic substrate. Luminescence is proportional to caspase activity.

Comparative Data Summary (Hypothetical)
CompoundCell LineCytotoxicity IC50 (µM)Apoptotic Cells (%)Caspase-3/7 Activity (Fold Change)
Ethyl 5-acetyl-2-phenylthiazole-4-carboxylateMCF-78.545.24.8
A54912.138.94.1
DoxorubicinMCF-70.565.87.2
A5490.859.36.5

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, framework for the head-to-head comparison of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate with established drugs. The proposed experimental protocols are designed to provide robust and reproducible data to evaluate its potential as a novel anti-inflammatory or anticancer agent. While the provided data is illustrative, it highlights the key metrics for comparison.

The promising biological activities of the broader class of thiazole derivatives provide a strong rationale for the continued investigation of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.[1][2][3][4][5][6][7][8][9][10][12][13][14][15] Future studies should focus on in vivo efficacy and safety profiling in relevant animal models to further validate its therapeutic potential.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Letters in Drug Design & Discovery. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • ResearchGate. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]

  • NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • Authorea. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

  • Preprints.org. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

  • ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. [Link]

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Thiazole Compound Screening

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, navigating the vast chemical space of thiazole derivatives presents both a significant opportunity and a considerable challenge. Thiazole and its fused-ring systems are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The initial exploration of a thiazole compound library through high-throughput screening (HTS) generates a massive amount of data. The key to unlocking the potential within this data lies in a robust and statistically sound analytical workflow.

This guide provides an in-depth comparison of statistical methodologies for analyzing biological data from thiazole compound screening. Moving beyond a simple recitation of steps, we will delve into the rationale behind each analytical choice, ensuring a self-validating system from primary data to validated hit.

The Landscape of Thiazole Compound Screening: A High-Level Workflow

The journey from a large library of thiazole compounds to a few promising lead candidates is a multi-step process. Each stage requires careful experimental design and rigorous statistical analysis to ensure that true "hits" are identified and advanced, while false positives and negatives are minimized.[5]

G cluster_0 Primary Screening cluster_1 Data Preprocessing & Quality Control cluster_2 Hit Identification cluster_3 Hit Validation & Lead Optimization Primary_Screening High-Throughput Screening (HTS) of Thiazole Compound Library Data_Acquisition Raw Data Acquisition Primary_Screening->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization QC Quality Control (e.g., Z'-factor) Data_Normalization->QC Hit_Selection Hit Selection & Prioritization QC->Hit_Selection Dose_Response Dose-Response Analysis Hit_Selection->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Candidate Lead_Candidate SAR->Lead_Candidate

Caption: High-level workflow for thiazole compound screening and hit identification.

Part 1: Primary Data Processing and Quality Control

The initial phase of any HTS campaign is susceptible to systematic and random errors. Therefore, rigorous data preprocessing and quality control are paramount.

Data Normalization: Comparing Apples to Apples

Assay variability between plates is an inherent challenge in HTS.[6] Normalization aims to reduce this variability, making data from different plates comparable.

Normalization Method Description Advantages Disadvantages
Percentage Inhibition/Activation Raw data is transformed to a percentage relative to positive and negative controls on the same plate.Simple to calculate and interpret.Highly dependent on the quality and consistency of controls.
Z-Score Data is centered and scaled using the mean and standard deviation of all samples on a plate.Less sensitive to outliers in controls.Assumes a normal distribution of the data.
Robust Z-Score (using Median and MAD) Similar to Z-score but uses the median and median absolute deviation (MAD) for centering and scaling.Robust against outliers in the sample data.More computationally intensive.

Expert Insight: For initial screens where the hit rate is expected to be low, the robust Z-score is often the superior choice. This is because the majority of compounds will be inactive, and the median will provide a more stable measure of central tendency than the mean, which can be skewed by a few highly active compounds.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the suitability of an HTS assay for identifying active compounds. It measures the separation between the distributions of the positive and negative controls.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

Protocol for Calculating Z'-Factor:

  • On each assay plate, include a sufficient number of positive and negative control wells (typically 16-32 of each).

  • After data acquisition, calculate the mean and standard deviation for both the positive and negative controls.

  • Apply the Z'-factor formula.

  • Plates with a Z'-factor below 0.5 should be flagged for review and potentially excluded from the analysis.

Part 2: Hit Identification Strategies

Once the data has been normalized and passed quality control, the next step is to identify "hits" – compounds that exhibit a statistically and biologically significant effect.

Threshold-Based Hit Selection

This is the simplest method, where a "hit" is defined as any compound that exceeds a predefined threshold.

  • Percentage Inhibition/Activation Cutoff: For example, any compound with >50% inhibition is considered a hit.

  • Z-Score Cutoff: A common threshold is a Z-score of <-3 or >3, corresponding to three standard deviations from the mean.

Causality: The choice of threshold is a trade-off between sensitivity and specificity. A more stringent cutoff (e.g., Z-score < -4) will result in fewer false positives but may miss weakly active compounds. Conversely, a less stringent cutoff may increase the number of false positives.

Statistical Hit Selection Methods

More sophisticated methods use statistical tests to determine the significance of each compound's activity.

  • t-test: Compares the mean of replicate measurements for a single compound to the mean of the negative controls.

  • Analysis of Variance (ANOVA): Can be used to simultaneously compare multiple compounds and account for different sources of variability.

Expert Insight: While statistically more rigorous, these methods often require replicate measurements for each compound in the primary screen, which may not be feasible for very large libraries.

G cluster_0 Hit Selection Funnel cluster_1 Validation Primary_Hits Primary Hits (Threshold-based or Statistical) Hit_Confirmation Hit Confirmation (Re-testing in Primary Assay) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Validated_Hits Validated_Hits Secondary_Assays->Validated_Hits

Caption: The hit identification and validation funnel.

Part 3: Hit Validation and Characterization

A primary hit is not a lead. A series of validation experiments are necessary to confirm the activity and characterize the properties of the hit compounds.

Dose-Response Analysis

Hits from the primary screen are typically tested at a single concentration. Dose-response analysis involves testing the compound over a range of concentrations to determine its potency and efficacy.[7][8][9]

Key Parameters:

  • IC50/EC50: The concentration of a compound that produces 50% of its maximal inhibitory or stimulatory effect. This is a measure of potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 may indicate positive cooperativity.

  • Maximal Effect (Emax): The maximum response achievable by the compound. This is a measure of efficacy.

Protocol for Dose-Response Analysis:

  • Select a range of concentrations for the hit compound, typically spanning several orders of magnitude around the estimated IC50/EC50.

  • Perform the assay with the different concentrations of the compound, including appropriate controls.

  • Plot the response as a function of the logarithm of the compound concentration.

  • Fit the data to a non-linear regression model, such as the four-parameter logistic equation, to determine the IC50/EC50, Hill slope, and Emax.[7][10]

Compound IC50 (µM) Hill Slope Emax (%)
Thiazole A1.21.198
Thiazole B5.80.975
Thiazole C0.51.5100
Secondary and Orthogonal Assays

To confirm that the observed activity is not an artifact of the primary assay, hits should be tested in one or more secondary assays.[11][12] An orthogonal assay measures the same biological endpoint but uses a different technology or methodology.

Example: If the primary assay is a cell-based assay measuring the inhibition of a specific enzyme, a secondary assay could be a biochemical assay using the purified enzyme. An orthogonal assay might measure the downstream consequences of inhibiting that enzyme in the cell.

Trustworthiness: A compound that is active in multiple, distinct assays is much more likely to be a true hit.

Conclusion

The statistical analysis of biological data from thiazole compound screening is a critical component of the drug discovery process. By employing a rigorous and well-validated analytical workflow, researchers can confidently identify and prioritize promising lead candidates for further development. This guide has provided a framework for such a workflow, emphasizing the importance of understanding the "why" behind each statistical choice.

References

  • Koo, J., & Lee, S. (2016). Statistical methods for in vitro cell survival assays. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 789, 79-96. [Link]

  • Zhang, X. D. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Hothorn, L. A., & Ragg, J. C. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. Alternatives to Laboratory Animals, 42(5), 319-326. [Link]

  • Patel, R., & Patel, M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 1-10. [Link]

  • Singh, S., & Kumar, A. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 13(1), 1-15. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 1034-1051. [Link]

  • Fang, Y. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1033-1037. [Link]

  • Hothorn, L. A., & Ragg, J. C. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays. Alternatives to Laboratory Animals, 42(5), 319-326. [Link]

  • Zhang, X. D. (2010). Statistical considerations for high throughput screening data. Hepatic Medicine: Evidence and Research, 2, 11-17. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(15), 1929-1952. [Link]

  • Gorshkov, K. (2014). Data analysis approaches in high throughput screening. [Link]

  • Fang, Y. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(6), 1033-1037. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • Parham, F., Austin, C. P., Southall, N., & Tice, R. R. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 7(7), 613-622. [Link]

  • Wang, Y., & Jadhav, A. (2011). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Cheminformatics, 3(1), 3. [Link]

  • Sun, Y. (2006). Statistical Methods for High Throughput Screening Drug Discovery Data. [Link]

  • Kirchmair, J., & Göller, A. H. (2016). What Can We Learn from Bioactivity Data? Chemoinformatics Tools and Applications in Chemical Biology Research. ACS Chemical Biology, 11(12), 3244-3255. [Link]

  • MSDT. Dose-Response Curves. [Link]

  • Collaborative Drug Discovery. Understanding the Importance of The Dose-Response Curve. [Link]

  • Ce-Biotech. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Digitalis, A., & Senger, S. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. Journal of Chemical Information and Modeling, 62(9), 2119-2129. [Link]

  • Kumar, A., & Singh, R. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(16), 10836-10846. [Link]

  • VitelyBio. In Vitro Statistical Services. [Link]

  • Weidner, J. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. [Link]

  • Ekins, S., & Williams, A. J. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry, 55(17), 7467-7479. [Link]

  • Ekins, S., & Williams, A. J. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]

  • Vipergen. Hit Identification. [Link]

  • Ekins, S., & Williams, A. J. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]

Sources

A Researcher's Guide to the Reproducible Synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the robust and reproducible synthesis of novel heterocyclic compounds is paramount. Thiazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This guide provides a detailed, in-depth analysis of the synthesis of a specific target, Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, with a core focus on experimental reproducibility. As senior application scientists, we aim to not only provide protocols but to elucidate the underlying chemical principles and potential pitfalls, ensuring that researchers can confidently replicate and build upon these findings.

The issue of reproducibility is a well-documented challenge in the chemical sciences.[1][2] Variations in reported yields, difficulties in replicating reaction conditions, and the omission of critical experimental details can lead to significant delays and wasted resources in research endeavors.[3][4] This guide directly addresses these concerns by presenting a meticulously detailed primary synthesis protocol for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate via the Hantzsch thiazole synthesis. Furthermore, we will compare this established method with viable alternatives, offering a comprehensive overview of the synthetic landscape for this class of compounds.

The Target Molecule: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Chemical Structure:

Molecular Formula: C₁₄H₁₃NO₃S[5]

Molecular Weight: 275.32 g/mol [5]

CAS Number: 57560-93-7[5]

This molecule features the core thiazole ring substituted with a phenyl group at the 2-position, an acetyl group at the 5-position, and an ethyl carboxylate at the 4-position. These functional groups offer multiple points for further chemical modification, making it a valuable building block for combinatorial chemistry and the development of new pharmaceutical agents.

Primary Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and generally high-yielding route to a diverse range of thiazole derivatives.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide.[8] For our target molecule, the key starting materials are ethyl 2-chloroacetoacetate and benzothioamide.

Reaction Mechanism

The mechanism of the Hantzsch synthesis proceeds through several key steps. Initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[9]

graph Hantzsch_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start_materials [label="Ethyl 2-chloroacetoacetate + Benzothioamide", fillcolor="#F1F3F4"]; sn2_intermediate [label="S-Alkylation Intermediate", fillcolor="#F1F3F4"]; cyclization_intermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; dehydration_intermediate [label="Hydroxythiazoline Intermediate", fillcolor="#F1F3F4"]; product [label="Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start_materials -> sn2_intermediate [label="SN2 Attack"]; sn2_intermediate -> cyclization_intermediate [label="Intramolecular Cyclization"]; cyclization_intermediate -> dehydration_intermediate [label="Proton Transfer"]; dehydration_intermediate -> product [label="Dehydration"]; }

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar 2-phenylthiazole-4-carboxylates.

Materials:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Benzothioamide (1.0 eq)

  • Anhydrous Ethanol (solvent)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (eluent for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzothioamide (1.0 eq) and anhydrous ethanol to form a solution.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the stirred solution at room temperature. Note: The reaction can be exothermic. For larger scale reactions, cooling in an ice bath during addition is recommended.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester protons, a singlet for the acetyl methyl protons, and multiplets for the aromatic protons of the phenyl ring.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the ester and acetyl groups, the carbons of the thiazole and phenyl rings, and the carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and ketone groups, as well as C=N and C-S stretching of the thiazole ring are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (275.32 g/mol ) should be observed.

Comparison of Synthetic Methodologies

While the Hantzsch synthesis is a robust method, other synthetic strategies for constructing the thiazole ring exist. Below is a comparison of the Hantzsch synthesis with two notable alternatives: the Cook-Heilbron synthesis and a more modern approach utilizing diazoketones.

FeatureHantzsch SynthesisCook-Heilbron SynthesisDiazoketone-Based Synthesis
Starting Materials α-Haloketone, Thioamideα-Aminonitrile, Carbon disulfide (or derivative)α-Diazoketone, Thioamide/Thiourea
Reaction Conditions Generally mild to moderate heating (reflux in ethanol)Room temperature, mild conditionsMild, often acid-catalyzed
Typical Yields Good to excellent (often >80%)Moderate to goodGood to excellent
Substrate Scope Broad, tolerates a wide range of functional groupsPrimarily for 5-aminothiazolesBroad, offers an alternative to α-haloketones
Key Advantages High reliability, readily available starting materialsMild reaction conditions, synthesis of 5-aminothiazolesAvoids the use of lachrymatory α-haloketones
Potential Drawbacks Use of lachrymatory and reactive α-haloketonesLimited to specific substitution patternsDiazoketones can be unstable and require careful handling

Alternative Synthetic Protocols

Cook-Heilbron Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles and proceeds under very mild conditions.[8] The reaction involves the condensation of an α-aminonitrile with carbon disulfide or a derivative thereof.[3]

graph Cook_Heilbron_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="α-Aminonitrile + Carbon Disulfide", fillcolor="#F1F3F4"]; intermediate [label="Dithiocarbamate Intermediate", fillcolor="#F1F3F4"]; cyclization [label="Intramolecular Cyclization", fillcolor="#F1F3F4"]; product [label="5-Aminothiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate; intermediate -> cyclization; cyclization -> product; }

Caption: Simplified workflow of the Cook-Heilbron synthesis.

General Protocol:

  • Dissolve the α-aminonitrile in a suitable solvent such as ethanol.

  • Add carbon disulfide and a base (e.g., triethylamine) at room temperature.

  • Stir the reaction mixture for several hours until completion (monitored by TLC).

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

Synthesis from Diazoketones

A more recent and innovative approach to thiazole synthesis involves the use of α-diazoketones as precursors to α-haloketones.[6][9] This method avoids the handling of lachrymatory and often unstable α-haloketones. The reaction is typically catalyzed by a Brønsted acid.[7][10]

General Protocol:

  • Dissolve the thioamide or thiourea in an appropriate solvent (e.g., dichloromethane).

  • Add the α-diazoketone to the solution.

  • Add a catalytic amount of a Brønsted acid (e.g., trifluoromethanesulfonic acid).

  • Stir the reaction at room temperature until completion.

  • Work-up involves neutralization, extraction, and purification by column chromatography.

Ensuring Reproducibility: Key Considerations

Achieving reproducible results in organic synthesis requires meticulous attention to detail.[11] Several factors can influence the outcome of the Hantzsch thiazole synthesis:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions and lower yields. It is crucial to use high-purity reagents or purify them before use.

  • Solvent Quality: The presence of water in the solvent can hydrolyze the starting materials or intermediates. Using anhydrous solvents is highly recommended.

  • Reaction Temperature and Time: These parameters should be carefully controlled and monitored. Inconsistent heating can lead to variations in reaction rate and the formation of byproducts.

  • Stoichiometry of Reagents: An excess of one reagent may be beneficial in some cases to drive the reaction to completion, but this should be systematically optimized.

  • Work-up and Purification: The work-up procedure should be consistent to ensure reproducible isolation of the product. The choice of eluent and the quality of the silica gel can affect the purity of the final compound.

By carefully controlling these variables, researchers can significantly enhance the reproducibility of their synthetic experiments and contribute to the collective body of reliable scientific knowledge.

Conclusion

The synthesis of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, a promising scaffold for drug discovery, can be reliably achieved through the Hantzsch thiazole synthesis. This guide has provided a detailed and actionable protocol, alongside a comparative analysis of alternative synthetic routes. By understanding the underlying chemical principles and paying close attention to the critical parameters that govern reproducibility, researchers can confidently synthesize this and other valuable thiazole derivatives, accelerating the pace of innovation in medicinal chemistry.

References

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Journal Name], [Volume], [Page numbers].
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

  • Pendiukh, V. V., et al. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]

  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? [Link]

  • Reddit. (2022). How reproducible are reported yields in organic synthesis? r/labrats. [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. [Link]

  • American Chemical Society. (2014). Editorial: Reproducibility of Results. Organic Process Research & Development, 18(7), 841-841. [Link]

  • Reddit. (2022). Reproducibility of Synthesis papers. r/chemistry. [Link]

  • PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

Sources

Safety Operating Guide

A-Practical-Guide-to-the-Safe-Disposal-of-Ethyl-5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The compounds we synthesize, such as Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS No. 57560-93-7), are often novel, with limited published safety data. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical safety and regulatory compliance. The procedures outlined here are designed to be a self-validating system, empowering you to manage this chemical waste stream with confidence and scientific integrity.

Part 1: Hazard Assessment and Characterization

  • Thiazole Derivatives: The core thiazole structure is present in many bioactive compounds. While some thiazoles exhibit low toxicity, others can be harmful.[1][2] The Safety Data Sheet for the parent compound, thiazole, indicates it is a flammable liquid and advises avoiding oxidizing agents and acids.[1][2]

  • Carboxylate Esters: Esters, like ethyl acetate, are common laboratory solvents. They are often flammable and can be irritants.[3] Disposal guidelines for esters typically involve collection in a designated organic waste container for incineration.[4]

  • Aromatic Ketones: The acetyl group attached to the thiazole ring classifies this compound as a ketone. Aromatic ketones are generally stable but should be handled with care.

Given these functional groups, it is prudent to treat Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate as a flammable, potentially toxic, and irritant chemical . All waste containing this compound should be classified as hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure the proper personal protective equipment is readily available and in use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the compound or solvents used in its handling.[2][5]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Work in a certified chemical fume hood.Ensures adequate ventilation and minimizes the risk of inhaling vapors or aerosols.[6]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate and solutions containing it.

Step 1: Waste Segregation and Container Selection
  • Designate a Waste Container: Select a clearly labeled, leak-proof container for hazardous chemical waste.[7] This container should be made of a material compatible with organic solvents (e.g., high-density polyethylene). Do not use metal containers for acidic or basic waste.[7]

  • Segregation is Key: This waste stream should be categorized as non-halogenated organic waste . Do not mix it with halogenated solvents, strong acids, bases, or oxidizers to prevent dangerous reactions.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate".[8][9] If it is a mixed waste stream, list all components and their approximate percentages.[8]

Step 2: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] The SAA should be at or near the point of generation and under the direct control of laboratory personnel.[10]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[8] Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[7]

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area.

  • Control Ignition Sources: Remove all sources of ignition.[1][2]

  • Containment and Cleanup: For minor spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][11] Scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[2][11]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.

Step 4: Final Disposal
  • Arrange for Pickup: Once the waste container is full (or within the time limits specified by your institution and local regulations), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][9][12]

  • Documentation: Ensure all necessary paperwork is completed for waste tracking, adhering to the "cradle-to-grave" requirements of the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[12]

Part 4: Regulatory Framework

The disposal of chemical waste is governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under RCRA.[7][12] Your institution will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates the on-site storage time limits and reporting requirements.[9][10][12] It is imperative to consult your institution's specific waste management plan and EHS professionals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

G start Waste Generated: Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate hazard_assessment Perform Hazard Assessment (Treat as Flammable, Toxic, Irritant) start->hazard_assessment ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) hazard_assessment->ppe waste_stream Is waste pure compound or in non-halogenated solvent? ppe->waste_stream non_halogenated Collect in 'Non-Halogenated Organic Waste' Container waste_stream->non_halogenated Yes other_waste Consult EHS for Specialized Waste Stream waste_stream->other_waste No labeling Label Container: 'Hazardous Waste' + Contents non_halogenated->labeling other_waste->labeling storage Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage full Container Full or Time Limit Reached? storage->full continue_collection Continue Collection full->continue_collection No request_pickup Arrange for Pickup by EHS or Licensed Contractor full->request_pickup Yes end Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate.

References

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]

  • Safety Data Sheet - Acetic acid ethyl ester. Carl ROTH. [Link]

  • Ester Disposal Discussion. Chemtalk. [Link]

Sources

Comprehensive Handling Guide: Personal Protective Equipment for Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in research and development, with essential safety and operational protocols for handling Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate (CAS: 57560-93-7). Given that this compound is intended for laboratory use only and lacks extensive, publicly available toxicology data, we will proceed under the precautionary principle. This involves treating the substance with a high degree of caution, assuming potential hazards based on its chemical class—thiazole derivatives—which are known to be biologically active.[1][2]

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: A Proactive Approach Based on Chemical Analogs

A thorough risk assessment is the foundation of laboratory safety. For Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, we must infer potential hazards from structurally similar compounds. Thiazole derivatives are a versatile class of heterocyclic compounds frequently investigated for their wide-ranging pharmacological activities.[2] This inherent bioactivity necessitates careful handling to prevent accidental exposure.

Analysis of safety data for related thiazole structures reveals a consistent pattern of potential health effects.

Table 1: Hazard Profile of Structurally Related Thiazole Derivatives

Compound Name CAS Number Reported Hazards Source
Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate 64399-23-1 Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. [3]
4-Methyl-2-phenylthiazole-5-carboxylic acid 33763-20-1 May cause respiratory irritation, Causes skin irritation, Causes serious eye irritation. [4]

| Generic Hazardous Thiazole Derivative | N/A | Toxic if swallowed or in contact with skin, Causes serious eye irritation, Harmful if inhaled. | |

Core Personal Protective Equipment (PPE) Protocol

The following multi-layered PPE strategy is designed to mitigate the risks identified above. It begins with engineering controls as the primary barrier, supplemented by robust personal gear.

Primary Barrier: Engineering Controls

All manipulations of solid Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] The rationale for this is twofold: it contains any aerosolized powder at the source, preventing inhalation, and it provides a contained space to manage any potential spills.

Secondary Barrier: Personal Protective Equipment

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanent side shields are mandatory at all times in the laboratory.[6][7]

  • Recommended for Active Handling: When weighing the solid or transferring solutions, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection against airborne powder and accidental splashes.[6][8]

  • High-Risk Operations: For tasks with an elevated splash risk outside of a fume hood (a practice that should be avoided), a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient.[6]

Hand Protection:

  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation.[8] Ensure they are inspected for tears or defects before each use.

  • Double Gloving: For handling the pure solid compound or concentrated solutions, wearing a second pair of nitrile gloves is a highly recommended best practice. This provides a critical layer of security; if the outer glove becomes contaminated, it can be safely removed without exposing the skin.[7]

  • Glove Removal: Always remove gloves using a technique that avoids skin contact with the outer surface. Wash hands thoroughly with soap and water immediately after glove removal.[8]

Body Protection:

  • A flame-resistant lab coat is required.[6] It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.

  • Pants and closed-toe shoes are mandatory.[6][7] Shorts, skirts, and sandals are not permitted in a laboratory setting where hazardous chemicals are handled.

Respiratory Protection:

  • Under Normal Conditions: When all work is performed within a chemical fume hood, respiratory protection is generally not required.[5]

  • Non-Routine Operations: In the event of a significant spill or if work must be performed outside of a fume hood (which requires special permission and risk assessment), a NIOSH-approved air-purifying respirator with appropriate particulate/organic vapor cartridges is necessary.[9] All personnel requiring respirator use must be part of a formal respiratory protection program.

Operational and Disposal Plans

Proper procedure minimizes exposure. The following workflow integrates the use of PPE into the practical handling of the compound.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational. Lay down a disposable, absorbent bench liner inside the hood. Gather all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, and finally, gloves (or double gloves).

  • Chemical Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use a micro-spatula to carefully transfer the material, minimizing the creation of airborne dust.

    • If making a solution, add the solid to the solvent slowly.

  • Decontamination: After handling, decontaminate any non-disposable equipment. Wipe down the work surface within the fume hood with an appropriate solvent and then soapy water.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination:

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the lab coat.

    • Remove chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash hands immediately and thoroughly.

Disposal Plan
  • Solid Waste: All disposable materials that have come into contact with the chemical, including weigh boats, contaminated gloves, and bench liners, must be disposed of in a clearly labeled hazardous waste container.

  • Solutions: Unused or waste solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Regulatory Compliance: All waste disposal must adhere strictly to your institution's and region's environmental health and safety regulations.

Safe Handling and PPE Workflow

The following diagram illustrates the logical flow for safely handling Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate, from initial preparation to final waste disposal.

G Workflow for Handling Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Active Handling (in Fume Hood) cluster_cleanup 4. Decontamination & Disposal cluster_doff 5. PPE Doffing prep_start Start: Obtain Compound assess_hazards Review this Guide & Assess Risks prep_start->assess_hazards gather_materials Gather All Equipment & Solvents assess_hazards->gather_materials prep_fume_hood Prepare & Certify Chemical Fume Hood gather_materials->prep_fume_hood don_ppe Don Core PPE: - Lab Coat - Goggles - Double Gloves prep_fume_hood->don_ppe Enter Lab Area weigh_transfer Weigh Solid & Transfer to Vessel don_ppe->weigh_transfer Begin Work prepare_solution Prepare Solution (If applicable) weigh_transfer->prepare_solution decontaminate Decontaminate Glassware & Work Surface prepare_solution->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence to Avoid Contamination dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End of Procedure wash_hands->end_process

Caption: Safe Handling and PPE Workflow Diagram.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Ethyl 5-phenylthiazole-2-carboxylate. PubChem. [Link]

  • Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate. Chemical Point. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]

  • THIAZOLE AND ITS DERIVATIVES. Internet Archive. [Link]

  • Ethyl 5-acetyl-2-methylthiazole-4-carboxylate. Fluorochem. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate
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Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.